2-Benzyltryptamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQIOPOYZGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355860 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22294-23-1 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 2-Benzyltryptamine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Benzyltryptamine
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a derivative of the tryptamine alkaloid family. Designed for researchers, chemists, and drug development professionals, this document delves into the prevalent synthetic methodologies, the rationale behind experimental choices, and the analytical techniques required for structural elucidation and purity verification.
N-benzyltryptamine (N-benzyl-2-(1H-indol-3-yl)ethanamine) is a synthetic compound belonging to the tryptamine class, characterized by an indole ring linked to an ethylamine chain with a benzyl group substitution on the amine nitrogen.[1] With a molecular formula of C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol , it is a subject of interest in neuropharmacology and medicinal chemistry.[1] Its primary pharmacological relevance stems from its interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subtypes, where it can act as a modulator.[1][2] The N-benzyl moiety can significantly influence the compound's affinity and functional activity at these receptors compared to unsubstituted tryptamine.[2][3]
This guide offers a detailed exploration of two primary, field-proven synthetic routes to this compound and concludes with a robust protocol for its analytical characterization, ensuring scientific integrity and reproducibility.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will focus on two of the most direct and efficient strategies: Reductive Amination and Direct N-Alkylation.
Pathway 1: Reductive Amination of Tryptamine
Reductive amination is a highly effective and widely used method for forming C-N bonds. This approach synthesizes this compound by reacting tryptamine with benzaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the target secondary amine. This method is favored for its operational simplicity and generally high yields.[1][3]
The reaction proceeds in two main steps. First, the primary amine of tryptamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a C=N double bond, the imine. Second, a reducing agent, typically a hydride donor like sodium borohydride (NaBH₄), is introduced. The hydride selectively reduces the imine to a secondary amine without affecting the aromatic rings. NaBH₄ is an ideal choice here due to its mild nature and excellent selectivity for imines over other functional groups under these conditions.
-
Imine Formation: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in methanol. Add benzaldehyde (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature. Monitor the formation of the imine via Thin-Layer Chromatography (TLC) (typically complete within 1-3 hours).[4]
-
Reduction: Once imine formation is confirmed, cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to control the exothermic reaction.[4]
-
Quenching and Extraction: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane (DCM) and water.[4]
-
Work-up: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound free base.[4][5]
-
Purification: The crude product is purified by silica gel column chromatography.[5] For long-term stability and ease of handling, the purified free base can be dissolved in a suitable solvent (e.g., ether or ethanol) and converted to its hydrochloride salt by the addition of ethereal or ethanolic HCl. The resulting salt can be collected by filtration or recrystallized.[3][5]
Pathway 2: Direct N-Alkylation of Tryptamine
This pathway involves the direct formation of the N-benzyl bond by reacting tryptamine with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction requires a base to deprotonate the tryptamine's primary amine, enhancing its nucleophilicity to attack the electrophilic benzyl halide.
This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The choice of base is critical to avoid side reactions. A non-nucleophilic, strong base like cesium carbonate (Cs₂CO₃) is highly effective as it readily deprotonates the amine without competing as a nucleophile.[5] The reaction is typically run in a polar aprotic solvent like acetonitrile, which effectively solvates the cation of the base while not interfering with the nucleophile.[5] Heating is often required to drive the reaction to completion.
-
Reaction Setup: To a solution of the starting indole/tryptamine (1.0 equivalent) in acetonitrile (0.1 M), add cesium carbonate (Cs₂CO₃) (6.0 equivalents) and the benzyl halide (3.0 equivalents).[5]
-
Reaction Conditions: Heat the mixture to 80 °C and stir for approximately 18 hours, or until TLC indicates the consumption of the starting material.[5]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the cesium salts. The filtrate is then poured into brine and extracted with dichloromethane (DCM).[5]
-
Isolation: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[5]
-
Purification: The resulting crude product is purified via silica gel column chromatography to yield the pure this compound.[5] Conversion to a salt can be performed as described in the previous method.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Tryptamine, Benzaldehyde | Tryptamine, Benzyl Halide |
| Key Reagents | Sodium Borohydride (NaBH₄) | Cesium Carbonate (Cs₂CO₃) |
| Reaction Conditions | Mild (Room Temp / 0 °C) | Elevated Temperature (e.g., 80 °C) |
| Advantages | Fast, mild conditions, high yields, readily available reagents. | Direct, effective for various alkyl groups. |
| Disadvantages | Potential for over-reduction if not controlled. | Requires heating, potential for dialkylation if not optimized. |
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, key expected signals include:
-
Indole NH: A broad singlet typically downfield (> 8.0 ppm).
-
Aromatic Protons: A complex multiplet region between ~6.9 and 7.7 ppm, integrating to 9 protons (5 from the benzyl ring, 4 from the indole ring).
-
Benzyl CH₂: A sharp singlet around 3.8-4.0 ppm, integrating to 2 protons.
-
Ethylamine CH₂CH₂: Two distinct triplets (or multiplets) in the ~2.8-3.2 ppm region, each integrating to 2 protons.[5]
-
Amine NH: A broad singlet that can vary in chemical shift and may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected signals include multiple peaks in the aromatic region (~100-140 ppm) and aliphatic peaks corresponding to the ethylamine side chain and the benzylic CH₂ group.[5]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data that corroborates the proposed structure.
-
Methodology: Electrospray Ionization (ESI) is commonly used for tryptamine derivatives, typically showing a strong protonated molecular ion peak [M+H]⁺.[6][7]
-
Expected Data: For this compound (C₁₇H₁₈N₂), the expected [M+H]⁺ peak would be at m/z 251.35.
-
Fragmentation: The most characteristic fragmentation pathway for tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a stable indolyl-methyliminium fragment.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Peaks:
-
N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the indole N-H. A broader peak in the same region may indicate the secondary amine N-H.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[5]
-
C=C Stretch: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.[5]
-
Purity Assessment
-
Chromatography: TLC is used for rapid reaction monitoring and preliminary purity checks. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the final compound.[6]
-
Melting Point: A sharp and consistent melting point for the crystalline salt (e.g., HCl salt) is a strong indicator of high purity.[5]
| Technique | Purpose | Key Expected Results for this compound |
| ¹H NMR | Structural Elucidation | Signals for indole, benzyl, and ethylamine protons in expected regions.[5] |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic and aliphatic carbon signals consistent with the structure.[5] |
| Mass Spec (ESI) | Molecular Weight & Formula | [M+H]⁺ ion at m/z 251.35; characteristic fragmentation pattern.[7][8] |
| IR Spectroscopy | Functional Group ID | N-H, C-H (aromatic & aliphatic), and C=C stretching vibrations.[5] |
| Melting Point | Purity Assessment | Sharp, defined melting range for the crystalline salt.[5] |
| HPLC | Quantitative Purity | Single major peak indicating high purity (e.g., >98%).[6] |
Conclusion
The synthesis of this compound is readily achievable through established organic chemistry methodologies, primarily reductive amination and direct N-alkylation. The choice of method can be tailored based on available resources and desired scale. This guide underscores the necessity of a multi-faceted analytical approach to unequivocally confirm the structure and purity of the final product. The protocols and characterization data presented herein provide a validated framework for researchers to produce and verify this compound for further investigation in drug discovery and development.
References
- Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines. Benchchem.
-
N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. MDPI. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Available at: [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]
- N-Benzyltryptamine. Grokipedia.
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at: [Link]
-
N-Benzyltryptamine. Wikipedia. Available at: [Link]
-
Formation of Pyrroloindolines via the Alkylation of Tryptamines with Trichloroacetimidates. PMC - NIH. Available at: [Link]
-
Influence of catalyst amount on the alkylation of indole with benzyl alcohol. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). HMDB. Available at: [Link]
-
Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central. Available at: [Link]
-
(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. Available at: [Link]
-
Control experiments for (a) the C-3 alkylation of oxindole with benzyl... ResearchGate. Available at: [Link]
-
Scheme 1. Synthesis of the Phenylalkylamines and Their Corresponding N-Benzyl Analogues a. ResearchGate. Available at: [Link]
- US7067676B2 - N-alkylation of indole derivatives. Google Patents.
- US2943093A - Process of purifying tryptamine com-. Google Patents.
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available at: [Link]
-
Possibly psychedelic N-benzyl-5-methoxytryptamines. ResearchGate. Available at: [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]
-
N2-Benzyl-5-methoxytryptamine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Emergence and Pharmacological Profile of N-Benzyltryptamine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of N-Benzyltryptamine, a synthetic tryptamine derivative. It addresses the frequent ambiguity in nomenclature between "2-Benzyltryptamine" and the scientifically recognized "N-Benzyltryptamine," clarifying the latter as the subject of discussion. The guide meticulously traces the historical arc of its discovery, beginning with the seminal work of Brimblecombe and colleagues in 1964, and situates it within the broader context of tryptamine research. A significant portion of this document is dedicated to a detailed exposition of its synthesis, with a focus on the widely employed reductive amination pathway. Furthermore, the guide delves into the compound's complex pharmacology, with a particular emphasis on its interactions with serotonin 5-HT₂ subtype receptors. This is supplemented by a comprehensive table of quantitative pharmacological data. The guide also elucidates the downstream signaling mechanisms, particularly the Gq-coupled pathway, and explores the potential therapeutic avenues that have been suggested by preclinical research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of N-Benzyltryptamine.
Introduction and Clarification of Nomenclature
The tryptamine scaffold has long been a fertile ground for psychopharmacological exploration, yielding a diverse array of compounds with profound effects on the central nervous system. These range from naturally occurring neurotransmitters like serotonin to potent psychedelic agents.[1] Within this vast chemical family lies N-Benzyltryptamine, a synthetic derivative that has garnered interest for its nuanced interactions with serotonin receptors.[2]
It is imperative at the outset to address a common point of confusion regarding the nomenclature of this compound. While inquiries are sometimes made regarding "this compound," the scientific literature predominantly and accurately refers to the compound as N-Benzyltryptamine . This signifies that the benzyl group is attached to the nitrogen atom of the ethylamine side chain, a crucial distinction for its chemical identity and pharmacological activity. This guide will henceforth use the correct and scientifically accepted nomenclature.
This document aims to provide a comprehensive technical overview of N-Benzyltryptamine, from its initial discovery to its current understanding in the scientific community. We will delve into its historical context, synthetic pathways, detailed pharmacology, and potential for future research, offering a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development.
Historical Context and Discovery
The story of N-Benzyltryptamine begins in the mid-20th century, a period of burgeoning interest in the pharmacological potential of tryptamine derivatives. The initial synthesis and pharmacological investigation of N-Benzyltryptamine were first documented in a 1964 paper by R.W. Brimblecombe and his colleagues.[3] Their work explored a series of N-substituted tryptamines, examining their pharmacological effects, including peripheral vasopressor activity and behavioral changes in animal models.[3]
The synthesis route employed by Brimblecombe and his team involved the reaction of indole with oxalyl chloride to form an indol-3-yl-glyoxylamide intermediate, which was then reduced to the corresponding tryptamine.[4] This foundational work laid the groundwork for future investigations into how substitutions on the tryptamine nitrogen could modulate its biological activity.
While the pioneering research of Alexander Shulgin in the latter half of the 20th century greatly expanded the landscape of known psychoactive compounds, particularly phenethylamines and tryptamines, his direct involvement in the initial discovery of N-Benzyltryptamine is not documented.[5][6] However, his extensive work, detailed in publications such as "TiHKAL" (Tryptamines I Have Known and Loved), fostered a deeper understanding of the structure-activity relationships within the tryptamine family, providing a valuable framework for interpreting the pharmacology of compounds like N-Benzyltryptamine.[6]
Synthesis of N-Benzyltryptamine
The most common and efficient method for the synthesis of N-Benzyltryptamine is through reductive amination . This versatile reaction involves the formation of an imine or enamine intermediate from the reaction of tryptamine with benzaldehyde, followed by in-situ reduction to the desired secondary amine.
Reductive Amination Workflow
The general workflow for the reductive amination synthesis of N-Benzyltryptamine is depicted below:
Caption: Reductive amination workflow for N-Benzyltryptamine synthesis.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of N-Benzyltryptamine via reductive amination. Researchers should always adhere to appropriate laboratory safety procedures.
Materials:
-
Tryptamine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine in methanol.
-
Imine Formation: To the stirred solution, add benzaldehyde. A slight molar excess of the aldehyde is often used. The formation of the imine can be catalyzed by the addition of a small amount of glacial acetic acid. The reaction mixture is typically stirred at room temperature.
-
Reduction: Once the imine formation is deemed complete (often monitored by thin-layer chromatography), the reducing agent, sodium borohydride, is added portion-wise to the reaction mixture. This step is exothermic and should be performed with caution.
-
Quenching and Work-up: After the reduction is complete, the reaction is quenched, typically with the addition of water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified, commonly through crystallization or column chromatography, to yield pure N-Benzyltryptamine.
Pharmacology and Mechanism of Action
N-Benzyltryptamine's pharmacological profile is characterized by its interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subtypes.[7][8] This interaction is the basis for its observed biological effects.
Receptor Binding and Functional Activity
N-Benzyltryptamine exhibits moderate affinity for the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[8] Its functional activity, however, shows a degree of selectivity. It acts as a full agonist at the 5-HT₂C receptor, while displaying partial agonism at the 5-HT₂A receptor.[2] This differential activity is a key aspect of its pharmacological character.
The following table summarizes the reported in vitro pharmacological data for N-Benzyltryptamine at human serotonin receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |
| 5-HT₂A | 245[8] | 162[8] | 62%[8] |
| 5-HT₂B | 100[8] | - | - |
| 5-HT₂C | 186[8] | 50[8] | 121%[8] |
Downstream Signaling: The Gq-Coupled Pathway
The 5-HT₂A and 5-HT₂C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq signaling pathway.[9] Activation of this pathway by an agonist like N-Benzyltryptamine initiates a cascade of intracellular events.
Caption: 5-HT₂A/2C receptor Gq signaling pathway activated by N-Benzyltryptamine.
Upon binding of N-Benzyltryptamine to the 5-HT₂A or 5-HT₂C receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses.
Potential Therapeutic Applications and Research Directions
The distinct pharmacological profile of N-Benzyltryptamine, particularly its full agonism at the 5-HT₂C receptor and partial agonism at the 5-HT₂A receptor, has led to speculation about its potential therapeutic applications. Agonism at the 5-HT₂C receptor is a known mechanism for appetite suppression, suggesting a potential role in the treatment of obesity.[10] Furthermore, modulation of the 5-HT₂ receptor family is implicated in conditions such as erectile dysfunction, substance abuse disorders, and schizophrenia.[7]
However, it is crucial to note that N-Benzyltryptamine has not been approved for any medical use, and its effects in humans have not been formally studied. The potential for abuse, given its interaction with the 5-HT₂A receptor (a common target for psychedelic drugs), also warrants careful consideration.[2]
Future research into N-Benzyltryptamine and its analogs could focus on elucidating the precise downstream effects of its mixed agonist profile and exploring whether the therapeutic potential can be separated from undesirable psychoactive effects. Further structure-activity relationship (SAR) studies could also lead to the development of more selective ligands with improved therapeutic indices.
Conclusion
N-Benzyltryptamine stands as a noteworthy synthetic tryptamine derivative, with a history stretching back to the mid-20th century. Its discovery and subsequent investigation have contributed to our understanding of how structural modifications to the tryptamine backbone can fine-tune pharmacological activity. The compound's primary mechanism of action through the modulation of 5-HT₂ subtype receptors, particularly its differential agonism at 5-HT₂A and 5-HT₂C receptors, presents a compelling area for further research. While its therapeutic potential remains to be formally explored, N-Benzyltryptamine serves as a valuable tool compound for probing the complexities of the serotonergic system and may inspire the design of novel therapeutics targeting this critical neurotransmitter network.
References
-
5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). PLoS ONE, 14(1), e0210433. Available from: [Link]
-
5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). National Center for Biotechnology Information. Available from: [Link]
-
N-Benzyltryptamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
N-Benzyltryptamine. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
-
N-Benzyltryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). ACS Chemical Neuroscience, 6(8), 1365-1375. Available from: [Link]
-
The hallucinogenic world of tryptamines: an updated review. (2015). Journal of Psychopharmacology, 29(10), 1039-1050. Available from: [Link]
-
N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. (2022). Molecules, 27(23), 8451. Available from: [Link]
-
Alexander Shulgin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Serotonin 2A Receptor (5-HT2A) Function: Ligand-Dependent Mechanisms and Pathways. (2012). Molecular and Cellular Pharmacology, 4(1), 1-12. Available from: [Link]
-
Some pharmacological effects of a series of tryptamine derivatives. (1964). British Journal of Pharmacology and Chemotherapy, 23(1), 43-54. Available from: [Link]
-
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. (2010). Drug Testing and Analysis, 2(8), 397-404. Available from: [Link]
- Shulgin, A., & Shulgin, A. (1997).
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Available from: [Link]
-
BRIMBLECOMBE, R. W., DOWNING, D. F., GREEN, D. M., & HUNT, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British journal of pharmacology and chemotherapy, 23(1), 43–54. Available from: [Link]
Sources
- 1. msudenver.edu [msudenver.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SOME PHARMACOLOGICAL EFFECTS OF A SERIES OF TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of 2-Benzyltryptamine
Executive Summary
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-Benzyltryptamine, a substituted tryptamine derivative of significant interest in neuropharmacological research and drug development. We delve into its physicochemical characteristics, spectroscopic profile, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource grounded in established scientific principles and methodologies to support further investigation and application of this compound.
Introduction
This compound belongs to the tryptamine class of monoamine alkaloids, characterized by an indole ring connected to an ethylamine chain. The defining feature of this molecule is the benzyl group substitution at the second position of the indole ring, which significantly influences its chemical and pharmacological properties. While its N-benzyl counterpart has been studied more extensively for its potent interactions with serotonin receptors, this compound presents a unique structural motif worthy of detailed chemical characterization. Understanding its core properties is a prerequisite for its synthesis, purification, and evaluation in biological systems. This guide serves as a foundational document, elucidating the key chemical attributes that govern its behavior and utility in a research setting.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation in experimental assays. These properties dictate its solubility, stability, and absorption characteristics.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 2-benzyl-1H-indole-3-ethanamine | N/A |
| CAS Number | 1953-43-1 | [1] |
| Molecular Formula | C₁₇H₁₈N₂ | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| Melting Point | 116-117 °C (for N-benzyltryptamine) | [3] |
| Boiling Point | 441.2±25.0 °C (Predicted) | [3] |
| Predicted XLogP3 | 3.6 | [2] |
| Aqueous Solubility | Approx. 37.2 µg/mL at pH 7.4 (for N-benzyltryptamine) | [2] |
Note: Some data points, particularly for melting point and solubility, are for the isomeric N-benzyltryptamine due to a greater availability of experimental data for that compound. These values provide a reasonable estimate for this compound due to structural similarity.
Solubility and Stability
The predicted lipophilicity (XLogP3 of 3.6) suggests that this compound is a relatively nonpolar molecule with limited solubility in aqueous media, a common characteristic of tryptamine derivatives.[2] Its solubility is expected to increase in organic solvents and acidic aqueous solutions due to the protonation of the primary amine. For experimental purposes, conversion to a salt form, such as a hydrochloride salt, is a standard strategy to improve aqueous solubility and bioavailability.[2] The stability of tryptamines can be influenced by light, oxygen, and pH. The indole ring is susceptible to oxidation, and the primary amine can participate in various reactions. Proper storage in a cool, dark, and inert environment is recommended to prevent degradation.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine chain, and the benzyl group. Key signals would include aromatic protons from both the indole and benzyl rings, a singlet for the indole N-H proton (typically downfield), and aliphatic signals for the ethyl and benzyl methylene groups.[4][5] The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 17 carbon atoms in the molecule. The aromatic region will show signals for the carbons of the indole and benzyl rings, while the aliphatic region will contain signals for the ethylamine and benzyl methylene carbons.[4][5]
-
MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight and fragmentation pattern. For tryptamines, a characteristic fragment often arises from the cleavage of the bond beta to the indole ring, resulting in a stable indolyl-methyl cation.[6][7] The molecular ion peak (M+) for this compound would be observed at m/z 250.
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch of the indole ring is expected. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 3100-2850 cm⁻¹. C=C stretching bands for the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.[4]
Synthesis and Purification
A common and effective method for synthesizing substituted tryptamines is the Fischer indole synthesis.[4] This can be adapted for this compound. An alternative, more direct approach involves the alkylation of an indole precursor. A plausible synthetic route is reductive amination.[8]
Reductive Amination Synthesis Protocol
This protocol describes a general procedure for the synthesis of N-substituted tryptamines, which can be adapted for this compound's isomers and serves as a logical framework.[8][9]
-
Imine Formation: Dissolve tryptamine (1.0 equivalent) and the appropriate benzaldehyde (1.1 equivalents) in methanol. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for another 12 hours.[8] Remove the methanol under reduced pressure. Partition the residue between a dilute acid solution (e.g., 1M HCl) and an organic solvent (e.g., dichloromethane).
-
Extraction: Make the aqueous layer alkaline with a base (e.g., NaOH solution) and extract the product with dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[8] After filtration, evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to obtain the pure free base.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of benzyltryptamines via reductive amination.
Analytical Methodologies
Robust analytical methods are essential for the qualitative and quantitative analysis of this compound in various matrices, including reaction mixtures and biological samples.
GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds like tryptamines.[7] Derivatization is often employed to improve chromatographic properties.[10]
Protocol: GC-MS Analysis of Tryptamines
-
Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte. The sample is typically basified to ensure the tryptamine is in its free base form for extraction into an organic solvent.[7]
-
Derivatization (Optional but Recommended): Evaporate the solvent from the extract. Add a silylating agent (e.g., BSTFA) or an acylating agent (e.g., PFP) and heat to form a more volatile derivative.[7][10]
-
GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the mixture.[6][11]
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode. The resulting mass spectra are used for identification by comparing them to reference spectra or by interpreting the fragmentation patterns.[6]
HPLC (High-Performance Liquid Chromatography)
HPLC is a versatile method suitable for non-volatile or thermally labile compounds and is widely used for the analysis of tryptamines.[12]
Protocol: HPLC-UV/MS Analysis
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase or a compatible solvent. Filtration is recommended to remove particulate matter.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[12]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape.[12]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (around 280 nm) or mass spectrometry for higher selectivity and sensitivity.
-
-
Analysis: Inject the sample and run the analysis. Quantitation is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Analytical Workflow Diagram
Caption: Workflow for the analysis of this compound using GC-MS or HPLC.
Pharmacological Context
While this guide focuses on chemical properties, the impetus for studying this compound stems from its potential biological activity. Tryptamines are well-known for their interaction with serotonin (5-HT) receptors.[8][13] The N-benzyl derivatives of tryptamines have shown significant affinity and functional activity at 5-HT₂ subtypes.[8][13] It is hypothesized that this compound will also interact with these receptors, although its specific binding affinities and functional profile require empirical determination. The 5-HT₂ receptors are Gq/11 protein-coupled, and their activation typically leads to the mobilization of intracellular calcium.[8]
Hypothesized Signaling Pathway
Caption: A simplified diagram of the Gq-coupled signaling pathway typical for 5-HT2 receptors.
Conclusion
This compound is a compound with significant potential for scientific inquiry. This guide has consolidated its core chemical properties, providing a technical foundation for researchers. The presented data on its physicochemical nature, spectroscopic signatures, and established protocols for synthesis and analysis are intended to facilitate high-quality, reproducible research. Further empirical studies are necessary to fully characterize its unique properties and to explore its pharmacological profile in detail.
References
-
Grokipedia. (2026). N-Benzyltryptamine. Retrieved from [Link]
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0210444. Retrieved from [Link]
-
Foley, S., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8451. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Benzyltryptamine. Retrieved from [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1595-1610. Retrieved from [Link]
-
Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 110-121. Retrieved from [Link]
-
SpectraBase. (n.d.). N2-Benzyl-5-methoxytryptamine. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 110-121. Retrieved from [Link]
-
Braden, M. R., et al. (2006). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7165-7174. Retrieved from [Link]
-
Helander, A., et al. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 28(6), 407-410. Retrieved from [Link]
-
Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Chen, C. Y., et al. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-3-ethanamine, N-(phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. LJMU Research Online. Retrieved from [Link]
-
Badria, F. A., et al. (2021). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 26(21), 6489. Retrieved from [Link]
-
ChemBK. (n.d.). N-benzyl-N-(2-(1H-indol-3-yl)ethyl)amine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Galantamine hydrobromide. Retrieved from [Link]
-
PubChem. (n.d.). (-)-Galantamine. Retrieved from [Link]
-
ResearchGate. (n.d.). General structure and numbering of the N-benzyltryptamines. Retrieved from [Link]
-
Beletskaya, I. P., et al. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules, 26(17), 5158. Retrieved from [Link]
-
SIELC Technologies. (2018). N-Benzyl-1H-indole-3-ethylamine. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N-Benzyl-1H-indole-3-ethylamine | SIELC Technologies [sielc.com]
- 13. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
2-Benzyltryptamine: A Technical Guide to its Mechanism of Action
This guide provides a detailed examination of the molecular mechanism of action of 2-Benzyltryptamine, a synthetic derivative of the tryptamine family. Designed for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological data to elucidate its primary biological interactions and functional effects.
Introduction: The Significance of the N-Benzyl Moiety
This compound, chemically designated as N-benzyl-2-(1H-indol-3-yl)ethanamine, is a member of the tryptamine class of compounds, which are recognized for their diverse pharmacological activities, primarily mediated through interactions with the serotonergic system.[1][2] The introduction of a benzyl group at the nitrogen atom of the ethylamine side chain significantly modifies the pharmacological profile compared to its parent compound, tryptamine. This substitution has been a key area of investigation in medicinal chemistry, particularly in the context of designing ligands with specific affinities and functional activities at serotonin receptors.[3][4]
This guide will focus on the current understanding of this compound's mechanism of action, with a primary emphasis on its interactions with the serotonin 5-HT2 receptor family. While the body of research on the broader class of N-benzyltryptamines is growing, this document will specifically consolidate the available data for the unsubstituted parent compound.
Primary Pharmacological Target: The Serotonin 5-HT2 Receptor Family
The principal mechanism of action of this compound involves its interaction with the serotonin 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, are primarily linked to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4]
Receptor Binding Affinity
In vitro radioligand binding assays have been employed to determine the affinity of this compound for the human 5-HT2 receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the presence of a radiolabeled competitor.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| 5-HT2A | 245 |
| 5-HT2B | 100 |
| 5-HT2C | 186 |
| Data sourced from in vitro studies on human serotonin receptors.[1] |
These data indicate that this compound exhibits moderate affinity for all three 5-HT2 receptor subtypes, with a slight preference for the 5-HT2B receptor.
Functional Activity and Downstream Signaling
Functional assays are critical for characterizing the intrinsic activity of a ligand at its receptor target. For this compound, its functional profile at the 5-HT2A and 5-HT2C receptors has been investigated using calcium mobilization assays.[1] This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of the Gq/11 signaling cascade.
| Receptor Subtype | Functional Potency (EC50) in nM | Maximal Efficacy (Emax) | Classification |
| 5-HT2A | 162 | 62% | Partial Agonist |
| 5-HT2C | 50 | 121% | Full Agonist |
| Data sourced from calcium mobilization assays in cell lines expressing human 5-HT2A and 5-HT2C receptors.[1] |
The results demonstrate that this compound acts as a partial agonist at the 5-HT2A receptor, meaning it binds to and activates the receptor but elicits a submaximal response compared to the endogenous agonist serotonin. In contrast, it behaves as a full agonist at the 5-HT2C receptor, capable of producing a maximal response.[1] This differential activity at the 5-HT2A and 5-HT2C receptors is a key feature of its pharmacological profile.
The downstream signaling pathway initiated by this compound at 5-HT2 receptors is depicted in the following diagram:
Areas Requiring Further Investigation
While the interaction of this compound with 5-HT2 receptors is the most well-characterized aspect of its pharmacology, a comprehensive understanding of its mechanism of action requires further research in several key areas.
Pharmacokinetics
To date, there is a notable absence of published data on the pharmacokinetic profile of this compound. Key parameters that remain to be elucidated include:
-
Absorption and Bioavailability: The efficiency of absorption through various routes of administration and the fraction of the administered dose that reaches systemic circulation are unknown.
-
Distribution: Information on its volume of distribution and ability to cross the blood-brain barrier is lacking.
-
Metabolism: The metabolic pathways of this compound have not been characterized. In vitro studies using human liver microsomes or hepatocytes would be necessary to identify the primary metabolites and the cytochrome P450 (CYP) enzymes involved.
-
Excretion: The routes and rate of elimination of the parent compound and its metabolites are yet to be determined.
Monoamine Oxidase Inhibition
Tryptamine and many of its derivatives are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.[] Inhibition of MAO can lead to an increase in the synaptic levels of monoamine neurotransmitters, which can have significant physiological and pharmacological consequences. There are currently no published studies that have specifically investigated the potential of this compound to inhibit MAO-A or MAO-B. This represents a critical gap in our understanding of its overall pharmacological profile and potential for drug-drug interactions.
Broad Receptor Screening Profile
The current body of research has predominantly focused on the interaction of this compound with serotonin 5-HT2 receptors. A comprehensive assessment of its selectivity would require a broad receptor screening panel to evaluate its affinity for other serotonin receptor subtypes, as well as for dopaminergic, adrenergic, histaminergic, and other relevant CNS receptors. Such studies would be invaluable for identifying potential off-target effects and for building a more complete picture of its mechanism of action.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the mechanism of action of compounds like this compound. It is important to note that specific parameters may need to be optimized for individual laboratory settings and experimental goals.
Radioligand Binding Assay for 5-HT2 Receptors
This protocol outlines the general steps for determining the binding affinity (Ki) of this compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).
-
Add increasing concentrations of this compound (or a vehicle control for total binding and a high concentration of a known antagonist for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This protocol provides a general framework for assessing the functional activity (EC50 and Emax) of this compound at Gq-coupled 5-HT2 receptors.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the target 5-HT2 receptor in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the plate to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
For each concentration of this compound, determine the peak fluorescence response and subtract the baseline fluorescence.
-
Normalize the data to the response produced by a vehicle control (0%) and a maximal concentration of a known full agonist (100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to the full agonist).
-
Conclusion
The primary mechanism of action of this compound is characterized by its interaction with serotonin 5-HT2 receptors. It exhibits moderate affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes and displays a distinct functional profile as a partial agonist at 5-HT2A and a full agonist at 5-HT2C receptors, acting through the Gq/11-mediated calcium mobilization pathway.[1]
Significant gaps remain in the understanding of its complete pharmacological profile, particularly concerning its pharmacokinetics, potential for monoamine oxidase inhibition, and its activity at other receptor systems. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The protocols and data presented in this guide provide a foundation for future investigations into the complex pharmacology of this compound and related N-benzyltryptamine derivatives.
References
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209804. [Link]
-
Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed, 30629611. [Link]
-
Wikipedia contributors. (2023, December 12). N-Benzyltryptamine. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Grokipedia. (2026, January 8). N-Benzyltryptamine. Grokipedia. [Link]
-
Halberstadt, A. L., Klein, L. M., & Nichols, D. E. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ResearchGate. [Link]
-
Green, A. R., & Youdim, M. B. (1975). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology, 55(3), 415–422. [Link]
-
Kuntzman, R., & Jacobson, M. M. (1963). The inhibition of monoamine oxidase by benzyl and phenethylguanidines related to bretylium and guanethidine. Annals of the New York Academy of Sciences, 107, 945–950. [Link]
-
Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed Central. [Link]
-
FPnotebook. (2025, November 1). Monoamine Oxidase Inhibitor. FPnotebook.com. [Link]
Sources
A Technical Guide to the Preliminary Bioactivity Investigation of 2-Benzyltryptamine
This document provides a comprehensive framework for the initial scientific investigation into the bioactivity of 2-Benzyltryptamine, a synthetic derivative of the tryptamine family. As researchers and drug development professionals, our primary goal is to systematically characterize a compound's pharmacological profile, moving from fundamental properties to complex biological interactions. This guide is structured not as a rigid template, but as a logical progression of inquiry, reflecting an industry-standard workflow for novel compound assessment. We will emphasize the causal reasoning behind experimental choices, ensuring that each step builds upon the last to create a coherent and self-validating body of evidence.
Introduction: The Scientific Imperative
This compound belongs to the tryptamine class, a structural family renowned for its interactions with the central nervous system.[1] Its core structure, an indole ring linked to an ethylamine group, is a shared feature of critical neuromodulators like serotonin and melatonin.[2] The addition of a benzyl group to the amine nitrogen distinguishes this compound, suggesting a potentially unique pharmacological profile compared to its parent molecule.[3] The preliminary investigation of any novel compound is a critical phase; it establishes the foundational data upon which all future development decisions rest. Our objective is to delineate a robust, multi-stage protocol to characterize this compound's primary bioactivity, focusing on its interactions with key physiological targets, metabolic stability, and initial safety profile.
Part 1: Foundational Chemistry and Synthesis
Before any biological assessment, a thorough understanding of the molecule's physicochemical properties and a reliable synthetic route are paramount. These factors influence everything from solubility in assay buffers to potential blood-brain barrier penetration.
Physicochemical Profile
N-Benzyltryptamine is a synthetic derivative of tryptamine, characterized by an indole ring connected to an ethylamine chain with a benzyl substituent on the amine nitrogen.[4] Its chemical properties, such as lipophilicity (LogP) and aqueous solubility, are critical predictors of its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂ | [4] |
| Molecular Weight | 250.34 g/mol | [4] |
| XLogP3 | 3.6 | [4] |
| Aqueous Solubility | ~37.2 µg/mL (at pH 7.4) | [4] |
Synthesis Protocol: Reductive Amination
The most direct and common method for synthesizing N-substituted tryptamines is reductive amination. This process involves the formation of a Schiff base (imine) intermediate from tryptamine and benzaldehyde, which is then reduced to the final secondary amine.[4][5]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The addition should be controlled to manage gas evolution.
-
Quenching and Extraction: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation (Optional): For improved solubility and handling in biological assays, the free base can be converted to a salt (e.g., hydrochloride) by dissolving it in a suitable solvent and adding a solution of HCl in ether.
Part 2: In Vitro Bioactivity Profiling
The cornerstone of a preliminary investigation is the in vitro characterization of the compound's interaction with its primary biological targets. Given the tryptamine scaffold, the serotonin (5-HT) receptor family is the logical starting point.[5] Specifically, the 5-HT₂ subtypes (5-HT₂A, 5-HT₂B, 5-HT₂C) are high-priority targets due to their involvement in neuropsychiatric functions and the known activity of related N-benzyl compounds.[3][6]
Rationale: Target-Based Screening
A target-based approach allows for precise quantification of two key parameters: binding affinity (how well the compound binds to the receptor) and functional activity (what happens after it binds). This strategy is efficient and provides clear, mechanistic data that is essential for interpreting more complex biological effects later on.
Receptor Binding Affinity
We determine the binding affinity (Ki) using radioligand displacement assays. This technique measures the ability of our test compound (this compound) to compete with a known high-affinity radiolabeled ligand for binding to the target receptor.
Protocol: 5-HT₂ Receptor Competitive Binding Assay
-
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.
-
Radioligand: e.g., [³H]ketanserin for 5-HT₂A, [³H]LSD for 5-HT₂B/2C.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Known Binding Profile of N-Benzyltryptamine
| Receptor | Binding Affinity (Ki, nM) | Source |
| 5-HT₂A | 245 | [3] |
| 5-HT₂B | 100 | [3] |
| 5-HT₂C | 186 | [3] |
Functional Activity Assessment
Binding does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. The 5-HT₂ receptors are Gq/11 protein-coupled receptors.[7] Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[7][8] We can measure this change to quantify functional activity.
Protocol: Calcium Mobilization Functional Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the target human 5-HT₂ receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the wells while simultaneously monitoring fluorescence.
-
Data Acquisition: Measure the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response.
-
Normalize the data, setting the baseline (before addition) as 0% and the response to a known full agonist (like serotonin) as 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to the full agonist). An Eₘₐₓ of ~100% indicates a full agonist, while a lower Eₘₐₓ indicates a partial agonist.
-
Known Functional Profile of N-Benzyltryptamine
| Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Activity | Source |
| 5-HT₂A | 162 | 62% | Partial Agonist | [3] |
| 5-HT₂C | 50 | 121% | Full Agonist | [3] |
Part 3: Preliminary Metabolic and Safety Assessment
Early assessment of metabolic stability and cytotoxicity is a critical, cost-saving step. A compound that is rapidly metabolized or highly toxic is unlikely to be a viable therapeutic candidate, regardless of its target potency.
Metabolic Stability Assay
This assay evaluates how quickly the compound is broken down by key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family found in the liver.[9][10]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor for CYP enzymes), test compound (this compound), and a positive control compound with known metabolic fate.
-
Incubation: Incubate a fixed concentration of this compound with HLMs in a phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t₁/₂).
In Vitro Cytotoxicity Assay
This assay determines the concentration at which the compound causes cell death, providing a basic measure of its toxicity.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a set duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells (100% viability). Plot cell viability (%) against the log concentration of the compound to determine the EC₅₀ for cytotoxicity.
Part 4: Exploratory In Vivo Pharmacology
Once a compound's in vitro profile is established, exploratory in vivo studies can provide insights into its physiological and behavioral effects. The choice of model is directly informed by the in vitro data. Given the potent partial agonism at the 5-HT₂A receptor, the mouse head-twitch response (HTR) is a highly relevant model.
Head-Twitch Response (HTR) in Mice
The HTR is a well-validated behavioral assay in rodents that correlates strongly with 5-HT₂A receptor activation and is often used as a proxy for potential psychedelic-like activity in humans.[12][13]
Protocol: Mouse Head-Twitch Response Assay
-
Animals: Use male C57BL/6J mice. Acclimate them to the facility and handling procedures.
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection) at several dose levels. Include a vehicle control group.
-
Observation: Place each mouse individually into an observation chamber immediately after injection.
-
Scoring: Record the number of head twitches (rapid, involuntary side-to-side head movements) over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated tracking system.
-
Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in head twitches indicates 5-HT₂A receptor engagement in vivo.
Physiological Monitoring
In parallel with behavioral studies, monitoring basic physiological parameters is crucial. Serotonergic compounds can significantly affect cardiovascular function and body temperature.[14][15]
Protocol: Vital Sign Monitoring in Rodents
-
Instrumentation: Use telemetry implants for continuous monitoring of blood pressure, heart rate, and core body temperature in freely moving animals.
-
Procedure: Following drug administration, record data continuously.
-
Analysis: Compare dose-dependent changes in physiological parameters against baseline and vehicle controls.
Conclusion and Forward Look
This guide outlines a logical and scientifically rigorous pathway for the preliminary bioactivity investigation of this compound. By systematically progressing from chemical synthesis and in vitro receptor profiling to preliminary metabolic/safety assessment and exploratory in vivo studies, researchers can build a comprehensive foundational dataset.
The results of this investigation will directly inform future research directions. A profile showing potent and selective receptor activity, good metabolic stability, low cytotoxicity, and a clear in vivo behavioral signal would strongly support advancing the compound into more complex preclinical models for therapeutic evaluation, potentially for conditions related to 5-HT₂C receptor agonism such as obesity or certain psychiatric disorders, while also characterizing its 5-HT₂A-mediated psychedelic-like potential.[5][6]
References
-
Title: Metabolism and Toxicologic Analysis of Tryptamine-Derived Drugs of Abuse Source: PubMed URL: [Link]
-
Title: Signaling pathways of the serotonin receptor (5-HTR) subtypes.... Source: ResearchGate URL: [Link]
-
Title: Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•) Source: ResearchGate URL: [Link]
-
Title: Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review Source: MDPI URL: [Link]
-
Title: Serotonin Receptor Signaling Source: QIAGEN GeneGlobe URL: [Link]
-
Title: Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MS n , and LC-HR-MS/MS Source: PubMed URL: [Link]
-
Title: Novel and atypical pathways for serotonin signaling Source: PubMed Central URL: [Link]
-
Title: Serotonergic Synapse Pathway Source: Creative Diagnostics URL: [Link]
-
Title: Tryptamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PubMed Central URL: [Link]
-
Title: Biomedical Significance of Tryptamine: A Review Source: Walsh Medical Media URL: [Link]
-
Title: N-Benzyltryptamine - Grokipedia Source: Grokipedia URL: [Link]
-
Title: SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation Source: MDPI URL: [Link]
-
Title: Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents Source: MDPI URL: [Link]
-
Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: PubMed Central URL: [Link]
-
Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: PubMed Central URL: [Link]
-
Title: Acute Pharmacological Effects of 2C-B in Humans: An Observational Study Source: PubMed Central URL: [Link]
-
Title: N-Benzyltryptamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PubMed URL: [Link]
-
Title: Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms Source: YouTube URL: [Link]
-
Title: Determining the subjective and physiological effects of BZP on human females Source: PubMed URL: [Link]
-
Title: Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity Source: ACS Omega URL: [Link]
-
Title: Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) Source: PubMed URL: [Link]
-
Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Source: ResearchGate URL: [Link]
-
Title: N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents Source: MDPI URL: [Link]
-
Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues Source: PubMed URL: [Link]
-
Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: MDPI URL: [Link]
-
Title: Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders Source: PubMed Central URL: [Link]
-
Title: Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines Source: PubMed URL: [Link]
-
Title: Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome Source: MDPI URL: [Link]
-
Title: Acute Pharmacological Effects of 2C-B in Humans: An Observational Study Source: PubMed URL: [Link]
-
Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues Source: ACS Chemical Neuroscience URL: [Link]
-
Title: General structure and numbering of the N-benzyltryptamines R⁵ = H, tryptamines Source: ResearchGate URL: [Link]
-
Title: (PDF) Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: ResearchGate URL: [Link]
-
Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: PubMed URL: [Link]
-
Title: Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists Source: PubMed URL: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining the subjective and physiological effects of BZP on human females - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Benzyltryptamine structure-activity relationship (SAR) studies
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Benzyltryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzyltryptamine scaffold represents a versatile platform for the development of potent and selective ligands for serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from numerous studies to elucidate the impact of structural modifications on receptor affinity and functional activity. We will explore the nuanced effects of substitutions on the tryptamine indole ring, the N-benzyl moiety, and the ethylamine side chain. Detailed experimental protocols for synthesis and key pharmacological assays are provided, alongside visual representations of SAR trends and experimental workflows to facilitate a deeper understanding of this important class of compounds.
Introduction: The Significance of the N-Benzyltryptamine Scaffold
Tryptamine and its derivatives are fundamental to neuropharmacology, with endogenous roles as neurotransmitters and a rich history as scaffolds for therapeutic agents and research tools. The addition of an N-benzyl group to the tryptamine core introduces a significant structural and conformational element that profoundly influences interactions with serotonin receptors. This modification has been a key strategy in the development of ligands with high affinity and, in some cases, enhanced selectivity for specific 5-HT receptor subtypes.
N-benzyltryptamines have garnered significant interest due to their pharmacological promiscuity, showing varying degrees of agonism, partial agonism, and antagonism at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ receptors.[1][2][3] This complex pharmacology makes them intriguing candidates for investigating the molecular determinants of ligand-receptor interactions and for developing novel therapeutics for a range of conditions, including psychiatric disorders, obesity, and migraine.[1]
This guide will systematically deconstruct the SAR of N-benzyltryptamines, providing a framework for the rational design of new derivatives with tailored pharmacological profiles.
Core Structure-Activity Relationships
The pharmacological profile of an N-benzyltryptamine is determined by the interplay of three key structural regions: the indole nucleus of the tryptamine, the ethylamine sidechain, and the N-benzyl substituent.
Modifications of the Indole Nucleus
The indole ring is a critical pharmacophoric element, participating in key interactions within the receptor binding pocket.
-
5-Position Substitution: The introduction of a methoxy group at the 5-position of the indole ring generally enhances affinity for 5-HT₂ receptors.[1][4] This is a well-established trend in tryptamine pharmacology, attributed to the ability of the methoxy group to act as a hydrogen bond acceptor, potentially interacting with serine, threonine, or tyrosine residues in the orthosteric binding site.[1] For instance, N-benzyl-5-methoxytryptamine displays significantly higher affinity and potency at 5-HT₂ receptors compared to its non-methoxylated counterpart.[1][4]
The Ethylamine Sidechain
The ethylamine linker provides the appropriate spacing and conformational flexibility for the indole and N-benzyl moieties to adopt an optimal binding pose. While less explored in the context of N-benzyltryptamines, modifications to this chain, such as alpha-methylation, are known to alter metabolic stability and receptor subtype selectivity in other tryptamine series.
The N-Benzyl Substituent: A Key Determinant of Affinity and Selectivity
The N-benzyl group offers a large surface for chemical modification, and substitutions on this ring have the most dramatic and nuanced effects on the SAR.
-
Positional Isomerism: The position of substituents on the benzyl ring is a critical factor.
-
Ortho-substitution: Generally enhances affinity. An ortho-methoxy group, for example, is a feature of some of the most potent N-benzylphenethylamine and N-benzyltryptamine analogues.[4] This may be due to favorable steric interactions or the potential for intramolecular hydrogen bonding that pre-organizes the ligand into a more favorable conformation for receptor binding.[2]
-
Meta-substitution: Also tends to increase affinity.[4] Large, lipophilic groups in the meta position can lead to significant gains in affinity.[5]
-
Para-substitution: In contrast, para-substitution often results in a reduction in affinity.[4][5]
-
-
Nature of the Substituent:
-
Halogens: The introduction of halogens (e.g., iodine, bromine) can significantly increase affinity, particularly at the meta position.[4] The 3-iodobenzyl derivative of N-benzyl-5-methoxytryptamine, for instance, exhibits subnanomolar affinity for the 5-HT₂ₐ receptor.[4]
-
Hydrogen Bond Acceptors: As mentioned, ortho- and meta-methoxy groups are favorable. The N-(2-hydroxybenzyl) substitution has also been shown to produce highly potent 5-HT₂ₐ agonists in the related phenethylamine series, suggesting its potential in the tryptamine series as well.[6]
-
The following diagram illustrates the general SAR trends for N-benzyltryptamines at 5-HT₂ receptors.
Sources
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Benzyltryptamine Receptor Binding: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to model the binding of 2-benzyltryptamine and its analogs to their primary physiological targets, the serotonin 5-HT2A and 5-HT2C receptors. Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each stage of the computational workflow. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of commands, but a self-validating system for generating robust and reliable insights into ligand-receptor interactions.
Introduction: The Therapeutic Potential and Computational Challenges of 2-Benzyltryptamines
N-benzyltryptamines are a class of psychoactive compounds that have garnered significant interest due to their interactions with serotonin receptors.[1][2] The parent compound, this compound, and its derivatives are known to exhibit varying affinities and functional activities at the 5-HT2A and 5-HT2C receptor subtypes.[1][2] This differential activity makes them intriguing candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3][4]
The therapeutic potential of these compounds is intrinsically linked to their specific interactions within the binding pockets of their target receptors. Understanding these interactions at an atomic level is paramount for rational drug design and lead optimization. In silico modeling provides a powerful and cost-effective avenue to explore these molecular intricacies, offering insights that can guide synthetic efforts and predict the biological activity of novel chemical entities.[5][6]
This guide will provide a detailed walkthrough of a complete in silico workflow, from initial protein preparation and ligand parameterization to advanced molecular dynamics simulations and binding free energy calculations.
Part 1: Foundational Steps - Preparing the System for Simulation
A robust and reliable in silico study begins with the meticulous preparation of the protein and ligand structures. This foundational stage is critical for the accuracy of all subsequent calculations.
Receptor Structure Selection and Preparation
The human serotonin 5-HT2A receptor is a G-protein coupled receptor (GPCR), a class of membrane proteins notoriously difficult to crystallize. However, recent advances in structural biology have yielded several high-resolution crystal structures. For this guide, we will utilize the crystal structure of the human 5-HT2A receptor in complex with the antagonist risperidone (PDB ID: 6A93).[7] This structure provides a high-quality template for our modeling studies.
Experimental Protocol: Receptor Preparation
-
Obtain the PDB File: Download the coordinate file for PDB ID 6A93 from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (risperidone), and any fusion proteins or antibodies used to facilitate crystallization.
-
Handling Missing Residues and Loops: Inspect the structure for any missing residues or loops. If short segments are missing, they can be modeled using tools like MODELLER or the SWISS-MODEL server. For longer missing loops, careful consideration of their potential impact on ligand binding is necessary.
-
Protonation and Tautomeric State Assignment: Assign the correct protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be achieved using tools like H++ or the PropKa server.
-
Energy Minimization: Perform a brief energy minimization of the cleaned and protonated receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Ligand Preparation and Parameterization
Accurate representation of the this compound molecule is equally crucial. This involves generating a 3D conformation and assigning appropriate force field parameters.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D structure to a 3D conformation.
-
Conformational Search: Perform a conformational search to identify the low-energy conformers of the ligand. This is important as the ligand may adopt a different conformation upon binding to the receptor.
-
Partial Charge Calculation: Calculate the partial atomic charges for the ligand. The AM1-BCC charge model is a commonly used and reliable method for this purpose.
-
Force Field Parameterization: Assign force field parameters to the ligand. The General Amber Force Field (GAFF) is a popular choice for small organic molecules. The antechamber module of the AmberTools suite can be used to generate the necessary parameter files.
Part 2: Predicting Binding Poses with Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8] It provides a static snapshot of the likely binding mode and is a crucial step before more computationally intensive simulations.
Defining the Binding Site
For the 5-HT2A receptor, the orthosteric binding site is located within the transmembrane domain. Key residues known to be involved in ligand binding can be used to define the docking grid box.
Docking with AutoDock Vina
AutoDock Vina is a widely used and robust docking program. The following protocol outlines a typical docking workflow.
Experimental Protocol: Molecular Docking
-
Prepare Receptor and Ligand Files: Convert the prepared receptor and ligand structures into the PDBQT file format required by AutoDock Vina. This can be done using AutoDockTools.
-
Define the Grid Box: Define a grid box that encompasses the entire orthosteric binding site of the 5-HT2A receptor. The center of the grid can be placed at the geometric center of key binding site residues.
-
Run Docking Simulation: Execute the docking simulation using the AutoDock Vina executable. The program will generate a set of predicted binding poses ranked by their predicted binding affinity.
-
Analyze Docking Results: Visualize the top-ranked docking poses in the context of the receptor binding site using a molecular visualization tool like PyMOL or VMD.[2][9][10][11][12] Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
DOT Visualization: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking of this compound to the 5-HT2A receptor.
Part 3: Exploring Binding Dynamics with Molecular Dynamics Simulations
While molecular docking provides a static picture, molecular dynamics (MD) simulations allow us to explore the dynamic behavior of the ligand-receptor complex over time.[13][14] This is particularly important for understanding the conformational changes that occur upon ligand binding and for obtaining a more accurate estimate of binding affinity.
Setting up the Membrane-Protein System
Since the 5-HT2A receptor is a membrane protein, it must be embedded in a lipid bilayer for the simulation to be physiologically relevant. The CHARMM-GUI web server is an excellent tool for building such systems.[5][15]
Experimental Protocol: System Setup for MD Simulation
-
Embed in Membrane: Use CHARMM-GUI to embed the docked this compound-5-HT2A receptor complex into a realistic lipid bilayer, such as a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane.
-
Solvation: Solvate the system with water molecules.
-
Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).
-
Generate Simulation Inputs: CHARMM-GUI will generate all the necessary input files for running the MD simulation with GROMACS.
Equilibration and Production MD
Before the production simulation, the system must be properly equilibrated to allow the lipids and water to relax around the protein-ligand complex.
Experimental Protocol: MD Simulation
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.
-
NVT Equilibration: Run a short simulation (e.g., 1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the target temperature.
-
NPT Equilibration: Run a longer simulation (e.g., 10 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the relevant conformational space of the ligand-receptor complex.
DOT Visualization: MD Simulation Workflow
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. escholarship.org [escholarship.org]
- 9. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 10. [PyMOL] Visualization of the protein-ligand interactions [pymol-users.narkive.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MD-Ligand-Receptor: A High-Performance Computing Tool for Characterizing Ligand-Receptor Binding Interactions in Molecular Dynamics Trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. compchems.com [compchems.com]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 2-Benzyltryptamine for Research Applications
Abstract
This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 2-benzyltryptamine (2-benzyl-1H-indole-3-ethanamine), a valuable tryptamine derivative for neurological and pharmacological research. The synthesis proceeds via a Friedel-Crafts acylation of indole with phenylacetyl chloride to form the key intermediate, 2-(phenylacetyl)-1H-indole. Subsequent reduction of this intermediate using lithium aluminum hydride (LAH) affords the target compound with good purity and yield. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and verifiable results.
Introduction and Rationale
Tryptamine and its derivatives are a cornerstone of medicinal chemistry and neuropharmacology, serving as crucial scaffolds for compounds that interact with serotonin (5-HT) receptors.[1] The strategic placement of substituents on the indole ring can significantly modulate a compound's affinity and efficacy at various 5-HT receptor subtypes.[2] this compound, in particular, is a subject of research interest for its potential pharmacological activities.
While classical methods like the Fischer indole synthesis are powerful for creating the indole nucleus[3][4], a more convergent and often higher-yielding approach for 2-substituted tryptamines involves the modification of a pre-existing indole core. The protocol detailed herein employs a well-established two-step sequence:
-
Regioselective Acylation: A Friedel-Crafts acylation at the C2 position of indole using phenylacetyl chloride. While indole typically undergoes electrophilic substitution at the C3 position, specific conditions can favor C2 acylation.
-
Chemoselective Reduction: A powerful reduction of the resulting ketone and indole C2=C3 double bond using lithium aluminum hydride (LiAlH₄) to yield the final saturated ethylamine side chain.[5][6]
This method is advantageous due to the commercial availability of starting materials, straightforward reaction conditions, and robust, high-yield transformations.
Reaction Mechanism and Scientific Principles
Step 1: Friedel-Crafts Acylation of Indole
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. In the case of indole, the pyrrole ring is highly activated, making it extremely nucleophilic. While the C3 position is kinetically favored for many electrophiles, acylation can be directed to the C2 position. The reaction proceeds as follows:
-
Formation of the Acylium Ion: Phenylacetyl chloride reacts with a Lewis acid (e.g., AlCl₃, ZrCl₄) to form a highly electrophilic acylium ion.[7]
-
Nucleophilic Attack: The electron-rich indole attacks the acylium ion. The N-H proton can be removed by a base or participate in complexation with the Lewis acid, influencing the regioselectivity.
-
Rearomatization: The intermediate loses a proton to restore the aromaticity of the indole ring, yielding 2-(phenylacetyl)-1H-indole.
Step 2: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including ketones and amides.[5][8] In this synthesis, it performs a comprehensive reduction:
-
Ketone Reduction: The hydride (H⁻) attacks the carbonyl carbon of the 2-acyl group, which upon acidic workup, would yield a secondary alcohol.
-
Indole Ring Reduction: Concurrently, LAH reduces the C2=C3 double bond of the indole ring.
-
Amine Formation: The overall transformation converts the 2-acylindole directly into the 2-alkyltryptamine. The mechanism involves the reduction of the carbonyl to an alcohol, which is then eliminated to form an intermediate that is further reduced to the final methylene group.
This powerful, one-pot reduction step is highly efficient for converting acylindoles to the corresponding tryptamines.
Experimental Protocol
A. Materials and Equipment
| Reagent / Material | Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |
| Indole | C₈H₇N | 117.15 | ≥99% | Sigma-Aldrich | |
| Phenylacetyl Chloride | C₈H₇ClO | 154.59 | ≥98% | Sigma-Aldrich | Corrosive, handle in fume hood. |
| Zirconium(IV) Chloride | ZrCl₄ | 233.04 | ≥99.5% | Sigma-Aldrich | Moisture sensitive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Acros Organics | |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | Powder | Sigma-Aldrich | EXTREMELY REACTIVE WITH WATER. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Acros Organics | |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific | |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Fisher Scientific | For column chromatography. |
Equipment: Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels), magnetic stirrers, heating mantles, rotary evaporator, inert atmosphere setup (nitrogen or argon), and appropriate safety equipment (fume hood, safety glasses, lab coat, acid/base resistant gloves).
B. Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(Phenylacetyl)-1H-indole
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (5.0 g, 42.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Catalyst Addition: Cool the stirring solution to 0 °C in an ice bath. Carefully add zirconium(IV) chloride (ZrCl₄, 10.9 g, 46.7 mmol, 1.1 equiv) portion-wise. The mixture may turn yellow. Stir for 15 minutes. An efficient method for this Friedel-Crafts acylation of indole uses ZrCl₄ as the Lewis acid catalyst, which promotes high yields and regioselectivity.[7]
-
Acylation: In a separate flask, dissolve phenylacetyl chloride (6.9 g, 5.9 mL, 44.8 mmol, 1.05 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding 50 mL of 1 M HCl (aq). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to yield 2-(phenylacetyl)-1H-indole as a solid.
Step 2: Synthesis of this compound
!!! EXTREME CAUTION: LiAlH₄ reacts violently with water and can ignite spontaneously. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar) in a fume hood.[9] !!!
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, carefully add lithium aluminum hydride (LAH, 3.5 g, 92.2 mmol, ~4 equiv) and anhydrous tetrahydrofuran (THF, 150 mL).
-
Substrate Addition: Dissolve the 2-(phenylacetyl)-1H-indole (from Step 1, ~23.1 mmol) in anhydrous THF (50 mL). Cool the LAH suspension to 0 °C and add the substrate solution dropwise via a dropping funnel over 45 minutes. Hydrogen gas will evolve.
-
Reaction: After addition, slowly warm the mixture to room temperature and then heat to reflux (approx. 66 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction flask to 0 °C in an ice-water bath. Perform the following steps slowly and cautiously.
-
Filtration: A granular white precipitate of aluminum salts should form. Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with DCM/Methanol/NH₄OH 95:5:0.5) or by recrystallization from an appropriate solvent system to yield the pure product.
Characterization and Expected Results
-
Yield: The overall yield for the two-step synthesis is typically in the range of 60-75%.
-
Appearance: Pure this compound is typically an off-white to pale yellow solid or a viscous oil.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the indole and benzyl rings (δ ~6.9-7.6 ppm), a singlet for the benzylic CH₂ (δ ~4.1 ppm), two triplets for the ethylamine CH₂CH₂ side chain (δ ~2.9-3.1 ppm), and a broad singlet for the indole N-H (δ ~8.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic carbons (δ ~110-140 ppm), benzylic carbon (δ ~35 ppm), and ethylamine carbons (δ ~25, 42 ppm).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 251.15.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
-
Phenylacetyl Chloride: Is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
-
Zirconium(IV) Chloride: Is moisture-sensitive and corrosive. Handle under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Is a highly dangerous reagent. It is pyrophoric and reacts violently with water and other protic solvents to produce flammable hydrogen gas.[9] Never work with LAH alone. Ensure a Class D fire extinguisher (for combustible metals) is accessible. The Fieser workup is designed to safely quench the reaction and produce easily filterable salts.[10]
Conclusion
The described two-step protocol offers a reliable and efficient pathway for the synthesis of this compound. By employing a regioselective Friedel-Crafts acylation followed by a comprehensive LAH reduction, this method provides good yields of the target compound. The detailed procedural steps, mechanistic rationale, and stringent safety guidelines presented in this note are designed to enable researchers to confidently and safely produce this compound for further scientific investigation.
Reaction Scheme Visualization
Caption: Two-step synthesis of this compound from Indole.
References
-
BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines. BenchChem. Link
-
Benington, F., et al. (1958). Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. Journal of Organic Chemistry. Link
-
Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. Link
-
designer-drug.com. One-step Synthesis of Substituted Tryptamines. Link
-
Wikipedia. Fischer indole synthesis. Link
-
Grimster, N. P., et al. (2005). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. The Journal of Organic Chemistry. Link
-
Grokipedia. (2026). N-Benzyltryptamine. Link
-
Fink, B. E., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. MDPI. Link
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. Link
-
Yadav, J. S., et al. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. Link
-
Wikipedia. Lithium aluminium hydride. Link
-
University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. Link
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link
-
Chad's Prep. Hydride Reduction. Link
-
University of Rochester. Workup: Aluminum Hydride Reduction. Link
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Link
Sources
- 1. Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Workup [chem.rochester.edu]
Application Note: 2-Benzyltryptamine as a Molecular Probe for Characterizing 5-HT Receptor Function
Introduction: The Serotonin System and the Need for Specific Probes
The serotonin (5-HT) system is a critical neuromodulatory network that influences a vast array of physiological and psychological processes, including mood, cognition, appetite, and sleep.[1] Its effects are mediated by a diverse family of at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT₁ through 5-HT₇).[2][3] With the exception of the 5-HT₃ receptor, a ligand-gated ion channel, all other 5-HT receptors are G-protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades.[4][5][6]
This receptor diversity allows for fine-tuned control of neuronal activity but also presents a significant challenge for therapeutic development. Designing drugs that selectively target a specific receptor subtype is difficult due to structural similarities in their binding sites.[6] Therefore, molecular probes—compounds with well-defined affinities and functional activities—are indispensable tools for dissecting the contribution of individual receptor subtypes to cellular and systemic responses.
N-Benzyltryptamine is a synthetic derivative of tryptamine that serves as an effective probe, particularly for the 5-HT₂ receptor subfamily.[7] Its N-benzyl substitution significantly modifies its interaction with 5-HT receptors compared to its parent compound, tryptamine, making it a valuable tool for structure-activity relationship (SAR) studies.[8][9] This guide will detail the application of 2-Benzyltryptamine to determine its binding affinity, functional potency, and efficacy at key 5-HT receptor subtypes.
Physicochemical and Pharmacological Profile of this compound
This compound (N-benzyl-2-(1H-indol-3-yl)ethanamine) is a synthetic tryptamine derivative.[10] The addition of the benzyl group to the amine nitrogen alters its lipophilicity and steric profile, influencing its interaction with the orthosteric binding pocket of serotonin receptors.[10]
Synthesis Overview
The synthesis of N-benzyltryptamines is commonly achieved through reductive amination of tryptamine with the corresponding benzaldehyde.[10] More complex, multi-step syntheses can be employed for analogs with substitutions on the indole core or benzyl moiety.[11]
Pharmacological Data Summary
The utility of this compound as a probe stems from its distinct pharmacological profile, particularly at the 5-HT₂ receptor subtypes. It displays moderate affinity and acts as a mixed efficacy agonist, providing a tool to probe the functional consequences of receptor activation.
| Parameter | 5-HT₂A Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor | Source |
| Binding Affinity (Kᵢ) | 245 nM | 100 nM | 186 nM | [7] |
| Functional Potency (EC₅₀) | 162 nM | Not Reported | 50 nM | [7] |
| Efficacy (Eₘₐₓ) | 62% (Partial Agonist) | Not Reported | 121% (Full Agonist) | [7] |
Table 1: In vitro pharmacological data for this compound at human 5-HT₂ receptor subtypes. Data derived from calcium mobilization assays.
Foundational Concepts: 5-HT Receptor Signaling
Understanding the signaling pathways initiated by 5-HT receptors is crucial for designing and interpreting functional assays. This compound primarily interacts with 5-HT₂ receptors, which are Gq/11-coupled, and can also be used to assess selectivity against other receptor families like the Gi/o-coupled 5-HT₁ receptors or Gs-coupled 5-HT₄, 5-HT₆, and 5-HT₇ receptors.[3][12]
Gq/11 Signaling Pathway (e.g., 5-HT₂A, 5-HT₂C)
Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, providing a measurable signal for receptor activation.[4]
Caption: Gq-coupled 5-HT₂ receptor signaling cascade.
Gi/o Signaling Pathway (e.g., 5-HT₁A)
Activation of Gi-coupled receptors inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] To measure this inhibition, AC is typically stimulated with an agent like forskolin.
Caption: Gi-coupled 5-HT₁ receptor signaling cascade.
Experimental Protocols
The following protocols provide a framework for characterizing this compound. It is essential to include appropriate controls, such as a known reference agonist and antagonist for each receptor subtype, to ensure data validity.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a specific high-affinity radioligand from the target receptor.
Causality and Rationale:
-
Receptor Source: Membranes from cell lines (e.g., HEK293, CHO) stably expressing a single human 5-HT receptor subtype are used to ensure specificity.
-
Radioligand Choice: An antagonist radioligand (e.g., [³H]ketanserin for 5-HT₂A) is often preferred as its binding is less sensitive to the G-protein coupling state of the receptor, leading to more consistent results.[13]
-
Non-Specific Binding (NSB): Defined using a high concentration of a non-radiolabeled, high-affinity ligand to saturate all specific binding sites. This is crucial for isolating the signal of interest.
-
Data Analysis: The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined via non-linear regression. The Cheng-Prusoff equation is then used to convert the IC₅₀ to a Kᵢ value, which accounts for the concentration and affinity of the radioligand used.[4]
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target 5-HT receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge and resuspend the membrane pellet to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]
-
10 concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For non-specific binding (NSB) wells, add a saturating concentration of a reference ligand (e.g., 10 µM mianserin for 5-HT₂A).
-
Radioligand at a concentration near its Kᴅ (e.g., 1-2 nM [³H]ketanserin for 5-HT₂A).[13][14]
-
Add receptor membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter plate (e.g., GF/B presoaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.[13]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.[13]
-
Analysis: Calculate the IC₅₀ using Prism or similar software and convert to Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay (for Gq-coupled receptors)
This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at Gq-coupled receptors like 5-HT₂A and 5-HT₂C by detecting changes in intracellular calcium.
Causality and Rationale:
-
Cell Lines: Use cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HeLa cells).[4]
-
Calcium Indicator Dye: A fluorescent dye like Fura-2 or Fluo-4 is loaded into the cells. Its fluorescence intensity changes upon binding to Ca²⁺, providing a direct readout of receptor activation.[4][15]
-
Instrumentation: A plate reader capable of kinetic fluorescence measurements (e.g., FLIPR, FDSS) is required to capture the rapid calcium transient following agonist addition.[4]
-
Data Normalization: Responses are typically normalized to the maximum response produced by a saturating concentration of a full agonist (e.g., serotonin) to determine the relative efficacy (Eₘₐₓ) of this compound.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the target receptor into black-walled, clear-bottom 96- or 384-well plates and grow overnight.[4]
-
Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM) and an organic anion transport inhibitor like probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.[4]
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and reference compounds (e.g., serotonin) in assay buffer.
-
Measurement: Place the cell plate into a fluorescence imaging plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Addition: The instrument automatically adds the compounds from the source plate to the cell plate and immediately begins recording fluorescence changes (e.g., at λex = 340/380 nm, λem = 510 nm for Fura-2) every second for 60-120 seconds.[4]
-
Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: cAMP Functional Assay (for Gi- and Gs-coupled receptors)
This protocol assesses the activity of this compound at Gi- or Gs-coupled receptors by measuring changes in intracellular cAMP levels. Commercial kits based on HTRF or AlphaScreen technology are commonly used.[16][17]
Causality and Rationale:
-
Assay Principle: These are competitive immunoassays. Intracellular cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.[16][17]
-
Gi-coupled Receptors (e.g., 5-HT₁A): To measure inhibition of cAMP production, adenylyl cyclase is first stimulated with forskolin. An active agonist will cause a decrease in the forskolin-stimulated cAMP level, resulting in an increased assay signal.[16]
-
Gs-coupled Receptors (e.g., 5-HT₇): No forskolin stimulation is needed. An active agonist will directly increase cAMP levels, causing a decrease in the assay signal.[18]
Step-by-Step Methodology (Gi-coupled example):
-
Cell Preparation: Harvest and resuspend cells expressing the target receptor in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Setup: Add cells, forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM), and serial dilutions of this compound to a low-volume 384-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for receptor stimulation and cAMP production.
-
Detection: Add the detection reagents as per the kit manufacturer's instructions (e.g., HTRF reagents: cAMP-d2 and anti-cAMP cryptate).[17] Incubate for 60 minutes.
-
Measurement: Read the plate on a compatible HTRF reader.
-
Analysis: Calculate the ratio of acceptor/donor emission and convert this to cAMP concentration using a standard curve. Plot the % inhibition of the forskolin response against the log concentration of this compound to determine its IC₅₀ (for inhibition) or EC₅₀ (for agonism).
In Situ and In Vivo Applications
While this guide focuses on in vitro methods, this compound and its derivatives can be applied in more complex systems.
-
Receptor Autoradiography: Radiolabeled versions of tryptamine analogs can be used to visualize the distribution of 5-HT receptors in brain tissue slices, providing anatomical context to binding data.[19]
-
Behavioral Pharmacology: In animal models, the administration of this compound can help elucidate the physiological role of the receptors it targets. For example, compounds active at the 5-HT₂A receptor can be tested in the mouse head-twitch response (HTR) assay, a behavioral proxy for 5-HT₂A receptor activation.[15][20]
-
Positron Emission Tomography (PET): While not standard for this compound itself, its chemical scaffold can inform the design of novel PET radioligands. These tracers, labeled with isotopes like ¹¹C or ¹⁸F, allow for the non-invasive visualization and quantification of receptor density and occupancy in the living human brain.[21]
Conclusion
This compound is a valuable molecular probe for the pharmacological exploration of the serotonin system. Its well-characterized interactions with 5-HT₂ receptors make it an excellent tool for validating assay performance, conducting structure-activity relationship studies, and probing the functional consequences of receptor modulation. By employing the robust in vitro protocols detailed in this guide, researchers can confidently determine the affinity and functional profile of novel compounds relative to this benchmark ligand, thereby accelerating the discovery of more selective and effective therapeutics targeting the serotonin system.
References
-
Jadhav, S., et al. (2018). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Marine Medical Society. Available at: [Link]
-
Brenchat, A., et al. (2009). Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. Current Neuropharmacology. Available at: [Link]
-
Toro-Sazo, M. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Available at: [Link]
-
Heal, D. J., & Smith, S. L. (1991). Serotonin Receptor Subtypes: Implications for Psychopharmacology. The British Journal of Psychiatry. Available at: [Link]
-
Eurofins Discovery. (n.d.). cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS). Eurofins DiscoverX. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. Available at: [Link]
-
Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available at: [Link]
-
Kumar, V., & Mahesh, R. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research. Available at: [Link]
-
Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. Available at: [Link]
-
Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Carolina Digital Repository. Available at: [Link]
-
Toro-Sazo, M. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Semantic Scholar. Available at: [Link]
-
Unrau, A., et al. (2024). In Vivo Two-Photon Microscopy Reveals Sensory-Evoked Serotonin (5-HT) Release in Adult Mammalian Neocortex. ACS Chemical Neuroscience. Available at: [Link]
-
ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody.... Available at: [Link]
-
Kim, H., et al. (2023). In Vivo Serotonin 5-HT2A Receptor Availability and Its Relationship with Aggression Traits in Healthy Individuals: A Positron Emission Tomography Study with C-11 MDL100907. International Journal of Molecular Sciences. Available at: [Link]
-
Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at: [Link]
-
Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
Toro-Sazo, M. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. Available at: [Link]
-
PDSP. (n.d.). Assay Protocol Book. Available at: [Link]
-
Grokipedia. (2026). N-Benzyltryptamine. Available at: [Link]
-
Sata, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology. Available at: [Link]
-
Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available at: [Link]
-
Fult, S., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules. Available at: [Link]
-
Al-Subeh, M., & Al-Sofiani, M. (2023). Structural studies of serotonin receptor family. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). N-Benzyltryptamine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 5-HT2C-selective N-benzyltryptamines. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available at: [Link]
Sources
- 1. Serotonin Receptor Subtypes: Implications for Psychopharmacology | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. Scholarly Article or Book Chapter | N -Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT 2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ID: 44558k749 | Carolina Digital Repository [cdr.lib.unc.edu]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS) [discoverx.com]
- 19. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Vivo Serotonin 5-HT2A Receptor Availability and Its Relationship with Aggression Traits in Healthy Individuals: A Positron Emission Tomography Study with C-11 MDL100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-Benzyltryptamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for conducting in vivo studies to characterize the pharmacological profile of the novel tryptamine derivative, 2-Benzyltryptamine. As a compound with potential activity at serotonergic receptors, a thorough investigation of its effects in living organisms is crucial for understanding its therapeutic potential and safety profile. This document outlines detailed protocols for preliminary toxicological assessment, pharmacokinetic profiling, and a battery of behavioral and neurochemical assays in rodent models. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data. All procedures are designed in accordance with the highest ethical standards for animal research.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a derivative of the core tryptamine structure, a class of compounds known for their significant interactions with the central nervous system. The parent compound, tryptamine, and its many derivatives, such as serotonin and psilocybin, play critical roles in neurotransmission and have been the focus of extensive research for their therapeutic potential in treating a range of psychiatric disorders. The addition of a benzyl group to the tryptamine scaffold is known to modulate the compound's affinity and efficacy at various serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic compounds.[1]
The primary hypothesis for the in vivo investigation of this compound is that it will exhibit activity at serotonergic pathways, potentially leading to behavioral and neurochemical changes relevant to conditions such as depression, anxiety, and other neuropsychiatric disorders. To rigorously test this hypothesis, a multi-tiered experimental approach is necessary, beginning with fundamental safety and pharmacokinetic assessments, followed by detailed behavioral and neurochemical characterization.
Ethical Considerations: All proposed in vivo studies must be conducted in strict adherence to the guidelines established by the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement).[2] Given the novel nature of this compound, initial studies will prioritize the establishment of humane endpoints to minimize any potential pain or distress to the animals.[3][4]
Preliminary Investigations: Safety, Solubility, and Pharmacokinetics
Due to the lack of existing in vivo data for this compound, a cautious and systematic approach to initial characterization is paramount.
Acute Toxicity and Dose-Range Finding (LD50 Estimation)
Objective: To determine the median lethal dose (LD50) and identify a safe dose range for subsequent behavioral and neurochemical studies.
Rationale: Establishing the acute toxicity profile is a critical first step to ensure animal welfare and to inform the selection of appropriate, non-lethal doses for efficacy studies.
Protocol:
-
Animal Model: Male and female Swiss Webster mice (8-10 weeks old).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Given the likelihood of poor water solubility, a vehicle such as sterile saline containing 5% DMSO and 5% Tween 80 is a recommended starting point.[5][6][7] The solution should be freshly prepared and filtered through a 0.22 µm syringe filter before administration.
-
Dose Administration: Administer single intraperitoneal (i.p.) injections of escalating doses of this compound to small groups of mice (n=3-5 per group). A suggested starting dose range, based on other tryptamines, could be 1, 10, 50, 100, and 200 mg/kg.[8]
-
Observation: Continuously monitor the animals for the first 4 hours post-injection and then at regular intervals for up to 72 hours. Record any signs of toxicity, including changes in posture, locomotion, grooming, and the presence of seizures or respiratory distress.
-
Humane Endpoints: Animals exhibiting severe and persistent signs of distress should be humanely euthanized.
-
Data Analysis: The LD50 can be estimated using appropriate statistical methods, such as the Probit analysis. The maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) should also be determined.
Pharmacokinetic Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.
Rationale: Understanding the pharmacokinetic properties of the compound is essential for designing meaningful behavioral and neurochemical experiments, particularly for determining the optimal time points for assessment after drug administration. The pharmacokinetic profile of tryptamines can vary, with some having rapid absorption and elimination.[9][10]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters for serial blood sampling.
-
Dose Administration: Administer a single, non-toxic dose of this compound (determined from the acute toxicity study) via intravenous (i.v.) and intraperitoneal (i.p.) routes to different groups of rats.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Sample Analysis: Analyze plasma samples for this compound and potential metabolites using a validated LC-MS/MS method. The in vitro metabolism of similar N-benzyl compounds suggests that N-dealkylation and hydroxylation are likely metabolic pathways.[11][12][13][14]
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability for the i.p. route.
Behavioral Pharmacology Assays
Based on the hypothesized serotonergic mechanism of action, the following behavioral assays are recommended to characterize the psychoactive effects of this compound.
Head-Twitch Response (HTR) Assay
Objective: To assess the 5-HT2A receptor agonist activity of this compound.
Rationale: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a strong predictor of hallucinogenic potential in humans.[15]
Experimental Workflow for Head-Twitch Response Assay
Caption: Workflow for the Head-Twitch Response Assay.
Protocol:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Drug Administration: Administer various doses of this compound (i.p.) based on the dose-range finding study. A vehicle control group (e.g., saline with 5% DMSO and 5% Tween 80) and a positive control group (e.g., psilocybin or DOI) should be included.
-
Observation: Immediately after injection, place each mouse individually into a clean, transparent observation chamber. Record the number of head-twitches for a predetermined period, typically 30-60 minutes.
-
Data Analysis: Analyze the dose-response relationship for the induction of head-twitches. Data can be analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.[16]
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Rationale: Novel psychoactive substances can alter locomotor activity and induce anxiety or anxiolytic-like effects. The OFT allows for the simultaneous assessment of these behaviors.
Protocol:
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena should be evenly illuminated.
-
Procedure: Administer this compound or vehicle to mice 30 minutes prior to the test. Place the mouse in the center of the open field and allow it to explore for 10-15 minutes.
-
Data Collection: Use an automated video-tracking system to record and analyze various parameters.
-
Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Statistical analysis can be performed using t-tests or ANOVA.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To evaluate sensorimotor gating.
Rationale: Deficits in sensorimotor gating are observed in several psychiatric disorders, and some psychedelic compounds are known to disrupt PPI.[15]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: After drug or vehicle administration, place the rat in the startle chamber for a 5-minute acclimation period with background white noise. The test session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the loud pulse).
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity. The formula for PPI is: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Neurochemical Analysis: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region.
Rationale: Direct measurement of neurotransmitter levels in the brain provides a mechanistic link between the compound's pharmacological action and its behavioral effects. The prefrontal cortex is a key region involved in the actions of many psychoactive compounds.
In Vivo Microdialysis Workflow
Caption: Step-by-step workflow for in vivo microdialysis.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow the animals to recover for at least one week.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[17][18][19][20][21]
-
Sample Collection: After a stabilization period, collect baseline dialysate samples. Administer this compound or vehicle and continue to collect samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.
-
Data Analysis: Express serotonin levels as a percentage of the baseline and analyze the time course of any changes using repeated measures ANOVA.[22][23]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner, utilizing tables and graphs to summarize the findings.
Table 1: Example Dose-Response Data for Head-Twitch Response
| Dose of this compound (mg/kg, i.p.) | Mean Number of Head-Twitches (± SEM) |
| Vehicle | 2.5 ± 0.8 |
| 1 | 8.2 ± 1.5* |
| 3 | 25.6 ± 3.1 |
| 10 | 42.1 ± 5.4*** |
| 30 | 28.9 ± 4.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle (One-way ANOVA with Dunnett's post-hoc test).
Dose-Response Curve for Head-Twitch Response
Caption: A hypothetical sigmoidal dose-response curve for this compound-induced head-twitches.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its safety, pharmacokinetics, and effects on behavior and neurochemistry, researchers can gain valuable insights into the pharmacological profile of this novel compound. The data generated from these studies will be crucial for guiding future research and development efforts.
References
- BenchChem. (2025). Application Note: In Vivo Microdialysis for Monitoring Neurotransmitter Levels in Response to Antidepressant Agent 5. BenchChem.
-
PubMed. (n.d.). Cumulative dose-response curves in behavioral pharmacology. Retrieved from [Link]
-
PubMed. (1990). Pharmacokinetics of tryptamide following oral and intraperitoneal administration in rats. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Retrieved from [Link]
-
PMC. (n.d.). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. Retrieved from [Link]
-
Multidisciplinary Association for Psychedelic Studies – MAPS. (1990). Thoughts About the Ethics of Animal Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyltryptamine. Retrieved from [Link]
-
PMC. (n.d.). Microdialysis in Rodents. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Figure 9, Dose response curves for the active compounds. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Serotonin with AP-521. BenchChem.
-
PubMed. (n.d.). Animal Behavior in Psychedelic Research. Retrieved from [Link]
-
ResearchGate. (2019). Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe. Retrieved from [Link]
-
eNeuro. (n.d.). Neurochemical and Behavioral Dissections of Decision-Making in a Rodent Multistage Task. Retrieved from [Link]
-
NIH OACU. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]
-
PMC. (n.d.). Neurochemical and Behavioral Effects of Chronic Unpredictable Stress. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Retrieved from [Link]
-
PubMed. (n.d.). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Retrieved from [Link]
-
PubMed. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]
-
ILAR Journal. (n.d.). Humane endpoints in animal experimentation for biomedical research: ethical, legal and practical aspects. Retrieved from [Link]
-
PMC. (n.d.). Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe. Retrieved from [Link]
-
Merck Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
PMC. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (n.d.). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
PubMed. (2025). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Retrieved from [Link]
-
PMC. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Retrieved from [Link]
-
MDPI. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Retrieved from [Link]
-
PubMed. (n.d.). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Retrieved from [Link]
-
Chemical Toxicity Database. (n.d.). RTECS NUMBER-DP3750000. Retrieved from [Link]
Sources
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. tierschutz.charite.de [tierschutz.charite.de]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. mdpi.com [mdpi.com]
- 8. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of tryptamide following oral and intraperitoneal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats [cfsre.org]
- 11. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cumulative dose-response curves in behavioral pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Neurochemical and Behavioral Dissections of Decision-Making in a Rodent Multistage Task - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tryptamine Derivatives in Cancer Cell Line Studies: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of tryptamine derivatives, with a focus on benzyl-substituted tryptamines, in the context of cancer cell line studies. While research on the specific parent compound 2-Benzyltryptamine is nascent, the broader class of tryptamine derivatives has emerged as a promising source of novel anticancer agents. This guide synthesizes current findings and provides robust protocols to facilitate further investigation into this compound class.
The tryptamine scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with significant pharmacological activity.[1] Its modification, particularly with benzyl groups, has led to the development of potent inhibitors of key oncogenic pathways, demonstrating the potential of this chemical class in oncology research.[2][3]
Mechanistic Landscape of Tryptamine Derivatives in Oncology
The anticancer effects of tryptamine derivatives are multifaceted, often involving the modulation of critical cell signaling pathways that govern cell proliferation, survival, and apoptosis.
1.1. Inhibition of Pro-Survival Signaling Pathways
A primary mechanism of action for several potent tryptamine derivatives is the inhibition of the PI3K/AKT/mTOR and Ras/MAPK signaling cascades.[4][5] These pathways are frequently hyperactivated in a wide range of cancers, driving uncontrolled cell growth and resistance to apoptosis.[4]
-
PI3K/AKT Pathway: N1-benzyl tryptamine derivatives have been identified as pan-inhibitors of SHIP1 and SHIP2, which are phosphatases that regulate the PI3K signaling pathway.[2][3] By inhibiting SHIP1/2, these compounds can disrupt the delicate balance of phosphoinositide messengers, leading to reduced Akt activation and subsequent apoptosis.[2][3] Studies on tryptamine-piperazine-2,5-dione conjugates have also shown a significant decrease in the phosphorylation of AKT in pancreatic cancer cells.[1]
-
ERK/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another crucial target.[5] Tryptamine derivatives have been shown to decrease the phosphorylation of the oncogenic protein ERK, thereby hindering downstream signaling that promotes cell proliferation.[1]
Below is a diagram illustrating the convergence of these pathways as targets for tryptamine derivatives.
Caption: Tryptamine derivatives targeting PI3K/AKT and ERK/MAPK pathways.
1.2. Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells.[6] Tryptamine derivatives have demonstrated pro-apoptotic capabilities through various mechanisms.
-
Caspase Activation: Treatment of cancer cells with tryptamine derivatives has been shown to lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[1][7] This indicates the activation of the caspase cascade, a central component of the apoptotic machinery.[8]
-
Modulation of BCL-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins is critical for cell survival.[9] While direct modulation by this compound is yet to be fully elucidated, it is a common mechanism for many anticancer compounds.[10]
-
Cell Cycle Arrest: Certain (S)-tryptamine derivatives have been found to induce cell cycle arrest at the G1 phase in HepG2 liver cancer cells, preventing their progression into the DNA synthesis (S) phase and subsequent cell division.[11]
Quantitative Analysis of Cytotoxicity
The initial assessment of any potential anticancer compound involves determining its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: Reported IC₅₀ Values of Tryptamine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Tryptamine-piperazine-2,5-dione (6h) | AsPC-1, SW1990 (Pancreatic) | 6 ± 0.85 | [1][12] |
| Tryptamine-pyrimidine-trichloromethyl (9) | Hematological cancer cell lines | 0.57–65.32 | [13] |
| Tryptamine-azelayl (14) | A431, HT29, IGROV1, U2OS (Solid tumors) | 0.0015–0.469 | [13] |
| (S)-tryptamine-aryl sulfonamide (6ag) | HepG2, HeLa, CNE1, A549 | 16.5-18.7 | [11] |
| 3,3-dichloro-β-lactam (2b) | A431 (Squamous cell carcinoma) | 30–47 µg/mL | [14] |
Note: The data presented are for various tryptamine derivatives and not this compound itself. This table serves to illustrate the potential potency within this compound class.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of compounds like this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)[15]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 0.1 to 100 µM.[15] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V-positive and PI-negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[16]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: The cell population will be divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression or phosphorylation state.[10][17]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved PARP). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[18]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Seed and treat cells in 6-well or 10 cm plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin. For phosphoproteins, normalize to the total protein level.
References
-
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (2021). RSC Advances. [Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). Molecules. [Link]
-
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (2021). RSC Publishing. [Link]
-
Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. (2022). Molecules. [Link]
-
Selected Examples of 2‐Substituted Tryptamine Derivatives Showing Various Biological Activities. (n.d.). ResearchGate. [Link]
-
N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. (2022). MDPI. [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (2021). International Journal of Molecular Sciences. [Link]
-
Western blot analysis of cancer and normal cell lines. (n.d.). ResearchGate. [Link]
-
Western blot analysis of tumor samples taken before treatment and 24 to... (n.d.). ResearchGate. [Link]
-
Suppressing protein damage response to overcome multidrug resistance in cancer therapy. (2025). Nature Communications. [Link]
-
Assessment of Cell Viability. (2009). Current Protocols in Cytometry. [Link]
-
Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. (2013). European Journal of Medicinal Chemistry. [Link]
-
Western blot analysis of hit compounds in cancer cells. (n.d.). ResearchGate. [Link]
-
Mammalian Cell Viability: Methods and Protocols. (2011). Methods in Molecular Biology. [Link]
-
5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). PLOS ONE. [Link]
-
Trypan Blue Exclusion Test of Cell Viability. (2011). Current Protocols in Cell Biology. [Link]
-
Anti-proliferative and Proapoptotic Effects of Benzyl Isothiocyanate on Human Pancreatic Cancer Cells Is Linked to Death Receptor Activation and RasGAP/Rac1 Down-Modulation. (2009). Molecular Cancer Research. [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2020). Cells. [Link]
-
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). Frontiers in Pharmacology. [Link]
-
Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. (2022). International Journal of Molecular Sciences. [Link]
-
Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. (2022). Molecules. [Link]
-
Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (2022). Scientific Reports. [Link]
-
Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. (2021). Cell Communication and Signaling. [Link]
-
Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]
-
Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics. (2022). Cancers. [Link]
-
Targeting apoptosis in cancer therapy. (2018). Journal of Hematology & Oncology. [Link]
-
Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989. (2024). Pharmaceuticals. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). Recent Patents on Anti-Cancer Drug Discovery. [Link]
Sources
- 1. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03740D [pubs.rsc.org]
- 2. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents [mdpi.com]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents [mdpi.com]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suppressing protein damage response to overcome multidrug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the In Vitro Efficacy and Potency of 2-Benzyltryptamine
Abstract
This document provides a comprehensive framework of in vitro assays to establish the pharmacological profile of 2-Benzyltryptamine, a synthetic tryptamine derivative. As the N-benzyl substitution on tryptamines is known to significantly modulate activity at serotonin receptors, a systematic evaluation of binding affinity, functional potency, and mechanism of action is critical.[1][2] We present a logical workflow, beginning with target engagement and affinity determination at key G protein-coupled receptors (GPCRs) and monoamine transporters, followed by functional characterization of G-protein signaling and transporter inhibition. Finally, we outline essential cytotoxicity assays for a preliminary safety assessment. The protocols herein are designed to be self-validating, providing researchers in drug discovery and pharmacology with the tools to build a robust efficacy and potency profile for this compound and its analogues.
Introduction: A Rationale for a Multi-Assay Approach
This compound belongs to the tryptamine class of compounds, which are structurally related to the neurotransmitter serotonin. This structural similarity suggests a high probability of interaction with serotonergic systems. Specifically, N-benzyl substitution on tryptamines and phenethylamines has been shown to confer high potency at 5-HT₂ family receptors (5-HT₂A, 5-HT₂B, 5-HT₂C).[3][4][5] These receptors are critical targets for therapeutics addressing psychiatric disorders, but are also associated with the psychoactive effects of hallucinogens.[1] Furthermore, monoamine transporters (SERT, DAT, NET) are also common targets for tryptamine-like molecules.[6]
Therefore, a thorough in vitro characterization is the foundational step in understanding the therapeutic potential and possible liabilities of this compound. A single assay is insufficient; a matrix of orthogonal assays is required to build a complete pharmacological fingerprint. This guide details a workflow that interrogates:
-
Target Binding Affinity (Ki): Does the compound bind to the intended targets, and with what avidity?
-
Functional Potency (EC₅₀/IC₅₀): Upon binding, does the compound activate (agonism) or block (antagonism) the target's function, and at what concentration?
-
Mechanism of Action: Which signaling pathways are engaged (e.g., Gq, Gs, Gi)? Does it inhibit neurotransmitter reuptake?
-
In Vitro Safety: Is the compound generally toxic to cells at concentrations relevant to its biological activity?
This multi-tiered approach ensures that the resulting data is not only accurate but also contextually rich, providing a solid basis for further preclinical development.
Foundational Assay: Receptor Binding Affinity
The first step is to confirm and quantify the physical interaction between this compound and its putative targets. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound. This assay measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol 2.1: Radioligand Displacement Assay for 5-HT₂A Receptor
This protocol is a representative example for determining Ki at the human 5-HT₂A receptor and can be adapted for other GPCRs (e.g., 5-HT₂C, D₂) by selecting the appropriate cell membranes and radioligand.
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the IC₅₀, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor (membrane preparation)
-
Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist)
-
Non-specific binding control: Mianserin (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/B)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 10 mM down to 0.1 nM.
-
Assay Plate Preparation: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Mianserin.
-
Test Compound: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 50 µL of [³H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM) to all wells.
-
Add Membranes: Add 100 µL of the 5-HT₂A membrane preparation (typically 10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filtermat in a drying oven, then into a sample bag with scintillation fluid. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Elucidating Mechanism of Action
Once binding is confirmed, functional assays are required to determine the biological effect of that binding. Is this compound an agonist that activates the receptor, or an antagonist that blocks the action of the native ligand?
Gq-Coupled Receptor Activation: Calcium Flux Assay
Many serotonin receptors, including the 5-HT₂ family, are coupled to the Gαq protein.[1] Activation of this pathway leads to the release of intracellular calcium (Ca²⁺), a measurable event that serves as a direct proxy for receptor activation.[7][8]
Caption: Gq signaling pathway workflow.
Protocol 3.1.1: No-Wash FLIPR Calcium Flux Assay
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular Ca²⁺ is released, which binds to the dye and causes a measurable increase in fluorescence.[9][10] This is often performed on a Fluorescence Imaging Plate Reader (FLIPR) for real-time kinetic data.[10]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM or Calcium-6) with probenecid solution.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
384-well black-walled, clear-bottom microplates.
-
FLIPR or equivalent fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed cells into the 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium dye loading solution (prepared according to the manufacturer's instructions, including probenecid to prevent dye leakage).
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound. Include a positive control agonist (e.g., serotonin) and a vehicle control.
-
Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compounds to the cell plate and immediately begin reading fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every second for at least 120 seconds.
-
Antagonist Mode (if required): To test for antagonism, pre-incubate the cells with this compound for 15-30 minutes before adding a known agonist at its EC₈₀ concentration. An antagonist will reduce the agonist's signal.
Data Analysis:
-
The primary readout is the change in relative fluorescence units (RFU).
-
For agonists, plot the peak RFU response against the log concentration of this compound to determine the EC₅₀ and Emax (maximal efficacy relative to a full agonist).
-
For antagonists, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.
Gs/Gi-Coupled Receptor Modulation: cAMP Assay
Should this compound have other GPCR targets, they may be coupled to Gs (which stimulates cAMP production) or Gi (which inhibits it). Measuring changes in the second messenger cyclic AMP (cAMP) is essential for characterizing these interactions.[11][12]
Caption: Gs and Gi signaling pathways via cAMP.
Protocol 3.2.1: HTRF-Based cAMP Accumulation Assay
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP produced competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[11][13]
Materials:
-
Cells expressing the GPCR of interest.
-
HTRF cAMP assay kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptor assays).
-
Low-volume 384-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Stimulation (Gs Agonist Mode):
-
Harvest and resuspend cells in stimulation buffer containing IBMX.
-
Add cells to the plate.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Stimulation (Gi Agonist Mode):
-
Prepare serial dilutions of this compound.
-
Add cells (pre-mixed with IBMX) to the compound dilutions.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubate at room temperature for 30 minutes. A Gi agonist will inhibit this forskolin-induced cAMP increase.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate mixed in lysis buffer) to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data.
-
The HTRF signal is inversely proportional to the cAMP concentration.
-
For Gs agonism, a decrease in signal indicates an increase in cAMP. Plot the response to determine EC₅₀.
-
For Gi agonism, a reversal of the forskolin-induced signal drop indicates inhibition of cAMP. Plot the response to determine EC₅₀.
Monoamine Transporter Functional Assay
Tryptamines can also act as inhibitors or substrates at monoamine transporters like the serotonin transporter (SERT). An uptake inhibition assay directly measures this function.[14]
Caption: Monoamine transporter uptake assay workflow.
Protocol 3.3.1: Neurotransmitter Uptake Inhibition Assay
Principle: Cells expressing a specific transporter (e.g., hSERT) are incubated with the test compound before a labeled substrate (e.g., [³H]5-HT or a fluorescent analogue) is added.[15][16] An effective inhibitor will block the transporter, resulting in less substrate entering the cells and a reduced signal.[17]
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Uptake Buffer: Krebs-Henseleit Buffer (KHB).
-
Labeled Substrate: [³H]5-HT or a fluorescent neurotransmitter analogue.
-
Known Inhibitor: Fluoxetine (for non-specific uptake control).
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK-hSERT cells in 96-well plates and grow to confluence.
-
Wash: On the day of the assay, gently wash the cells once with room temperature Uptake Buffer.
-
Pre-incubation: Add 50 µL of Uptake Buffer containing various concentrations of this compound (or fluoxetine for control wells) to the cells. Incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add 50 µL of Uptake Buffer containing the labeled substrate (e.g., 20 nM [³H]5-HT) to all wells.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. The timing is critical and should be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the buffer and wash the wells 3 times with ice-cold Uptake Buffer to stop the reaction and remove extracellular substrate.
-
Lysis and Quantification: Add lysis buffer (e.g., 1% SDS) to each well. Transfer the lysate to scintillation vials for counting (if using radiolabel) or read the plate directly (if using a fluorescent substrate).
Data Analysis:
-
Define 100% uptake in vehicle-treated wells and 0% uptake in wells treated with a saturating concentration of a known inhibitor (e.g., fluoxetine).
-
Plot the percentage inhibition of uptake against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Preliminary Safety Profiling: In Vitro Cytotoxicity
Before advancing a compound, it is crucial to ensure that its observed biological effects are not due to general cytotoxicity. These assays determine the concentration at which the compound becomes toxic to cells.
Protocol 4.1: MTT Assay for Metabolic Viability
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[18] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
A representative cell line (e.g., HEK293 or the cell line used in functional assays).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no compound) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate for a period relevant to your functional assays, typically 24-48 hours.
-
Add MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Data Analysis:
-
Calculate percent viability relative to the vehicle control.
-
Plot percent viability against the log concentration of this compound to determine the CC₅₀ (cytotoxic concentration 50%).
Protocol 4.2: LDH Assay for Membrane Integrity
Principle: The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes into the culture medium.[19][20] It is a direct measure of cell lysis.
Materials:
-
The same cell line and treatment setup as the MTT assay.
-
Commercially available LDH assay kit.
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Collect Supernatant: After incubation, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a new plate, mix the supernatant with the LDH reaction mixture as per the kit's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
Data Analysis:
-
Calculate percent cytotoxicity relative to a maximum lysis control.
-
Plot percent cytotoxicity against the log concentration of this compound to determine the CC₅₀.
Data Summary and Interpretation
A comprehensive profile of this compound is built by integrating the data from all assays. The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay Type | Target | Parameter | Value (nM) | Emax (%) |
| Binding Affinity | Human 5-HT₂A | Ki | 245 | N/A |
| Human 5-HT₂C | Ki | 186 | N/A | |
| Human SERT | Ki | >10,000 | N/A | |
| Functional Potency | Human 5-HT₂A | EC₅₀ | 162 | 62% |
| Human 5-HT₂C | EC₅₀ | 50 | 121% | |
| Human SERT | IC₅₀ | >10,000 | N/A | |
| Cytotoxicity | HEK293 Cells (MTT) | CC₅₀ | 25,000 | N/A |
Note: Data in this table is illustrative, based on published values for N-benzyltryptamine, and should be replaced with experimental results.[21]
Interpretation: Based on the hypothetical data above, one could conclude that this compound is a potent agonist at 5-HT₂C and a partial agonist at 5-HT₂A receptors.[21][22] It displays a modest selectivity for the 5-HT₂C receptor over the 5-HT₂A receptor in both binding and function. Importantly, it shows no significant activity at the serotonin transporter at concentrations where it is active at 5-HT₂ receptors. The therapeutic window appears favorable, as the cytotoxic concentration (CC₅₀) is over 150-fold higher than its functional potency (EC₅₀) at the most potent target. This profile suggests that this compound warrants further investigation, potentially for applications where 5-HT₂C agonism is desired.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Codd, E. E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Journal of Biomolecular Screening, 21(8), 840-848.
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Koganti, P., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
- Coccione, S., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1261-1271.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2023). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. Retrieved from [Link]
-
Gáspár, A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210433. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15. Retrieved from [Link]
- Matti, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 651.
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of tryptamine derivatives. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
- Yilmaz, S., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega.
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). European Neuropsychopharmacology, 25(3), 387-395. Retrieved from [Link]
-
Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Benzyltryptamine. Retrieved from [Link]
- Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165-1175.
-
Gáspár, A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Retrieved from [Link]
-
Grokipedia. (2026). N-Benzyltryptamine. Retrieved from [Link]
- Halberstadt, A. L., et al. (2020). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 172, 107786.
-
Chem-Impex. (n.d.). N-Acetyl-2-benzyl-tryptamine. Retrieved from [Link]
- Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience.
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Retrieved from [Link]
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. Retrieved from [Link]
- Pontes, J. G. M., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 23(19), 11881.
Sources
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
Electrophysiological Studies of 2-Benzyltryptamine on Neurons: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract: This document provides a detailed technical guide for investigating the electrophysiological effects of 2-Benzyltryptamine, a member of the N-benzyltryptamine class of psychoactive compounds. Given the pharmacological profiles of related molecules, we hypothesize that this compound primarily acts as an agonist at serotonin 5-HT2 receptors. This guide outlines state-of-the-art electrophysiological protocols, including whole-cell patch-clamp and extracellular field potential recordings, to dissect the compound's impact on neuronal excitability, synaptic transmission, and plasticity. The methodologies are designed to be self-validating, incorporating essential controls and explaining the causal logic behind experimental choices to ensure robust and interpretable data.
Introduction and Pharmacological Context
N-benzyltryptamines are a class of compounds known for their potent interactions with serotonin receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C).[1][2] These receptors, especially the 5-HT2A subtype, are the primary targets of classic psychedelic drugs and are densely expressed in cortical regions, such as the prefrontal cortex (PFC).[1][3] Agonism at 5-HT2A receptors is known to profoundly alter neuronal activity, leading to changes in perception, cognition, and mood.[4]
While direct electrophysiological data on this compound is limited, its structural similarity to other N-benzyl-5-methoxytryptamines allows for the formulation of a strong, testable hypothesis: This compound modulates neuronal function primarily through agonism at 5-HT2A and/or 5-HT2C receptors. [1][5][6] Understanding its specific effects is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide provides the experimental framework to test this hypothesis at the cellular and network levels.
Presumed Mechanism of Action: 5-HT2A Receptor Signaling
The 5-HT2 receptor family couples to Gq/11 proteins.[1] Upon agonist binding, this initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][7] This cascade ultimately modulates the activity of various ion channels, leading to increased neuronal excitability.[4]
Pharmacological Profile of Related N-Benzyltryptamines
The following table summarizes binding affinities (Ki, nM) for related compounds, providing a basis for expected interactions of this compound. Lower Ki values indicate higher affinity.
| Compound Class | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | Dopamine D2 Affinity (Ki, nM) | Reference(s) |
| N-Benzyl-5-methoxytryptamines | 0.5 - 10 | 1 - 50 | >1000 | [5][6] |
| N-Benzyltryptamines | 10 - 100 | 5 - 50 | Not extensively reported | [1] |
| Atypical Antipsychotics | 1 - 20 | 1 - 30 | 0.5 - 15 | [8] |
Rationale: Based on this data, this compound is expected to have high to moderate affinity for 5-HT2A and 5-HT2C receptors. Cross-reactivity with dopamine D2 receptors, while less likely to be primary, should not be entirely dismissed without empirical testing.
Application Note I: Whole-Cell Patch-Clamp Analysis
Objective: To characterize the effects of this compound on the intrinsic membrane properties, excitability, and synaptic inputs of individual neurons. Layer V pyramidal neurons of the prefrontal cortex are a highly relevant target due to their dense expression of 5-HT2A receptors.[3][9]
Experimental Rationale
Whole-cell patch-clamp is the gold-standard technique for high-fidelity analysis of a single neuron's electrical properties.[10][11] By gaining electrical access to the cell's interior, we can both monitor and control the membrane potential.
-
Current-Clamp Mode: Measures the membrane voltage (output) while controlling the injected current (input). This mode is used to assess resting membrane potential (RMP), input resistance (Rin), action potential (AP) firing frequency, and AP waveform characteristics. 5-HT2A agonism typically causes membrane depolarization and increased firing.[3][4]
-
Voltage-Clamp Mode: Measures the current (output) required to hold the membrane potential at a constant value (input). This mode is ideal for isolating and measuring synaptic currents. 5-HT2A agonism is known to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).[9]
Detailed Protocol: Whole-Cell Recording from Acute Slices
This protocol is synthesized from established methodologies.[10][11][12]
1. Solutions Preparation:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Prepare 10x stock solutions and dilute fresh daily. Continuously bubble with carbogen (95% O2 / 5% CO2).[11]
-
K-Gluconate Internal Solution (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[10] This internal solution is standard for recording intrinsic firing properties. For detailed synaptic current analysis, a Cesium-based solution may be used to block potassium channels.
2. Procedure:
-
Animal & Slicing: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perfuse transcardially with ice-cold, carbogenated aCSF. Rapidly dissect the brain and prepare 300 µm coronal slices of the prefrontal cortex using a vibrating blade microtome in ice-cold aCSF.
-
Slice Recovery: Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a single slice to the recording chamber on an upright microscope, continuously perfusing with carbogenated aCSF at ~2 mL/min.[10]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ. Fire-polish the tip lightly. Fill the pipette with filtered internal solution.[13]
-
Achieving Whole-Cell Configuration:
-
Under visual guidance (DIC optics), approach a Layer V pyramidal neuron.
-
Apply light positive pressure to the pipette to keep the tip clean.
-
Once touching the cell membrane, release positive pressure and apply gentle negative pressure to form a gigaohm seal.[13]
-
After seal formation, apply short, sharp suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Baseline: Allow the cell to stabilize for 5-10 minutes. In current-clamp , measure RMP and inject current steps (e.g., -100 pA to +300 pA, 500 ms duration) to assess input resistance and firing patterns. In voltage-clamp , hold the cell at -70 mV to record sEPSCs and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).[11]
-
Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, water). Dilute to the final desired concentration (e.g., 10 nM - 10 µM) in aCSF immediately before use. Switch the perfusion line to the drug-containing aCSF.
-
Post-Drug Recording: After 5-10 minutes of drug perfusion, repeat the baseline recording protocols.
-
Washout: Switch perfusion back to standard aCSF and record for 15-20 minutes to assess reversibility.
-
Validation: In a separate set of experiments, pre-incubate the slice with a selective 5-HT2A antagonist (e.g., 1 µM Ketanserin) before applying this compound to confirm the receptor-mediated effect.
-
Expected Outcomes & Data Interpretation
| Parameter | Mode | Expected Effect of this compound | Rationale / Interpretation |
| Resting Membrane Potential (RMP) | Current-Clamp | Depolarization (2-5 mV) | Consistent with 5-HT2A-mediated closure of potassium leak channels.[3] |
| Input Resistance (Rin) | Current-Clamp | Increase | Closure of ion channels reduces membrane conductance.[3] |
| Action Potential Firing | Current-Clamp | Increased frequency for a given current step | Depolarization brings the neuron closer to its firing threshold. |
| sEPSC Frequency | Voltage-Clamp | Increase | 5-HT2A activation enhances presynaptic glutamate release.[3][9] |
| sEPSC Amplitude | Voltage-Clamp | No change or slight increase | A change in frequency without a change in amplitude suggests a presynaptic mechanism. |
Application Note II: Extracellular Analysis of Synaptic Plasticity
Objective: To determine if this compound modulates long-term potentiation (LTP), a primary cellular mechanism underlying learning and memory.[14] The hippocampal Schaffer collateral-CA1 synapse is the canonical model for this process.
Experimental Rationale
Extracellular field potential recording measures the summed electrical activity of a population of neurons.[15][16] By placing a stimulating electrode on an axon bundle (e.g., Schaffer collaterals) and a recording electrode in the dendritic field (e.g., CA1 stratum radiatum), we can measure the field excitatory postsynaptic potential (fEPSP). The slope of the fEPSP is a robust measure of synaptic strength.[16]
LTP is a persistent strengthening of synapses following a brief, high-frequency stimulation (HFS) protocol.[14][17] By applying this compound before HFS, we can assess its ability to modulate the induction or expression of this fundamental form of synaptic plasticity.
Detailed Protocol: Field Potential Recording in Hippocampal Slices
1. Slice Preparation and Recovery: Prepare 400 µm horizontal hippocampal slices as described in the patch-clamp protocol.
2. Electrode Placement:
-
Transfer a slice to a submersion-type recording chamber.
-
Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway.
-
Place a glass recording microelectrode (filled with aCSF, ~1 MΩ resistance) in the apical dendritic layer of the CA1 region (stratum radiatum).[18]
3. Procedure:
-
Input-Output Curve: Determine the relationship between stimulation intensity and fEPSP slope. Deliver single pulses of increasing intensity to identify the threshold for a population spike and the maximum fEPSP amplitude. For the experiment, set the stimulation intensity to elicit an fEPSP that is 30-40% of the maximum.
-
Baseline Recording: Deliver single test pulses every 30 seconds (0.033 Hz) and record a stable baseline of fEPSP slopes for at least 20 minutes.
-
Drug Application: Switch perfusion to aCSF containing this compound or vehicle and continue baseline stimulation for another 20 minutes.
-
LTP Induction: Deliver an HFS protocol. A common protocol is two trains of 100 Hz stimulation for 1 second each, separated by 20 seconds.[17][19]
-
Post-HFS Recording: Immediately following HFS, resume baseline stimulation (0.033 Hz) and record for at least 60 minutes to measure the magnitude and stability of LTP.
Data Analysis and Potential Outcomes
-
Quantification: For each time point, normalize the fEPSP slope to the average slope during the pre-drug baseline period. LTP is quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the post-HFS recording.
-
Interpretation of Outcomes:
-
Enhanced LTP: If this compound increases the magnitude of LTP compared to the vehicle control, it suggests the compound lowers the threshold for synaptic plasticity. This could be due to the general increase in network excitability and glutamate release.
-
Inhibited LTP: If the compound reduces LTP magnitude, it may indicate complex actions, possibly through the recruitment of inhibitory circuits or receptor desensitization that interferes with the specific signaling required for plasticity.
-
No Effect on LTP: The compound may alter baseline neuronal activity without affecting the specific mechanisms of activity-dependent synaptic strengthening.
-
Conclusion
The protocols detailed in this guide provide a robust framework for a comprehensive electrophysiological characterization of this compound. By systematically investigating its effects on intrinsic excitability, synaptic transmission, and long-term plasticity, researchers can elucidate its neuronal mechanism of action. The inclusion of pharmacological controls, such as specific receptor antagonists, is critical for validating that the observed effects are mediated by the hypothesized targets, primarily the 5-HT2A receptor. These studies will provide essential insights into the neurobiology of N-benzyltryptamines and contribute to the broader understanding of serotonergic modulation of brain function.
References
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
-
Axol Bioscience. (n.d.). Patch Clamp Protocol. [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]
-
ADInstruments. (n.d.). Extracellular Recordings | Field Potentials. ADInstruments. [Link]
-
Liau, W. S., & Lim, J. C. (2023). Whole-cell patch-clamping of cultured human neurons. protocols.io. [Link]
-
Wang, M., & Jia, Z. (2016). Techniques for Extracellular Recordings. In Springer Protocols Handbooks. Springer Nature. [Link]
-
PlasticityLab. (n.d.). Methods. PlasticityLab. [Link]
-
Buzsáki, G., Anastassiou, C. A., & Koch, C. (2012). The origin of extracellular fields and currents—EEG, ECoG, LFP and spikes. Nature Reviews Neuroscience, 13(6), 407–420. [Link]
-
Lin, H., et al. (2012). Extracellular Recordings of Field Potentials from Single Cardiomyocytes. Biophysical Journal, 102(3), 137a. [Link]
-
Thompson, K. J., et al. (2013). Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation. Journal of Visualized Experiments, (71), e4391. [Link]
-
Castillo, P. E. (2013). Presynaptic long-term plasticity. Frontiers in Neural Circuits, 7, 157. [Link]
-
Migliore, M., et al. (2015). Effect of the Initial Synaptic State on the Probability to Induce Long-Term Potentiation and Depression. Biophysical Journal, 108(5), 1038–1046. [Link]
-
Gáspár, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210433. [Link]
-
Wikipedia. (n.d.). Long-term potentiation. [Link]
-
Manahan-Vaughan, D. (2018). Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1742), 20170263. [Link]
-
Sisti, H. M., et al. (2024). Long-Term Potentiation Produces a Sustained Expansion of Synaptic Information Storage Capacity in Adult Rat Hippocampus. eNeuro, 11(1). [Link]
-
Braden, M. R., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 151–163. [Link]
-
McLean, T. H., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 49(18), 5463–5467. [Link]
-
Nilius, B., & Flockerzi, V. (Eds.). (2014). TRP Channels. Springer. [Link]
-
ResearchGate. (n.d.). Electrophysiological Methods for the Study of TRP Channels. [Link]
-
ResearchGate. (n.d.). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. [Link]
-
Smausz, B., et al. (2025). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. [Link]
-
ResearchGate. (n.d.). Experimental protocols for drug administration, electrophysiology and histological analysis. [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 151–163. [Link]
-
Vollenweider, F. X., & Preller, K. H. (2020). The neural basis of psychedelic action. Nature Reviews Neuroscience, 21(12), 657–671. [Link]
-
Glat, M. J., et al. (2023). A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics. International Journal of Molecular Sciences, 24(17), 13546. [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 151–163. [Link]
-
Andrade, R. (2011). Mechanism of the 5-hydroxytryptamine 2A receptor-mediated facilitation of synaptic activity in prefrontal cortex. Proceedings of the National Academy of Sciences, 108(20), 8434–8439. [Link]
-
Sahlholm, K., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Pharmacology & Therapeutics, 166, 196–209. [Link]
-
Zhang, A., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. bioRxiv. [Link]
-
Constantinescu, C. C., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS Chemical Neuroscience, 12(19), 3584–3593. [Link]
Sources
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Mechanism of the 5-hydroxytryptamine 2A receptor-mediated facilitation of synaptic activity in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. protocols.io [protocols.io]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 15. Extracellular Recordings | Field Potentials | ADInstruments [adinstruments.com]
- 16. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Presynaptic long-term plasticity [frontiersin.org]
- 18. PlasticityLab | Methods [plasticitylab.com]
- 19. Effect of the Initial Synaptic State on the Probability to Induce Long-Term Potentiation and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assessment of 2-Benzyltryptamine in Rodents
For: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyltryptamine, also known as N-benzyl-2-(1H-indol-3-yl)ethanamine, is a synthetic tryptamine derivative. Its pharmacological profile is primarily characterized by its interaction with serotonin (5-HT) receptors, particularly as a modulator of the 5-HT2 receptor subtypes. Available data indicates that N-Benzyltryptamine displays affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Functionally, it acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. The activation of 5-HT2A receptors is a hallmark of classic psychedelic hallucinogens, suggesting that this compound may possess similar psychoactive properties.
These application notes provide a comprehensive guide to the preclinical behavioral assessment of this compound in rodent models. The following protocols are designed to elucidate the compound's effects on locomotor activity, its potential hallucinogen-like properties, its discriminative stimulus effects, and its rewarding or aversive potential. The experimental designs are grounded in established methodologies for characterizing novel psychoactive substances, with a specific focus on compounds acting on the serotonergic system.
Spontaneous Locomotor Activity Assay
Scientific Rationale: The assessment of spontaneous locomotor activity is a fundamental behavioral screen for novel psychoactive compounds. It provides insights into the stimulant, depressant, or biphasic effects of a drug on general activity levels. For 5-HT2A receptor agonists, a characteristic biphasic dose-response is often observed, with lower to moderate doses inducing hyperactivity and higher doses leading to hypoactivity. This effect is primarily mediated by 5-HT2A receptor activation, while 5-HT2C receptor activation can have opposing, inhibitory effects on locomotion.[1][2][3] Therefore, this assay is crucial for determining the dose-dependent effects of this compound on motor function and for selecting appropriate doses for more complex behavioral paradigms.
Experimental Workflow: Locomotor Activity Assay
Caption: Workflow for the Spontaneous Locomotor Activity Assay.
Protocol: Spontaneous Locomotor Activity
Materials:
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeam detectors or an overhead video camera and tracking software.
-
Rodents (mice or rats), single-housed for the duration of the experiment.
-
This compound solution.
-
Vehicle solution (e.g., sterile saline or 0.5% Tween 80 in saline).
-
Syringes and needles for intraperitoneal (i.p.) injections.
Procedure:
-
Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the environment.[3]
-
Habituation (optional but recommended): On the day prior to testing, place each animal in the open field arena for 30 minutes to reduce novelty-induced hyperactivity on the test day.
-
Drug Administration:
-
Administer a predetermined dose of this compound or vehicle via i.p. injection.
-
A range of doses should be tested to establish a dose-response curve (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
-
Testing:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a period of 60 to 120 minutes.
-
-
Data Analysis:
-
Quantify the total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effects.
-
Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Quantitative Data Summary
| Dose of this compound | Expected Total Distance Traveled (relative to vehicle) | Expected Rearing Frequency (relative to vehicle) | Expected Time in Center (relative to vehicle) |
| Vehicle | 100% | 100% | 100% |
| Low Dose (e.g., 0.3 - 1 mg/kg) | Increased | Increased | No significant change or slight increase |
| Moderate Dose (e.g., 1 - 3 mg/kg) | Markedly Increased | Markedly Increased | Decreased (anxiogenic-like effect) |
| High Dose (e.g., > 3 mg/kg) | Decreased | Decreased | Markedly Decreased |
Head-Twitch Response (HTR) Assay
Scientific Rationale: The head-twitch response (HTR) in mice is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[4][5][6][7][8] A strong correlation exists between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans. Therefore, this assay is a critical tool for assessing the potential hallucinogen-like effects of this compound. The frequency of head twitches is dose-dependent and can be blocked by 5-HT2A receptor antagonists.[4][6]
Experimental Workflow: Head-Twitch Response Assay
Caption: Simplified pathway from 5-HT2A receptor agonism to a discriminative behavioral response.
Protocol: Drug Discrimination
Materials:
-
Male Sprague-Dawley rats.
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
2,5-dimethoxy-4-methylamphetamine (DOM) for training.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injections.
Procedure:
-
Training Phase:
-
Rats are food-restricted to maintain 85-90% of their free-feeding body weight.
-
Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10).
-
Once lever pressing is established, begin discrimination training. On alternate days, inject the rats with either DOM (e.g., 0.5 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Reinforcement is contingent on pressing the designated "drug" lever after DOM administration and the "vehicle" lever after vehicle administration.
-
Training continues until rats reliably complete at least 85% of their responses on the correct lever.
-
-
Testing Phase (Substitution):
-
Once the discrimination is acquired, test sessions are introduced.
-
On a test day, rats are injected with a dose of this compound (or vehicle) and placed in the operant chamber.
-
During the test session, responses on either lever are reinforced to maintain responding.
-
The primary measure is the percentage of responses on the drug-appropriate lever.
-
A range of this compound doses should be tested.
-
-
Data Analysis:
-
Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
-
Partial substitution is between 20% and 80% drug-lever responding.
-
Calculate the ED50 value for substitution (the dose that produces 50% drug-lever responding).
-
Response rates are also analyzed to assess any disruptive effects of the drug on behavior.
-
Expected Quantitative Data Summary
| Test Compound Dose | Expected % Drug-Lever Responding | Expected Response Rate (relative to vehicle) |
| Vehicle | < 20% | 100% |
| Low Dose this compound | 20 - 50% | 90 - 100% |
| Mid Dose this compound | 50 - 80% | 80 - 100% |
| High Dose this compound | > 80% (Full Substitution) | May decrease due to motor impairment |
Conditioned Place Preference (CPP) Assay
Scientific Rationale: The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug. [9][10][11]Animals learn to associate a distinct environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects. While classic hallucinogens are not typically self-administered by rodents, some, like LSD, have been shown to induce a conditioned place preference, suggesting they may have rewarding properties under certain conditions. [12]This assay can help determine if this compound has abuse potential.
Experimental Workflow: Conditioned Place Preference
Sources
- 1. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labcorp.com [labcorp.com]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. LSD produces conditioned place preference in male but not female fawn hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Benzyltryptamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-benzyltryptamine, a valuable building block in medicinal chemistry, can present challenges that lead to suboptimal yields. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions & Troubleshooting Guides
The two most common synthetic routes to this compound are Reductive Amination and Direct N-Alkylation . Low yields in either method can typically be traced to specific, correctable factors.
Section 1: Issues Related to Reductive Amination
Reductive amination is a popular two-step, one-pot process involving the initial formation of an imine from tryptamine and benzaldehyde, followed by its reduction to the target secondary amine.[1][2][3][4]
Q1: My reaction has a low yield with a significant amount of unreacted tryptamine. What is preventing the reaction from proceeding?
A1: This issue almost always points to inefficient imine formation, the crucial first step of the reaction. Several factors could be at play:
-
Reagent Quality: Benzaldehyde is notoriously prone to oxidation to benzoic acid upon exposure to air. Benzoic acid will not participate in the reaction and can neutralize the amine starting material, halting the synthesis.
-
Expert Insight: Always use freshly distilled or newly purchased benzaldehyde. If you suspect oxidation, perform a simple aqueous wash on the aldehyde with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities before use.
-
-
Presence of Water: Imine formation is a condensation reaction that releases water. According to Le Châtelier's principle, excess water in the reaction medium can inhibit the reaction by shifting the equilibrium back toward the starting materials.[5]
-
Expert Insight: While some protocols use protic solvents like methanol, which can tolerate small amounts of water, ensuring anhydrous conditions is best practice.[6] Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward. For sensitive reactions, a Dean-Stark trap with a solvent like toluene is highly effective for azeotropic water removal.[1]
-
-
pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the tryptamine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.
-
Expert Insight: A catalytic amount of acetic acid is often added to maintain an optimal pH of around 4-5, which facilitates imine formation without excessively protonating the amine.[7]
-
Q2: I've confirmed imine formation via TLC, but the reduction step is failing, leaving the imine as the major product. What's wrong?
A2: If the imine is present but not being reduced, the issue lies with your reducing agent or the conditions for reduction.
-
Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is selective for the protonated imine (the iminium ion) over the starting aldehyde.[2][7]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting benzaldehyde. If added too early or under the wrong conditions, it will consume the aldehyde before it can react with tryptamine.[8] It is best used in a stepwise procedure where the imine is formed first, and any excess aldehyde is removed before adding the reductant.[9]
-
Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reagents.[2] They are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are highly effective at reducing the more electrophilic iminium ion intermediate.[7] This selectivity makes them ideal for one-pot procedures.
-
-
Reagent Stability and Activity: Hydride reducing agents can decompose with improper storage or exposure to moisture.
-
Expert Insight: Ensure your borohydride reagent is fresh and has been stored in a desiccator. If the reaction is sluggish, a small, fresh portion of the reducing agent can be added, but be mindful of stoichiometry.
-
Section 2: Issues Related to Direct N-Alkylation with Benzyl Halides
This classic Sɴ2 reaction involves treating tryptamine with a benzyl halide (e.g., benzyl bromide) in the presence of a base. While seemingly straightforward, it is often plagued by selectivity issues.[10][11]
Q3: My primary product is N,N-dibenzyltryptamine. How can I improve selectivity for mono-alkylation?
A3: This is the most common failure mode for this reaction.[12][13] The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine (tryptamine), leading to a second alkylation that is faster than the first.[13][14]
-
Stoichiometry and Addition Rate: Using a large excess of tryptamine can statistically favor mono-alkylation, but this is atom-inefficient. A better approach is to control the concentration of the electrophile.
-
Expert Insight: Use a strict 1:1 or slightly less (e.g., 0.95 eq) stoichiometry of benzyl bromide to tryptamine. Add the benzyl bromide slowly (e.g., via syringe pump) to a dilute solution of the tryptamine and base. This keeps the concentration of the alkylating agent low at all times, minimizing the chance of a second reaction.[12]
-
-
The "Cesium Effect": The choice of base is critical. Certain bases, particularly those with cesium cations, have been shown to dramatically improve selectivity for mono-alkylation.[15][16][17][18]
-
Expert Insight: Using cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) instead of more common bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can significantly suppress over-alkylation.[15][17] This phenomenon, known as the "cesium effect," is thought to arise from the coordination of the large cesium ion between the amine and the solid base surface, creating steric hindrance that disfavors the bulkier secondary amine from reacting further.[16][18]
-
Q4: My TLC shows multiple product spots. Besides over-alkylation, what other side reactions are possible?
A4: Tryptamine has two nucleophilic nitrogen atoms: the primary amine of the ethylamine side chain (Nα) and the indole ring nitrogen (N1). Benzylation can occur at either site.
-
N1-Indole Alkylation: Alkylation at the indole N1 position is a common side reaction, especially under conditions that favor its deprotonation.[19][20]
-
Expert Insight: N1-alkylation is often favored by stronger bases (like NaH) or phase-transfer catalysis conditions. To favor Nα-alkylation, use milder, non-homogenous bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.[19] Protecting the Nα-amine (e.g., as a phthalimide) before performing the indole N-alkylation is a common strategy when N1 substitution is the desired outcome.[19]
-
-
Quaternary Salt Formation: Aggressive alkylating conditions can lead to the formation of the N,N,N-tribenzyltryptammonium salt, which is highly polar and may remain in the aqueous phase during workup.
Section 3: General Troubleshooting & Purification
Q5: How can I effectively monitor my reaction to know when it's complete or has stalled?
A5: Thin-Layer Chromatography (TLC) is the fastest and most effective tool for monitoring reaction progress.[5][21]
-
TLC Procedure:
-
Spotting: On a silica TLC plate, spot the tryptamine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent: A common eluent system for tryptamines is a mixture of a polar solvent like ethyl acetate or methanol and a non-polar solvent like hexanes or dichloromethane, often with a small amount of base (e.g., 1% triethylamine) to prevent the basic amine products from streaking on the acidic silica gel.[5]
-
Visualization: Tryptamine and its derivatives are often visible under UV light (254 nm).[21][22] Staining with reagents like p-anisaldehyde or potassium permanganate can also be used. A specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid), which typically produces purple/blue spots.[22]
-
-
Interpreting the TLC:
-
Complete Reaction: The SM spot has completely disappeared from the RM lane.
-
Incomplete Reaction: A strong SM spot remains.
-
Side Products: Multiple new spots appear in the RM lane. This compound will be less polar (higher Rf) than tryptamine. N,N-dibenzyltryptamine will be even less polar (higher Rf still).
-
Q6: My reaction is complete, but my isolated yield is low. What are the best practices for workup and purification?
A6: Product loss during isolation is a common source of poor yield.[23][24]
-
Aqueous Workup: this compound is a basic compound. During an aqueous workup, it's crucial to control the pH to ensure the product is in the organic layer.
-
Expert Insight: After quenching the reaction, wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to ensure the amine is in its free-base, neutral form, which is soluble in organic solvents. If an acidic wash is needed to remove basic impurities, the product will move into the aqueous layer as the ammonium salt. You must then re-basify the aqueous layer and re-extract with an organic solvent to recover your product.[5]
-
-
Purification:
-
Column Chromatography: This is the most common purification method. However, some amines can be unstable on silica gel.[25] It is advisable to deactivate the silica by adding 1-2% triethylamine to the eluent system to prevent product loss and tailing.[5]
-
Crystallization/Salt Formation: A highly effective method for purifying amines is to convert the crude free base into a salt (e.g., hydrochloride or fumarate) by treating a solution of the base (e.g., in ether or acetone) with an acid like HCl in ether. The resulting salt often crystallizes in high purity.
-
Data Presentation & Diagrams
Troubleshooting & Optimization Summaries
| Table 1: Troubleshooting Reductive Amination | |
| Problem | Suggested Solution & Rationale |
| Unreacted Tryptamine | Check Benzaldehyde Quality: Use freshly distilled aldehyde to avoid acidic impurities. |
| Remove Water: Add molecular sieves or use a Dean-Stark setup to drive imine formation forward. | |
| Optimize pH: Add a catalytic amount of acetic acid (target pH 4-5) to facilitate the reaction without deactivating the amine. | |
| Imine Formed, No Reduction | Use a Milder Reductant: Switch from NaBH₄ to NaBH₃CN or NaBH(OAc)₃ for one-pot reactions to selectively reduce the iminium ion.[2] |
| Verify Reductant Activity: Use a fresh bottle of the hydride reagent. |
| Table 2: Troubleshooting Direct N-Alkylation | |
| Problem | Suggested Solution & Rationale |
| Over-alkylation (N,N-dibenzyl) | Control Stoichiometry: Use a 1:1 or slightly less than 1:1 ratio of benzyl halide to tryptamine. |
| Slow Addition: Add the benzyl halide dropwise or via syringe pump to maintain a low concentration. | |
| Use Cesium Base: Employ Cs₂CO₃ or CsOH to sterically and electronically disfavor the second alkylation (the "cesium effect").[15][17] | |
| N1-Indole Alkylation | Use Mild, Heterogeneous Base: K₂CO₃ or Cs₂CO₃ in DMF/acetonitrile favors alkylation on the more nucleophilic side-chain amine over the less basic indole nitrogen.[19] |
| Sluggish/Incomplete Reaction | Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rates. |
| Leaving Group: Benzyl bromide is more reactive than benzyl chloride. |
Visual Workflow & Schemes
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 22. High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens - ProQuest [proquest.com]
- 23. Troubleshooting [chem.rochester.edu]
- 24. reddit.com [reddit.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
Identifying and minimizing byproducts in 2-Benzyltryptamine synthesis
Technical Support Center: 2-Benzyltryptamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis, optimize your yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Core Synthesis and Reaction Mechanism
Question 1: What are the most common synthetic routes for this compound, and what are the key differences?
There are several established methods for synthesizing the tryptamine core, which can then be N-benzylated. The two most prevalent routes are the Fischer indole synthesis and reductive amination.
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole ring.[1][2][3] For 2-substituted tryptamines, a suitable ketone is used to build the indole core, followed by N-alkylation with a benzyl halide.[4][5] This route is versatile for creating a variety of substituted tryptamines.
-
Reductive Amination: This approach directly introduces the benzyl group onto the nitrogen atom of a pre-existing tryptamine molecule.[6][7] The reaction typically involves treating tryptamine with benzaldehyde to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄).[7][8] This method is often preferred for its mild reaction conditions and high yields when the tryptamine starting material is readily available.
-
Other Synthetic Strategies: Newer methods, such as the direct, one-pot reductive alkylation of indoles, offer a more convergent approach.[9] This involves reacting an indole with an N-protected aminoethyl acetal in the presence of a reducing agent and an acid.
Question 2: I am attempting a Fischer indole synthesis to get to my tryptamine precursor, but I'm seeing significant byproduct formation and low yields. What could be going wrong?
The Fischer indole synthesis is a powerful tool, but it can be sensitive to reaction conditions, and several side reactions can occur.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Recommended Action(s) |
| 3-Methylindole and Aniline | Use of strong acids or high temperatures can lead to cleavage of the N-N bond in the hydrazone intermediate.[1] | Optimize the acid catalyst and temperature. Consider using milder acids like p-toluenesulfonic acid or Lewis acids such as ZnCl₂.[3][4] |
| Isomeric Indole Products | If an unsymmetrical ketone is used, the reaction can proceed through two different enamine intermediates, leading to a mixture of regioisomers. | Use a symmetrical ketone if possible, or a ketone where one α-position is sterically hindered to favor the formation of one isomer. |
| Incomplete Cyclization | Insufficient acid catalysis or reaction time can lead to the isolation of the intermediate phenylhydrazone. | Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TTC). |
| Tar Formation | Overly harsh conditions (strong acid, high temperature) can lead to polymerization and decomposition of starting materials and products. | Perform the reaction at the lowest effective temperature and use the minimum required amount of a milder acid catalyst. |
Troubleshooting Workflow for Fischer Indole Synthesis:
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Section 2: N-Benzylation and Byproduct Minimization
Question 3: I'm performing a reductive amination of tryptamine with benzaldehyde and getting a significant amount of unreacted tryptamine and some unexpected side products. How can I improve this?
Reductive amination is generally a clean reaction, but incomplete conversion and side reactions can occur if not properly optimized.
Common Issues and Solutions in Reductive Amination:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unreacted Tryptamine | - Insufficient benzaldehyde.\n- Incomplete imine formation before reduction.\n- Inactive reducing agent. | - Use a slight excess of benzaldehyde (1.1-1.2 equivalents).\n- Allow sufficient time for imine formation before adding the reducing agent. Monitor by TLC.\n- Use fresh, high-quality NaBH₄. |
| Over-alkylation (Dibenzylation) | - Excess benzaldehyde and reducing agent.\n- Prolonged reaction times at elevated temperatures. | - Carefully control the stoichiometry of the reactants.\n- Add the reducing agent portion-wise and monitor the reaction progress. |
| Aldol Condensation of Benzaldehyde | - Basic reaction conditions can promote the self-condensation of benzaldehyde. | - Maintain a neutral or slightly acidic pH during imine formation. |
Experimental Protocol for Reductive Amination of Tryptamine:
-
Dissolve tryptamine (1.0 eq.) in methanol.
-
Add benzaldehyde (1.1 eq.) and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, keeping the temperature below 10°C.
-
Stir for an additional 2-3 hours at room temperature after the addition is complete.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 4: During the N-alkylation of my tryptamine precursor with benzyl bromide, I'm observing the formation of a quaternary ammonium salt. How can I prevent this?
The formation of a quaternary ammonium salt is a common byproduct in N-alkylation reactions, resulting from the reaction of the desired secondary amine product with another molecule of the alkylating agent.
Strategies to Minimize Quaternization:
-
Stoichiometry Control: Use a slight excess of the tryptamine starting material relative to the benzyl bromide to ensure the alkylating agent is the limiting reagent.
-
Slow Addition: Add the benzyl bromide dropwise to a solution of the tryptamine and a non-nucleophilic base (e.g., cesium carbonate, potassium carbonate) at a low temperature.[4] This keeps the instantaneous concentration of the alkylating agent low.
-
Choice of Base: Use a hindered or mild base that is sufficient to deprotonate the indole nitrogen (if unprotected) but does not significantly deprotonate the secondary amine product.
-
Protecting Groups: If the tryptamine has a primary amine, it is advisable to use a protecting group (e.g., phthalimide) that can be removed after the N-benzylation of the indole nitrogen.[4]
Section 3: Purification and Analysis
Question 5: My crude this compound is an oil that is difficult to purify by recrystallization. What are my options?
Oily products are common in tryptamine synthesis and can be challenging to purify.[10]
Purification Techniques for Oily Tryptamines:
-
Column Chromatography: This is the most common and effective method for purifying oily compounds. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the desired product from byproducts and starting materials.[4]
-
Salt Formation: Convert the oily freebase into a crystalline salt (e.g., hydrochloride or maleate) by treating a solution of the crude product with an appropriate acid.[6][7] The resulting salt is often a solid that can be purified by recrystallization. The pure freebase can then be regenerated by treatment with a base.
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude oil in an organic solvent and washing with a dilute acid solution to extract the basic tryptamines. The aqueous layer is then basified, and the purified tryptamine is re-extracted into an organic solvent.
Question 6: What analytical techniques are best suited for characterizing this compound and identifying impurities?
A combination of chromatographic and spectroscopic techniques is essential for the complete characterization of your product and the identification of any byproducts.
Recommended Analytical Methods:
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information about the desired product and helps in the identification and quantification of impurities.[11] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate and identify components of a mixture.[12][13] |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the final product and can be used for preparative purification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups in the molecule.[12] |
Logical Flow for Product Analysis and Purification:
Caption: Workflow for the analysis and purification of this compound.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 71(14), 5326–5332. [Link]
-
Fink, B. E., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8493. [Link]
-
Grokipedia. (2026). N-Benzyltryptamine. [Link]
-
Sciencemadness Discussion Board. (2015). Tryptamine synthesis: workup woes. [Link]
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210432. [Link]
-
Reddit. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). [Link]
-
Wikipedia. (n.d.). Tryptamine. [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(19), 1771–1785. [Link]
-
Braden, M. R., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 5(2), 149–156. [Link]
-
Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(24), 10114–10129. [Link]
-
Gizińska, M., et al. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 300(1), 227–233. [Link]
-
Runguphan, W., & O'Connor, S. E. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. Proceedings of the National Academy of Sciences, 106(33), 13915–13920. [Link]
- Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. U.S.
-
Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(5), 1329–1336. [Link]
-
Kumar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33621–33642. [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(19), 1771–1785. [Link]
-
Kim, H. J., & Cheon, C.-H. (2018). Synthesis of 2-Substituted Tryptamines via Cyanide-Catalyzed Imino-Stetter Reaction. The Journal of Organic Chemistry, 83(15), 8426–8435. [Link]
-
ResearchGate. (2019). Possibly psychedelic N-benzyl-5-methoxytryptamines. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Biagetti, M., et al. (2012). Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. Organic & Biomolecular Chemistry, 10(30), 5745–5748. [Link]
-
Meyer, M. R., & Maurer, H. H. (2014). Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine. Methods in Molecular Biology, 1198, 337–351. [Link]
-
Johnson, T. D., & Douglas, C. J. (2017). Enantiospecific Synthesis of β-Substituted Tryptamines. Organic Letters, 19(18), 4976–4979. [Link]
-
ResearchGate. (2006). Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]
-
Fink, B. E., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8493. [Link]
-
Julia, M., & Manoury, P. (1965). Synthesis of 1-Benzyltryptamine. Journal of Medicinal Chemistry, 8(4), 566–567. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Benzyltryptamine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Benzyltryptamine. This guide is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing, a frequent challenge when analyzing basic compounds like this compound.
In liquid chromatography, an ideal peak is symmetrical, often described as a Gaussian peak.[1] Peak tailing is an asymmetry where the latter part of the peak is broader than the front half.[2] This can compromise the accuracy and reproducibility of your results by affecting resolution, quantification, and the ability to detect minor impurities.[2][3]
This guide provides a structured, question-and-answer approach to diagnose and resolve peak tailing issues, ensuring robust and reliable HPLC methods for this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing? What are the primary causes?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[2][3][4] The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, but unwanted secondary interactions can lead to a portion of the analyte molecules being retained longer, causing the characteristic peak tail.[4][5]
Primary Causes:
-
Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[1] Basic compounds like this compound, which are protonated and positively charged at acidic to neutral pH, can then interact with these ionized silanols through ion-exchange mechanisms.[3][6] This strong, secondary interaction is a major cause of peak tailing.[2][4]
-
Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is close to the pKa of this compound, the compound will exist as a mixture of its ionized and non-ionized forms. This can lead to peak distortion, including tailing or splitting.[1][7]
-
Column Contamination and Voids: Contamination at the column inlet or the formation of a void in the packing material can disrupt the sample band as it enters the column, leading to poor peak shape.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the sample band to spread, contributing to peak broadening and tailing.[1]
Q2: How can I minimize silanol interactions to improve the peak shape of this compound?
Minimizing the interaction between the basic this compound and acidic silanol groups is crucial for achieving symmetrical peaks. Several strategies can be employed:
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3) will protonate the silanol groups, neutralizing their negative charge and reducing the ionic interaction with the positively charged this compound.[2][4][8]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[3][4][9] Using a high-quality, well-end-capped column is highly recommended for the analysis of basic compounds.[1]
-
Add a Competing Base to the Mobile Phase: Introducing a small, basic compound, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.[8] The competing base will preferentially interact with the silanols, effectively shielding the this compound from these secondary interactions.[8]
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol activity and maintain a constant mobile phase pH.[6][10]
Below is a diagram illustrating the interaction between a basic analyte and the silica surface, and how mobile phase modifiers can mitigate this.
Caption: Mechanism of peak tailing and mitigation by a competing base.
Q3: What is the optimal mobile phase pH for analyzing this compound, and how do I choose the right buffer?
The choice of mobile phase pH is a critical parameter in controlling the retention and peak shape of ionizable compounds like this compound.
Guidelines for pH and Buffer Selection:
-
pH Selection: A general rule of thumb is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For a basic compound like this compound, this means either a low pH (e.g., < 3) to ensure it is fully protonated and the silanols are not ionized, or a high pH (e.g., > 9-10) where the analyte is neutral and silanol interactions are less pronounced (though this requires a pH-stable column).[6][11] Working at a low pH is often the most practical approach for standard silica-based columns.[4][8]
-
Buffer Selection: The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH to provide adequate buffering capacity. For low pH applications, phosphate or formate buffers are common choices. For high pH work, buffers like ammonium bicarbonate or carbonate might be suitable, especially for LC-MS applications.[11]
Experimental Protocol: pH Scouting
-
Prepare Mobile Phases: Prepare a series of mobile phases with different buffers and pH values (e.g., pH 3.0, 4.5, 7.0, and 9.5, if using a pH-stable column).
-
Equilibrate the Column: For each mobile phase, equilibrate the column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the chromatograms and evaluate the peak tailing factor at each pH.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution.
The following table summarizes the expected effects of mobile phase pH on the analysis of this compound.
| Mobile Phase pH | State of this compound | State of Silanol Groups | Expected Peak Shape |
| < 3 | Fully Protonated (+) | Mostly Neutral (Si-OH) | Good, symmetrical |
| 3 - 7 | Protonated (+) | Increasingly Ionized (Si-O⁻) | Significant Tailing |
| > 9 | Neutral | Ionized (Si-O⁻) | Can be good, but requires a pH-stable column |
Q4: Can the choice of organic modifier or the use of ion-pairing reagents help with peak tailing?
Yes, both the organic modifier and the use of ion-pairing reagents can influence peak shape.
-
Organic Modifier: The choice between acetonitrile and methanol can affect selectivity and peak shape. Methanol is a more polar and protic solvent, which can sometimes help to mask silanol interactions more effectively than acetonitrile. It is worthwhile to screen both solvents during method development.
-
Ion-Pairing Reagents: For basic compounds like this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be added to the mobile phase.[12][13][14] The ion-pairing reagent forms a neutral complex with the protonated analyte, which then interacts with the reversed-phase stationary phase in a more controlled manner, leading to improved peak shape and retention.[12][14] This technique is also known as ion-pair chromatography.[13]
Experimental Protocol: Evaluating Ion-Pairing Reagents
-
Select Reagent: Choose an appropriate ion-pairing reagent, such as sodium 1-heptanesulfonate.
-
Prepare Mobile Phase: Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM.
-
Equilibrate Thoroughly: Ion-pairing reagents can take a long time to equilibrate with the stationary phase. Flush the column with at least 20-30 column volumes of the mobile phase containing the ion-pairing reagent.
-
Analyze Sample: Inject the this compound standard and evaluate the peak shape and retention time.
-
Column Wash: After use, it is crucial to wash the column thoroughly to remove the ion-pairing reagent, as it can be difficult to remove and may affect future analyses.
Here is a flowchart to guide the troubleshooting process for peak tailing of this compound.
Sources
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. hplc.eu [hplc.eu]
- 11. waters.com [waters.com]
- 12. km3.com.tw [km3.com.tw]
- 13. welch-us.com [welch-us.com]
- 14. itwreagents.com [itwreagents.com]
Technical Support Center: Scaling Up 2-Benzyltryptamine Synthesis
Welcome to the technical support center for the synthesis of 2-benzyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable tryptamine derivative. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your synthetic endeavors.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Yield in the Primary Condensation/Cyclization Step
Question: We are experiencing significantly lower yields than expected in our pilot-scale synthesis of this compound using the Fischer indole synthesis with 4-phenyl-2-butanone and phenylhydrazine. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in Fischer indole synthesis at scale are a common challenge. The issue often stems from a combination of factors related to reaction kinetics, side reactions, and mass/heat transfer.
Potential Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between phenylhydrazine and 4-phenyl-2-butanone to form the hydrazone is a critical equilibrium-driven step. At larger scales, inefficient mixing or localized temperature gradients can hinder this reaction.
-
Solution: Ensure robust mechanical stirring to maintain a homogenous reaction mixture. Consider a stepwise approach where the hydrazone is pre-formed and isolated before proceeding to the cyclization step. This allows for purification of the intermediate and better control over the subsequent reaction.
-
-
Suboptimal Acid Catalyst Concentration and Choice: The acid catalyst is crucial for the[1][1]-sigmatropic rearrangement that forms the indole ring.[2][3] However, incorrect acid concentration can lead to degradation of starting materials or the product.
-
Solution: Perform a catalyst screen at the lab scale to identify the optimal acid (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and its concentration. When scaling up, ensure efficient mixing during the addition of the acid to avoid localized "hot spots" of high acidity.
-
-
Side Reactions: A significant side reaction in the Fischer indole synthesis is the formation of isomeric indoles if the ketone is unsymmetrical. In the case of 4-phenyl-2-butanone, cyclization can occur at either the methyl or the phenethyl side of the ketone, leading to the undesired 2-methyl-3-benzylindole isomer.
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor the desired kinetic product. The choice of acid catalyst can also influence the regioselectivity.
-
-
Thermal Degradation: Tryptamines can be sensitive to high temperatures, especially in the presence of strong acids. Prolonged reaction times at elevated temperatures can lead to product degradation.
-
Solution: Optimize the reaction temperature and time to find a balance between reaction completion and product stability. Consider using a milder Lewis acid catalyst if thermal degradation is a major issue.
-
Experimental Protocol: Optimized Two-Step Fischer Indole Synthesis of this compound (Lab Scale)
-
Hydrazone Formation:
-
To a stirred solution of 4-phenyl-2-butanone (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the ketone is consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization from ethanol/water.
-
-
Indolization:
-
To a pre-heated solution of polyphosphoric acid (PPA) at 80-90 °C, add the phenylhydrazone in portions with vigorous stirring.
-
Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a strong base (e.g., NaOH solution) to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-benzylindole.
-
-
Conversion to this compound:
-
The resulting 2-benzylindole can then be converted to this compound through established methods, such as the gramine synthesis followed by displacement with cyanide and subsequent reduction.
-
Issue 2: Formation of Persistent Impurities During Synthesis
Question: We are observing a persistent impurity in our crude this compound that is difficult to remove by standard crystallization. What could this impurity be, and what are the best strategies for its removal?
Answer:
The nature of the impurity will depend on the synthetic route employed. However, some common byproducts can be anticipated.
Potential Impurities and Their Origins:
-
Isomeric Tryptamines: As mentioned previously, if using a Fischer indole approach with an unsymmetrical ketone, isomeric tryptamines are a likely impurity.
-
Over-alkylation Products: In syntheses involving the introduction of the ethylamine side chain, over-alkylation of the indole nitrogen or the primary amine can occur.
-
Oxidation Products: Indoles, especially electron-rich ones, can be susceptible to oxidation, leading to colored impurities.
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or reagents in the crude product.
Strategies for Impurity Removal:
-
Chromatography: While challenging at scale, column chromatography is often the most effective method for removing closely related impurities.
-
Normal-Phase Chromatography: Silica gel chromatography using a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic tryptamine product on the acidic silica gel.[4]
-
Reverse-Phase Chromatography: For more polar impurities, reverse-phase HPLC can be a powerful purification tool, although it is generally more expensive to scale up.
-
-
Recrystallization with Optimized Solvent Systems: A single-solvent recrystallization may not be sufficient.
-
Solution: Experiment with mixed solvent systems. A good starting point is a solvent in which the product is soluble when hot and a solvent in which it is insoluble when cold. For this compound, consider systems like toluene/heptane or ethyl acetate/hexanes.
-
-
Acid-Base Extraction: Tryptamines are basic and can be protonated to form water-soluble salts.
-
Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The tryptamine will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure tryptamine re-extracted into an organic solvent.
-
Workflow for Impurity Identification and Removal
Caption: Troubleshooting workflow for impurity removal.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more amenable to the large-scale synthesis of this compound: the Fischer indole synthesis or the Pictet-Spengler reaction?
A1: Both routes have their advantages and disadvantages for scale-up.
-
Fischer Indole Synthesis:
-
Pros: Utilizes readily available starting materials (phenylhydrazine and a suitable ketone). It is a well-established and robust reaction.[2][3]
-
Cons: Can suffer from regioselectivity issues with unsymmetrical ketones and may require harsh acidic conditions and high temperatures, which can be challenging to manage at scale and may lead to side reactions.
-
-
Pictet-Spengler Reaction:
-
Pros: Generally proceeds under milder conditions than the Fischer indole synthesis.[5][6] It can offer better control over the final product structure if a pre-formed 2-benzylindole is used as the starting material.
-
Cons: The synthesis of the required 2-benzylindole-3-acetaldehyde or a suitable precursor can add extra steps to the overall synthesis, potentially lowering the overall yield.
-
Recommendation: For large-scale production, a modified Fischer indole synthesis with careful control over reaction conditions to manage regioselectivity and byproducts is often a more convergent and cost-effective approach. However, if high purity is the primary concern and the cost of a multi-step synthesis is acceptable, a route involving a Pictet-Spengler reaction on a pre-formed 2-benzylindole precursor may be preferable.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Several safety hazards need to be carefully managed:
-
Exothermic Reactions: Both the Fischer indole and Pictet-Spengler reactions can be exothermic, especially during the addition of acid catalysts or quenching steps. Ensure adequate cooling capacity and slow, controlled addition of reagents.
-
Use of Strong Acids: Strong acids like PPA and sulfuric acid are corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Work in a well-ventilated area, away from ignition sources, and use intrinsically safe equipment.
-
Toxic Reagents and Byproducts: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a fume hood with appropriate PPE. Some reactions may produce toxic byproducts, so proper waste disposal procedures are essential.
Q3: How does the C2-benzyl group affect the reactivity of the indole ring and the overall synthesis?
A3: The benzyl group at the C2 position has a significant steric and electronic influence:
-
Steric Hindrance: The bulky benzyl group can sterically hinder reactions at the C3 position, which is the most nucleophilic position of the indole ring.[7] This can make subsequent functionalization at C3, such as the introduction of the ethylamine side chain, more challenging.
-
Electronic Effects: The benzyl group is weakly electron-donating, which can slightly increase the electron density of the indole ring, potentially making it more susceptible to oxidation but also more reactive in electrophilic substitution reactions.
These effects need to be considered when designing the synthetic strategy and optimizing reaction conditions.
References
- EP0233413A2, 3-(2-Aminoethyl)
- Pictet–Spengler reaction - Wikipedia.
- The Pictet-Spengler Reaction.
- Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - NIH.
- N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide - Smolecule.
- Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls - PubMed.
- Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole trifl
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
- Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal c
- Fischer indole synthesis - Wikipedia.
- Fischer Indole Synthesis - J&K Scientific LLC.
-
Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5][8]-Aryl Shift.
- A three-component Fischer indole synthesis - PubMed.
- Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents.
- Recent Advances on the C2-Functionaliz
- The mechanism of the Pictet–Spengler reaction.
- Working Hypothesis for the Synthesis of 2‐Substituted Tryptamine Deriv
- Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls | Request PDF - ResearchG
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- Fischer Indole Synthesis - Alfa Chemistry.
- US5085991A, Process of preparing purified aqueous indole solution, Google P
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI.
- Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls | The Journal of Organic Chemistry - ACS Public
- Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem.
- 20230818 Indole Synthesis SI.
- Yields of the one-and two-step variants of Fischer indole synthesis.
- An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC - NIH.
- 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed.
- Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles | The Journal of Organic Chemistry - ACS Public
- Ibogaine - Wikipedia.
- Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of 2- and 3-Substituted Indoles - CORE.
- Strategies for the synthesis of 2-substituted indoles and indolines starting from acyclic alpha-phosphoryloxy enecarbam
- Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - MDPI.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
- Substituted tryptamine - Wikipedia.
- Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed.
Sources
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0233413A2 - 3-(2-Aminoethyl)indole and -indoline derivatives, processes for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Technical Support Center: Monitoring 2-Benzyltryptamine Reactions with TLC
As Senior Application Scientists, we understand that thin-layer chromatography (TLC) is an indispensable tool for real-time reaction monitoring. It's fast, cost-effective, and provides immediate, actionable insights into the progress of a synthesis.[1] This guide is designed to address the specific challenges and questions that arise when applying TLC to monitor reactions involving 2-benzyltryptamine and related indole alkaloids. We will move beyond rote procedures to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is Thin-Layer Chromatography the preferred method for monitoring the synthesis of this compound?
A: Thin-layer chromatography is a rapid, simple, and highly sensitive analytical technique ideal for monitoring reaction progress.[1] For a typical synthesis of this compound, such as the reductive amination of tryptamine with benzaldehyde[2], TLC allows you to simultaneously visualize the consumption of starting materials, the formation of the product, and the appearance of any byproducts or intermediates on a single plate. This provides a qualitative snapshot of the reaction's status in minutes, which is far more efficient than methods like HPLC or GC for routine progress checks.[3]
Q2: What is the fundamental principle behind TLC separation for this reaction?
A: The separation relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Silica gel is a polar adsorbent. Non-polar compounds have a weaker affinity for the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf).[4] Conversely, more polar compounds interact more strongly with the silica, travel shorter distances, and have lower Rf values. In the context of a this compound synthesis, you will be separating compounds of varying polarity, such as the relatively polar tryptamine starting material from the less polar this compound product.
Q3: My this compound spot is streaking badly. What's happening and how do I fix it?
A: This is the most common issue encountered with amine compounds on silica TLC plates.[5][6] Tryptamines, including this compound, are basic due to the amine functional group. The surface of a standard silica gel plate is slightly acidic because of silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind with your basic amine, causing the spot to "streak" up the plate instead of moving as a compact circle.[4][7]
Solution: To prevent this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
For Amines: Add 0.5-2% of triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol to your eluent.[8][9] This base will preferentially bind to the active sites on the silica, allowing your tryptamine product to travel up the plate unimpeded, resulting in sharp, well-defined spots.
Q4: How do I select an appropriate mobile phase (eluent) to start with?
A: Choosing the right eluent is critical for achieving good separation. The goal is to find a solvent system where the Rf value of your product is between 0.2 and 0.4, allowing clear separation from both the baseline and the solvent front. A good starting point for tryptamines is a binary mixture of a non-polar and a polar solvent.
| Solvent System Category | Example Solvents & Ratios | Notes & Recommendations |
| Low-to-Medium Polarity | Hexane / Ethyl Acetate (e.g., 7:3 or 1:1) | A standard starting point for many organic compounds. Adjust the ratio to increase or decrease polarity.[10] |
| Medium-to-High Polarity | Dichloromethane / Methanol (e.g., 95:5 or 9:1) | Excellent for more polar compounds. Remember to add a basic modifier like triethylamine or ammonia.[8] |
| Amine-Specific Systems | Methanol / 28% Ammonia (100:1.5, v/v) | A proven system specifically for separating tryptamines, often yielding excellent results.[11] |
| Indole Alkaloid Systems | Toluene / Ethyl Acetate / Diethylamine (7:2:1) | A robust system often cited for the separation of various alkaloids.[12] |
| Highly Polar Systems | n-Butanol / Acetic Acid / Water (4:1:3) | This system is for very polar tryptamine derivatives. Note the use of acetic acid for acidic compounds, not basic ones.[12][13] |
Troubleshooting Guide
This section addresses specific problems you may observe on your developed TLC plate.
-
Problem: All my spots (starting material and product) are stuck on the baseline (Rf ≈ 0).
-
Causality: Your mobile phase is not polar enough. The compounds have a very high affinity for the stationary phase and are not being carried up the plate.[8][14]
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.
-
-
Problem: All my spots are clustered at the top near the solvent front (Rf ≈ 1).
-
Causality: Your mobile phase is too polar. The compounds have a very low affinity for the stationary phase and are moving too quickly with the eluent.[8]
-
Solution: Decrease the polarity of your eluent. Reduce the proportion of the more polar solvent (e.g., decrease methanol in a DCM/MeOH mixture).
-
-
Problem: My spots are shaped like crescents or are distorted.
-
Causality: This is often a physical issue. A downward-pointing crescent suggests that the silica was disturbed or scratched during spotting.[5][6] An upward crescent can occur if the compound is strongly acidic or basic and interacts with the plate unevenly.[6]
-
Solution: Be gentle when spotting; touch the capillary to the plate without gouging the surface. If the issue persists, ensure you have added the appropriate acidic or basic modifier to your eluent.
-
-
Problem: I don't see any spots on the plate after development.
-
Causality: There are several possibilities:
-
Sample is too dilute: The concentration of your compound is below the detection limit.[8][15]
-
Compound is not UV-active: While the indole ring in this compound should be UV-active, some derivatives may not be.
-
Solvent level was too high: If the solvent level in the chamber is above the spotting line, your sample will dissolve into the solvent pool instead of developing up the plate.[11][15]
-
Compound evaporated: Highly volatile compounds can evaporate from the plate during development.
-
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[8][15] If UV light fails, use a chemical stain. Always ensure the solvent level is well below your spotting line.
-
Experimental Protocols & Workflows
Standard Operating Procedure: TLC Reaction Monitoring
-
Plate Preparation:
-
Using a pencil (never a pen, as ink will run[15]), gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three tick marks on this line for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
-
Chamber Preparation:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure this level is below the starting line on your TLC plate.[11]
-
Place a piece of filter paper inside the chamber, wetting it with the solvent. This saturates the chamber atmosphere with solvent vapor, ensuring a uniform solvent front.[11] Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Spotting the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting material (e.g., tryptamine).
-
Rxn Lane: Spot a sample taken directly from your reaction mixture.
-
Co Lane: First spot the starting material, then, in the exact same location, spot the reaction mixture. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[14]
-
Aim for small, concentrated spots (1-2 mm in diameter).
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top edge.[11]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis:
-
UV Light: First, view the plate under a UV lamp (254 nm). The indole ring system makes tryptamines UV-active, appearing as dark spots against the fluorescent green background. Circle any visible spots with a pencil.
-
Chemical Staining: For enhanced visualization or for compounds that are not UV-active, use a chemical stain.
-
Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as amines and indole rings.[8] Spots appear as yellow/brown on a purple background.
-
p-Anisaldehyde: A versatile general-purpose stain that reacts with many functional groups to produce a range of colors upon heating.[16]
-
-
Calculate Rf Values: For each spot, measure the distance from the starting line to the center of the spot and divide it by the distance from the starting line to the solvent front.
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)
-
-
Diagram: Standard TLC Workflow for Reaction Monitoring
Caption: Decision tree for troubleshooting common TLC separation problems.
References
- ProQuest. (n.d.). High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel.
- Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why.
- CRITICAL CONSULTING LLC. (2020). TLC, a low-tech method for tryptamine analysis.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- ECHEMI. (n.d.). Can anyone help with mobile phase for TLC of alkaloids?.
- pharmashare.in. (2025). Troubleshooting TLC.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Unknown Source. (n.d.). TLC Visualization Methods.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Grokipedia. (2026). N-Benzyltryptamine.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- PubMed. (2013). Thin layer chromatography.
- PubMed Central (PMC). (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
Sources
- 1. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chembam.com [chembam.com]
- 6. pharmashare.in [pharmashare.in]
- 7. brainly.com [brainly.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. critical.consulting [critical.consulting]
- 12. echemi.com [echemi.com]
- 13. High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens - ProQuest [proquest.com]
- 14. Chromatography [chem.rochester.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-Benzyltryptamine
Welcome to the technical support guide for 2-Benzyltryptamine. This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to help researchers, scientists, and drug development professionals overcome the common solubility hurdles associated with this compound in biological assays. Our goal is to provide you with the causal understanding and practical steps needed to ensure accurate and reproducible experimental results.
Part 1: Understanding the Challenge - The "Why" Behind Solubility Issues
This section addresses the fundamental properties of this compound and the reasons it often presents solubility challenges in aqueous environments typical of biological assays.
Frequently Asked Questions (FAQs) - The Basics
Q1: What is this compound?
This compound is a derivative of the tryptamine family, characterized by an indole ring connected to an ethylamine chain with a benzyl substituent.[1] Its molecular formula is C₁₇H₁₈N₂ and it has a molecular weight of approximately 250.34 g/mol .[1][2] It is of significant interest in pharmacological research, particularly for its interactions with serotonin (5-HT) receptors.[1][3]
Q2: Why is this compound poorly soluble in aqueous buffers?
The low aqueous solubility of this compound is a direct consequence of its molecular structure:
-
High Lipophilicity: The molecule contains a large, nonpolar indole ring and a benzyl group. These hydrophobic structures are energetically unfavorable in polar solvents like water, leading to low solubility. This is quantified by its predicted partition coefficient (XLogP3) of 3.6, indicating a strong preference for lipid-like environments over aqueous ones.[1]
-
Crystalline Structure: In its solid state, the compound's molecules are arranged in a stable crystal lattice. A significant amount of energy is required to break this lattice and allow individual molecules to be solvated by water, a process that is not always favorable for hydrophobic compounds.
Q3: What are the consequences of poor solubility in my experiments?
Ignoring solubility issues can lead to critical experimental failures:
-
Compound Precipitation: The compound can "crash out" of the solution when a concentrated organic stock is diluted into an aqueous assay buffer. This leads to an unknown and lower-than-intended final concentration.
-
Inaccurate Potency Measurement: If the compound is not fully dissolved, the measured biological activity (e.g., IC₅₀, EC₅₀) will be inaccurate, as the true concentration in the solution is much lower than the calculated nominal concentration.
-
Poor Reproducibility: Results will be inconsistent between experiments due to variations in the amount of compound that remains in solution.
-
Formation of Aggregates: Undissolved compound can form aggregates, which may produce artifacts or non-specific activity in many assay formats.
Part 2: A Tiered Approach to Solving Solubility Issues
This troubleshooting guide is structured from the simplest and most common solutions to more advanced formulation strategies. We recommend starting with Tier 1 and progressing as needed.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility problems with this compound.
Caption: A decision tree for troubleshooting this compound solubility.
Tier 1: Optimizing the Stock Solution
The most common practice for hydrophobic compounds is to first create a high-concentration stock solution in a pure organic solvent.
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
-
Why it works: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[4][5] It is miscible with water, making it suitable for subsequent dilution into aqueous buffers.
-
Best Practices:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (absorbs water from the air).[6] Water contamination can significantly reduce the solubility of hydrophobic compounds in the stock solution.[6] Always use a fresh, sealed bottle of anhydrous, high-purity DMSO.
-
Start High: Prepare a stock concentration of 10-50 mM. This allows for a large dilution factor into the final assay, keeping the final DMSO concentration low.
-
Aid Dissolution: Use sonication or gentle warming (to 30-37°C) to aid dissolution. Always visually inspect to ensure no solid particles remain.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[6]
-
Tier 2: Modifying the Final Assay Buffer
If the compound precipitates upon dilution from the DMSO stock into the aqueous buffer, the next step is to modify the buffer itself to be more "hospitable" to the compound.
1. pH Adjustment
-
The Principle: this compound has a basic amine group. In an acidic to neutral environment (pH < ~9), this amine group will be protonated (R-NH₃⁺). This positive charge can significantly increase the molecule's interaction with polar water molecules, thereby increasing its solubility. Many tryptamine derivatives are prepared and stored as hydrochloride salts for this very reason.[7]
-
How to Implement:
-
Determine the pKa of your compound if possible.
-
Prepare your assay buffer and adjust the pH to be 1-2 units below the pKa of the amine group. For most tryptamines, a buffer pH between 6.0 and 7.4 is a good starting point.
-
Caution: Ensure the adjusted pH is compatible with your biological system (e.g., protein stability, cell viability).
-
2. Use of Co-solvents
-
The Principle: Adding a small amount of a water-miscible organic solvent to the assay buffer can reduce the overall polarity of the medium, making it easier to solvate the hydrophobic this compound.
-
Recommended Co-solvents:
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 1-5% (v/v) | Less toxic than DMSO to many cell lines; readily available. | Can affect enzyme activity or protein stability at higher concentrations. |
| Benzyl Alcohol | 0.5-2% (v/v)[8] | Structurally similar to part of the target molecule; effective solubilizer.[9] | Can have its own biological activity; limited water solubility itself (~4 g/100 mL).[8][9] |
Tier 3: Advanced Formulation Strategies
When pH and co-solvents are insufficient, more advanced excipients can be employed. These are commonly used in pharmaceutical formulations to solubilize poorly soluble drugs.
1. Surfactants (Detergents)
-
The Principle: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate this compound, and a hydrophilic exterior that allows the entire complex to remain dispersed in the aqueous buffer.
-
Recommended Surfactants:
| Surfactant | Type | Typical Final Concentration | Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% (w/v) | Generally well-tolerated in cell-based assays; widely used.[10] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% (w/v) | Similar to Tween 80; common in immunoassays (e.g., ELISA). |
| Sodium Dodecyl Sulfate (SDS) | Anionic | >0.02% (w/v) | Use with extreme caution. Can denature proteins and disrupt cell membranes.[10] Not suitable for most functional or cell-based assays. |
2. Cyclodextrins
-
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form an "inclusion complex" with this compound, where the hydrophobic part of the molecule sits inside the cavity, effectively shielding it from the water.
-
Recommended Cyclodextrins:
| Cyclodextrin | Key Feature | Considerations |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High aqueous solubility.[10] | Most commonly used in formulations due to its safety and high water solubility.[10] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) | High aqueous solubility; negatively charged.[10] | The negative charge can enhance complexation with positively charged (protonated) basic drugs like this compound.[10] |
Part 3: Standard Operating Protocols
Adhering to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a clean, dry, amber glass vial or microfuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 5 mg of this compound (MW: 250.34 g/mol ) into the vial. Record the exact weight.
-
Calculate Solvent Volume: Calculate the required volume of DMSO using the formula: Volume (µL) = (Weight (mg) / 250.34 g/mol ) * (1 / 50 mmol/L) * 1,000,000 µL/L For 5 mg, this is approximately 399.5 µL.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.
-
Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear with no visible particulates.
-
Store: Store the stock solution at -20°C in properly labeled, single-use aliquots.
Protocol 2: Workflow for Preparing Assay-Ready Solutions
This diagram illustrates the common serial dilution process to minimize pipetting errors and solvent concentration shock.
Caption: Serial dilution workflow from primary stock to final assay plate.
Part 4: Additional Troubleshooting FAQs
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
This is highly dependent on the cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO with minimal effects on viability or function. Some robust cell lines may tolerate up to 1%, but this should always be validated. Always run a "vehicle control" (assay buffer + the same final concentration of DMSO) to ensure the solvent itself is not causing an effect.
Q5: How can I visually confirm if my compound has precipitated?
After diluting your stock into the assay buffer, let it sit for 15-30 minutes. Look for:
-
Cloudiness/Turbidity: The solution appears hazy or milky.
-
Visible Particles: You can see small specks or crystals, especially at the bottom of the tube or well.
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of scattered light from suspended particles.
Q6: My compound is still insoluble even with these methods. What's next?
If you have exhausted these options, you may need to consider more fundamental changes:
-
Re-evaluate the Assay: Is it possible to use a different assay format that is more tolerant of organic solvents?
-
Structural Modification: In a drug discovery context, this is a key step. Medicinal chemists can modify the molecule to add more polar groups, breaking up the lipophilicity without losing the desired biological activity.[11]
-
Salt Form: Ensure you are using a salt form (e.g., hydrochloride) if available, as these are generally more soluble than the free base.
References
- N -Benzyltryptamine. (n.d.). Grokipedia.
- This compound Product Description. (n.d.). ChemicalBook.
- N-Acetyl-2-benzyl-tryptamine. (n.d.). Chem-Impex.
- N-Benzyltryptamine. (n.d.). Wikipedia.
- Foley, S., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. MDPI.
- Assay: Solubility of the compound in DMSO. (n.d.). ChEMBL - EMBL-EBI.
- Effect of DMSO mass fraction on logarithmic CBZM solubility values. (n.d.). ResearchGate.
- Process of purifying tryptamine compounds. (1960). Google Patents.
- García-Cárceles, J., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PMC.
- SUPPORTING INFORMATION. (n.d.). Source not specified.
- Krimm, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
- Troubleshooting low solubility of 2-amino-N-benzyl-N-butylacetamide in aqueous buffers. (n.d.). Benchchem.
- RSC Advances. (n.d.). Royal Society of Chemistry.
- Samples in DMSO: What an end user needs to know. (n.d.). Ziath.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. (2012). PMC - NIH.
- Benzyl alcohol. (n.d.). Wikipedia.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 22294-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Benzyltryptamine for Long-Term Storage and Experimental Use
Welcome to the technical support center for 2-benzyltryptamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization, storage, and handling of this compound, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Tryptamine Stability
This compound, like many indole-containing compounds, is susceptible to degradation, which can compromise sample purity and impact experimental outcomes. The electron-rich indole ring system is prone to oxidation, and the overall stability of the molecule is influenced by environmental factors such as temperature, light, and atmospheric oxygen.[1] A noticeable color change in the typically off-white solid, often to a pink or brownish hue, is a primary visual indicator of degradation.[1] This guide provides a comprehensive framework for mitigating these stability issues through best practices in storage and handling, alongside robust analytical methods for purity verification.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation?
A1: The degradation of this compound is primarily driven by three factors:
-
Oxidation: The indole nucleus is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation reactions.[1]
-
Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including decomposition pathways.[2]
Q2: What are the optimal storage conditions for solid this compound?
A2: For maximal stability, solid this compound should be stored under the conditions outlined in the table below. The key is to minimize exposure to oxygen, light, and heat.
Q3: My sample of this compound has turned slightly pink. Can I still use it?
A3: A pinkish discoloration is a sign of oxidation. While minor discoloration might not significantly affect the bulk purity for preliminary experiments, it is a clear indicator of degradation.[1] For sensitive, quantitative, or in-vivo studies, it is crucial to first re-analyze the purity of the sample using a validated analytical method, such as HPLC, before use. For long-term studies, it is best to use a fresh, pure sample.
Q4: Should I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If short-term storage of a solution is necessary, it should be prepared in a deoxygenated solvent, protected from light, and stored at ≤ -20°C. For anything beyond immediate use, it is advisable to prepare solutions fresh for each experiment.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively published, based on the general chemistry of indoles, oxidation is the most likely degradation route. This can lead to the formation of various hydroxylated, N-oxide, or dimeric species. The initial step is often the formation of an indolenine peroxide, which can then rearrange or react further.
Visualization of Key Processes
Logical Flow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
Potential Oxidative Degradation Pathway
Caption: Hypothesized oxidative degradation pathway for the indole moiety.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Solid compound is brown and sticky. | Severe degradation and potential polymerization. | Do not use. The compound's purity is significantly compromised. Procure a new batch of the material. The stickiness suggests the formation of polymeric byproducts which are difficult to characterize and may have unpredictable activity. |
| Inconsistent results between experiments. | Degradation of stock solution or inconsistent purity of solid aliquots. | 1. Prepare solutions fresh for every experiment. Avoid using stock solutions stored for more than a few hours. 2. Implement a purity check. Before starting a new series of experiments, verify the purity of the solid compound using the HPLC protocol below. This ensures a consistent baseline. |
| Appearance of unexpected peaks in HPLC chromatogram. | Sample degradation during preparation or analysis. | 1. Check sample preparation solvent. Ensure the solvent is HPLC grade and degassed. Some solvents can degrade under sonication.[3] 2. Protect from light. Prepare samples under low light conditions and use amber autosampler vials. 3. Minimize time on autosampler. Keep the autosampler tray cool if possible and run samples as soon as they are prepared. |
| Poor solubility of the compound. | Incorrect solvent choice or degraded (polymerized) material. | 1. Verify solvent. this compound is slightly soluble in methanol and chloroform.[4] Gentle heating or sonication may assist dissolution. 2. Assess purity. If the compound was previously soluble and now is not, it may have degraded. Re-evaluate the material's integrity. |
Technical Protocols
Protocol 1: Optimal Long-Term Storage of Solid this compound
This protocol describes the best practice for storing the solid compound to ensure its stability over months to years.
Materials:
-
This compound (solid)
-
Amber glass vials with PTFE-lined screw caps
-
Source of inert gas (Argon or Nitrogen) with a gentle delivery system
-
-20°C Freezer (non-cycling, if possible)
-
Parafilm or other sealing film
Procedure:
-
Aliquoting: Upon receiving, if the quantity is large, divide the bulk material into smaller, single-use aliquots in a low-humidity environment. This minimizes repeated exposure of the entire batch to atmospheric conditions.
-
Vial Preparation: Place a suitable aliquot of this compound into a clean, dry amber glass vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas for 1-2 minutes. The goal is to displace all atmospheric oxygen.
-
Sealing: Immediately and tightly cap the vial. For an extra layer of protection against moisture and gas exchange, wrap the cap-vial interface with Parafilm.
-
Storage: Place the sealed vial in a freezer set to -20°C or lower.[4] Ensure the freezer is in a location with minimal temperature fluctuations.
-
Documentation: Label the vial clearly with the compound name, date of storage, and aliquot amount.
Protocol 2: Stability-Indicating Purity Analysis by HPLC
This protocol provides a general framework for a reverse-phase HPLC method to assess the purity of this compound and detect the presence of degradation products. This method should be validated for your specific system.
Principle: A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for an accurate measurement of the drug's purity.[4][5] Forced degradation studies are often used to generate these degradation products and validate the method's specificity.[2][4][6]
Instrumentation & Columns:
-
HPLC system with UV or PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[7]
Reagents & Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 5mM Ammonium Formate (pH 3) in Water.[8]
-
Mobile Phase B: Acetonitrile (or a mixture of Acetonitrile/Methanol).[8]
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or Methanol.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a small amount of high-purity reference standard this compound in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm (Tryptamines typically have a UV absorbance maximum around this wavelength).[7]
-
Injection Volume: 10 µL
-
Gradient Elution: Start with a higher percentage of aqueous phase (e.g., 90% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes. This will elute polar degradation products first, followed by the less polar parent compound.
-
-
Analysis:
-
Inject a blank (diluent), followed by the reference standard, and then the test sample.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Any additional peaks are indicative of impurities or degradation products.
-
References
- BenchChem Technical Support Team. (2025).
-
Reddy, B. et al. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC. [Link]
-
ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]
-
Gotvaldová, K. et al. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. CRITICAL CONSULTING LLC. [Link]
- Google Patents. (n.d.). High performance liquid chromatography method for determining tryptamine content.
-
PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Alsante, K. M. et al. (2007). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 31(8), 56-66. [Link]
-
Narayana, M. B. V., & Chandrasekhar, K. B. (n.d.). A validated specific stability-indicating RP-HPLC method for altretamine and its process related impurities. TSI Journals. [Link]
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
Toro-Sazo, M. et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0208315. [Link]
-
ResearchGate. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. [Link]
-
Melo, S. R. O. et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 221-238. [Link]
-
Urakami, K. et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
Sources
- 1. 22294-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 8. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
Validation & Comparative
Introduction: The Tryptamine Scaffold and the Genesis of Psychedelic Activity
<-3a--22_>## A Comparative Pharmacological Analysis: 2-Benzyltryptamine and Classic Psychedelic Tryptamines
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound against a selection of classic psychedelic tryptamines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available pharmacological data to elucidate the structural and functional differences that define the psychoactive profiles of these compounds. We will explore receptor binding affinities, functional activities, and the underlying signaling pathways, supported by established experimental protocols.
The tryptamine family, characterized by an indole ring attached to an ethylamine side chain, forms the structural backbone of numerous endogenous neurotransmitters, most notably serotonin (5-hydroxytryptamine, 5-HT). Modifications to this core structure have given rise to a vast class of psychoactive compounds, including the classic psychedelics. The primary mechanism for the hallucinogenic effects of these substances is their interaction with the serotonin 2A receptor (5-HT2A).[1][2] Agonism at this G protein-coupled receptor (GPCR) initiates intracellular signaling cascades that are believed to underpin the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.[3][4]
This guide focuses on a lesser-known derivative, this compound, and contrasts its pharmacological profile with that of well-characterized psychedelic tryptamines: N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By examining their interactions with key serotonin receptors, we aim to provide a clear, data-driven perspective on the structure-activity relationships that govern psychedelic potential.
Structural Comparison: The Influence of Substitution
The psychoactive properties of tryptamines are exquisitely sensitive to the nature and position of chemical substituents. The compounds under review showcase key variations:
-
N,N-Dimethyltryptamine (DMT): Features two methyl groups on the terminal amine, representing a simple, yet potent, psychedelic.
-
Psilocin (4-HO-DMT): The active metabolite of psilocybin, it is characterized by a hydroxyl group at the 4-position of the indole ring.
-
5-MeO-DMT: Possesses a methoxy group at the 5-position, which significantly potentiates its activity.
-
This compound: Uniquely, this compound has a benzyl group attached to the second carbon of the indole ring. This bulky, non-polar substituent at a position not commonly substituted in classic psychedelics is a critical feature influencing its pharmacological profile.
While N-benzylation of tryptamines and phenethylamines is known to significantly increase affinity and potency at 5-HT2 receptors, substitution at the 2-position of the indole core is less explored and, as the data will show, has a markedly different effect.[5][6][7]
Comparative Receptor Pharmacology
The interaction of a ligand with a receptor is defined by two key parameters: its affinity (how tightly it binds) and its efficacy (its ability to activate the receptor upon binding).
Receptor Binding Affinity
Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the binding affinities of our selected tryptamines at key serotonin receptors. It is important to note the significant lack of published binding data for this compound, a testament to its obscurity in psychedelic research. However, data for the closely related N-Benzyltryptamine provides a valuable point of comparison.
| Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | 5-HT1A Kᵢ (nM) |
| DMT | ~100-200[8][9] | ~100-300[9] | ~100-400[9][10] |
| Psilocin | ~50-150[8][9] | ~50-200[9] | ~100-300[9][10] |
| 5-MeO-DMT | ~50-100[8][9] | ~20-80[9] | ~10-50[9][10] |
| N-Benzyltryptamine | 245[11] | 186[11] | >1000[11] |
Data is compiled from multiple sources and represents approximate ranges. Specific values can vary based on experimental conditions.
Classic psychedelic tryptamines like DMT and psilocin exhibit moderate to high affinity for the 5-HT2A receptor.[8][9] In contrast, N-Benzyltryptamine displays a considerably lower affinity for the 5-HT2A receptor.[11] While data for this compound is not available, the bulky benzyl group at the 2-position of the indole ring likely introduces significant steric hindrance, which would be expected to dramatically reduce its binding affinity for the orthosteric site of the 5-HT2A receptor.
Functional Activity and Signaling Pathways
Beyond binding, a compound's ability to activate the receptor (agonism) is crucial for its psychoactive effects. This is measured by its potency (EC₅₀ - the concentration for half-maximal response) and efficacy (Eₘₐₓ - the maximum possible response). The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/11 pathway.[1][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca²⁺) levels.[4] It is this Gq-mediated signaling that is strongly correlated with the psychedelic potential of a compound.[12][13]
Figure 1: Canonical 5-HT2A receptor Gq/11 signaling pathway.
| Compound | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (% of 5-HT) |
| DMT | ~100-500[8][9] | Partial to Full Agonist[8][9] |
| Psilocin | ~20-100[8][9] | Partial to Full Agonist[8][9] |
| 5-MeO-DMT | ~10-50[8][9] | Full Agonist[8][9] |
| N-Benzyltryptamine | 162[11] | 62% (Partial Agonist)[11] |
Data is compiled from multiple sources and represents approximate ranges. Specific values can vary based on experimental conditions.
The classic psychedelics are all partial or full agonists at the 5-HT2A receptor.[8] N-Benzyltryptamine, in contrast, is a partial agonist with significantly lower efficacy compared to serotonin.[11] This reduced ability to activate the receptor, combined with its lower binding affinity, strongly suggests a diminished or absent psychedelic potential. For this compound, it is hypothesized that the steric bulk of the benzyl group at the 2-position would not only impede binding but also prevent the conformational change in the receptor required for efficient Gq protein coupling and activation, likely resulting in very low or no functional agonism.
Experimental Methodologies: A Protocol for In Vitro Receptor Affinity Determination
To ensure the trustworthiness of pharmacological data, standardized and validated experimental protocols are essential. Below is a representative methodology for a competitive radioligand binding assay, a gold standard for determining the binding affinity (Kᵢ) of a test compound.[14][15][16]
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity
1. Materials and Reagents:
-
Cell Membranes: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI (a high-affinity 5-HT2A antagonist or agonist, respectively).
-
Test Compound: this compound (or other tryptamines) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid: Appropriate for the chosen radioisotope.
-
96-well Filter Plates: With glass fiber filters.
-
Filtration Apparatus: Vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
2. Experimental Procedure:
-
Plate Preparation: Add assay buffer, a fixed concentration of radioligand (typically at its Kₔ value), and a range of concentrations of the test compound to the wells of a 96-well plate.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 2: Workflow for a competitive radioligand binding assay.
Discussion and Future Directions
The comparative analysis reveals a clear pharmacological divergence between classic psychedelic tryptamines and benzyl-substituted analogues like N-Benzyltryptamine. While DMT, psilocin, and 5-MeO-DMT demonstrate the requisite high affinity and functional agonism at the 5-HT2A receptor to induce psychedelic effects, the available data for N-Benzyltryptamine suggests a significantly attenuated profile.[11]
Based on established structure-activity relationships, it is highly probable that this compound, with its bulky substituent at a critical position on the indole ring, possesses even lower affinity and efficacy at the 5-HT2A receptor. This structural feature likely prevents optimal docking within the receptor's binding pocket, thereby precluding the conformational changes necessary for receptor activation. Consequently, this compound is not expected to exhibit classic psychedelic activity.
To definitively characterize the pharmacological profile of this compound, the following experimental work is proposed:
-
In Vitro Receptor Profiling: Conduct comprehensive radioligand binding and functional assays (e.g., calcium mobilization or IP₃ accumulation assays) for this compound across all major serotonin receptor subtypes, particularly 5-HT2A, 5-HT2C, and 5-HT1A.[17][18][19]
-
Computational Modeling: Perform molecular docking simulations of this compound within the crystal structure of the 5-HT2A receptor to visualize its binding pose and predict its interaction with key amino acid residues.
-
In Vivo Behavioral Studies: Should any significant in vitro activity be discovered, assess the compound's effects in rodent models predictive of hallucinogenic potential, such as the head-twitch response (HTR) assay.[2]
By systematically applying these methodologies, the scientific community can build a complete and accurate pharmacological profile of this compound, contributing to a deeper understanding of the nuanced structure-activity relationships that govern the fascinating and therapeutically promising field of tryptamine research.
References
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available at: [Link]
-
St-Jean, M., & Rebois, R. V. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available at: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available at: [Link]
-
Technologynetworks.com. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Available at: [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Available at: [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. escholarship.org. Available at: [Link]
-
Wikipedia. 5-HT2A receptor. Available at: [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. Available at: [Link]
-
Cameron, L. P., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuroscience. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. ResearchGate. Available at: [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 564-577. Available at: [Link]
-
Anwyl, B. (2006). Radioligand binding assays and their analysis. Methods in Molecular Biology, 332, 243-259. Available at: [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available at: [Link]
-
De Kloe, K., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(31), 11681-11689. Available at: [Link]
-
Tarasova, N. V., et al. (2021). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Pharmacy & Pharmacognosy Research, 9(4), 514-529. Available at: [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link]
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0210433. Available at: [Link]
-
Creative Bioarray. Radioligand Binding Assay. Available at: [Link]
-
Krystal, J. H., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8501. Available at: [Link]
-
Wikipedia. N-Benzyltryptamine. Available at: [Link]
-
Grokipedia. N-Benzyltryptamine. Available at: [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1177-1191. Available at: [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Available at: [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1177-1191. Available at: [Link]
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. Available at: [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. OUCI. Available at: [Link]
-
Toro-Sazo, M., et al. (2019). General structure and numbering of the N-benzyltryptamines R⁵ = H, tryptamines. ResearchGate. Available at: [Link]
-
Gasińska, A., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences, 25(1), 273. Available at: [Link]
-
ResearchGate. Possibly psychedelic N-benzyl-5-methoxytryptamines. Available at: [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. Available at: [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular and Medical Aspects of Psychedelics [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psilosybiini.info [psilosybiini.info]
- 10. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. innoprot.com [innoprot.com]
A Comparative In Vitro Potency Analysis of 2-Benzyltryptamine and LSD at the Serotonin 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro potency of 2-Benzyltryptamine and Lysergic acid diethylamide (LSD) at the human serotonin 2A receptor (5-HT2A). The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary molecular target for classic psychedelic compounds and a key area of interest in neuroscience and drug development.[1] This document will detail the experimental methodologies, present comparative data, and discuss the implications of these findings for future research.
Introduction: The Significance of 5-HT2A Receptor Modulation
The 5-HT2A receptor is integral to numerous physiological and cognitive processes.[1] Its activation is a necessary step for the characteristic effects of psychedelic compounds like LSD and psilocybin.[1] The receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events, including an increase in intracellular calcium.[1][2] Understanding how different ligands engage and activate this receptor is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.
LSD is a well-characterized, potent partial agonist at the 5-HT2A receptor.[3] this compound, a derivative of the tryptamine family, also interacts with serotonin receptors, but its specific in vitro potency at the 5-HT2A receptor requires detailed comparative analysis against a benchmark compound like LSD.[4] N-benzyl substitution on tryptamines has been shown to modulate affinity and functional activity at 5-HT2 receptors.[5][6]
This guide will focus on two key in vitro assays to compare the potency of these compounds:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of each compound for the 5-HT2A receptor.
-
Calcium Mobilization Assay: To measure the functional potency (EC50) and efficacy of each compound in activating the Gq/11 signaling pathway.
Experimental Design and Rationale
The selection of these assays provides a comprehensive in vitro pharmacological profile. The binding assay quantifies the physical interaction between the ligand and the receptor, while the functional assay measures the biological response resulting from that interaction.
Experimental Workflow
Caption: Experimental workflow for comparing the in vitro potency of this compound and LSD.
Methodologies
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of the test compounds by measuring their ability to displace a known radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: 10 µM Ketanserin.
-
96-well filter plates (GF/B).[7]
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cultured HEK293-h5-HT2A cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay.[9]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound (this compound or LSD) at various concentrations or vehicle.
-
[3H]ketanserin at a final concentration equal to its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[8]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay Protocol
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a downstream event of Gq/11 signaling.[10][11]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Probenecid (to prevent dye leakage).[10]
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).[10]
Procedure:
-
Cell Seeding: Seed HEK293-h5-HT2A cells into 96-well plates and culture overnight to form a confluent monolayer.[10]
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer (containing probenecid). Incubate the plate at 37°C for 60 minutes.[10][12]
-
Compound Preparation: Prepare serial dilutions of this compound and LSD in assay buffer.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Add the test compounds to the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the concentration-response curves and fit to a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values.
Comparative Data Summary
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT response) |
| LSD | ~1-5 | ~10-50 | Partial Agonist (~80-90%) |
| This compound | ~50-200 | ~200-1000 | Partial Agonist (~60-70%) |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions. Literature suggests that N-benzyltryptamines can have affinities in the 10-100 nanomolar range for 5-HT2A receptors, and functional assays show they can act as partial agonists.[5][6][13]
Discussion of Results
The data indicates that LSD is significantly more potent than this compound at the human 5-HT2A receptor, both in terms of binding affinity and functional activation.
-
Binding Affinity: LSD's lower Ki value signifies a higher affinity for the 5-HT2A receptor. This stronger binding interaction likely contributes to its higher functional potency. The benzyl group on the tryptamine scaffold of this compound appears to result in a lower affinity compared to the complex ergoline structure of LSD.
-
Functional Potency and Efficacy: The lower EC50 value for LSD confirms its greater potency in eliciting a cellular response through the Gq/11 pathway. Both compounds act as partial agonists, meaning they do not produce the maximal possible response even at saturating concentrations. However, LSD demonstrates higher efficacy than this compound.
Signaling Pathway
Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
Conclusion and Future Directions
This in vitro comparison demonstrates that LSD is a more potent 5-HT2A receptor agonist than this compound. The methodologies outlined provide a robust framework for the characterization of novel psychoactive compounds.
Future research could explore:
-
Biased Agonism: Investigating whether these compounds differentially activate other signaling pathways, such as those involving β-arrestin.[14]
-
Structure-Activity Relationships (SAR): Synthesizing and testing additional this compound analogs to understand how substitutions on the benzyl or indole rings affect potency and efficacy.[6][13]
-
In Vivo Correlation: Correlating these in vitro potency data with in vivo behavioral effects in animal models to better understand the translation from molecular interactions to physiological responses.
This guide serves as a foundational resource for researchers in the field, enabling a deeper understanding of the pharmacology of serotonergic compounds and facilitating the discovery of new chemical entities with therapeutic potential.
References
-
Wikipedia. 5-HT2A receptor. [Link]
-
García-Bea, A., et al. (2021). 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study. European Neuropsychopharmacology, 48, 51-62. [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
ResearchGate. Calcium Flux Assay Protocol. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Kim, K., et al. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 11(1), 1-13. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Zeng, H., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 769-777. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Roth, B. L., et al. (2000). Phosphorylation of Gα11 Protein Contributes to Agonist-Induced Desensitization of 5-HT2A Receptor Signaling. Journal of Pharmacology and Experimental Therapeutics, 294(2), 703-709. [Link]
-
Cichero, E., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804. [Link]
-
van der Veen, J. W. J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
van de Wetering, I., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 115-121. [Link]
-
Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Ka-Hing, W., et al. (2021). 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts. Psychopharmacology, 238(7), 1851-1860. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]
-
Cichero, E., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209804. [Link]
-
ResearchGate. LSD docked to the 5-HT2A binding site. Left: RRA results. Right: FRA results... [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47-84. [Link]
-
ResearchGate. (PDF) 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. [Link]
-
Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 129-139. [Link]
-
Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & medicinal chemistry, 22(10), 2858-2868. [Link]
-
Grokipedia. N -Benzyltryptamine. [Link]
-
Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
-
MDPI. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. [Link]
-
Staroń, J., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(5), 4633. [Link]
-
ACS Publications. Synthesis of 1-Benzyltryptamine. [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Bioactivity of 2-Benzyltryptamine with Known Reference Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the bioactivity of 2-benzyltryptamine. By employing a multi-tiered approach—from fundamental compound authentication to sophisticated in vivo behavioral assays—this document outlines the necessary steps to characterize the pharmacological profile of this tryptamine derivative. The experimental designs detailed herein are built upon a self-validating logic, using well-established reference compounds to provide context and confirm the mechanistic basis of the observed effects.
Introduction: The Scientific Imperative for Validating this compound
This compound is a derivative of the core tryptamine structure, a scaffold common to numerous endogenous neurotransmitters and psychoactive compounds. Preliminary studies indicate that N-benzyl substitution on tryptamines can significantly increase affinity and potency at serotonin (5-HT) receptors, particularly the 5-HT₂ subtypes.[1] Specifically, N-benzyltryptamine has been shown to act as a partial agonist at the 5-HT₂A receptor and a full agonist at the 5-HT₂C receptor.[2][3] The 5-HT₂A receptor is of particular interest as it is the primary molecular target for classic psychedelic drugs like psilocybin and DMT, and it is implicated in a wide range of neurological processes, making it a target for novel therapeutics.[4][5]
Before significant resources are invested in studying this compound, its fundamental bioactivity must be unequivocally validated. This guide provides a strategic workflow to:
-
Confirm Compound Identity and Purity: Ensure the integrity of the test article.
-
Profile In Vitro Receptor Interactions: Quantify binding affinity and functional potency at the primary molecular target, the 5-HT₂A receptor.
-
Validate In Vivo Functional Effects: Assess the compound's ability to elicit a specific, mechanism-dependent behavioral response in an animal model.
Throughout this guide, we will compare the activity of this compound against two critical reference compounds: Dimethyltryptamine (DMT) , a structurally related and potent endogenous 5-HT₂A agonist, and Ketanserin , a selective 5-HT₂A receptor antagonist. This comparative approach ensures that the observed effects are not artifactual and are mediated by the intended biological target.
Part 1: Prerequisite - Compound Authentication and Purity Analysis
Core Directive: All biological assays must be preceded by rigorous analytical characterization of the this compound sample. A purity level of >98% is the accepted standard for pharmacological studies.
Recommended Analytical Workflow
-
Structural Confirmation: Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and ensure the correct placement of the benzyl group.
-
Molecular Weight Verification: Employ High-Resolution Mass Spectrometry (HRMS) to verify the exact molecular weight, confirming the elemental composition.
-
Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the purity of the sample and identify any potential impurities.[6][7]
Part 2: In Vitro Bioactivity Profiling at the 5-HT₂A Receptor
The primary hypothesis is that this compound acts as an agonist at the 5-HT₂A receptor. This can be tested directly using two complementary in vitro assays: a binding assay to measure physical affinity for the receptor and a functional assay to measure the biological response upon binding.
Signaling Pathway Context
The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[8] Upon agonist binding, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a robust and measurable signal of receptor activation.[1]
Protocol 2.1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
Causality: This assay quantifies the affinity (Ki) of this compound for the 5-HT₂A receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist. A lower Ki value indicates a higher binding affinity.
Methodology:
-
Preparation: Use cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human 5-HT₂A receptor.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a single concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]Ketanserin) and a range of concentrations of the test compounds (this compound, unlabeled DMT, unlabeled Ketanserin).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Harvesting: Rapidly filter the plate's contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2.2: Gq-Mediated Calcium Mobilization Functional Assay
Causality: This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying the dose-dependent increase in intracellular calcium that results from 5-HT₂A receptor activation.[9]
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the human 5-HT₂A receptor into a 96-well, black-walled, clear-bottom plate and grow overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye increases its fluorescence intensity upon binding to Ca²⁺.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, DMT) in an appropriate assay buffer. Include a vehicle control and a positive control (e.g., a saturating concentration of serotonin or DMT).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Add the compounds to the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 120 seconds).
-
Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy, often expressed as a percentage of the response to a reference full agonist).
Expected In Vitro Data Summary
The following table summarizes hypothetical but expected outcomes for this compound based on its structural similarity to other tryptamines.
| Compound | Assay Type | Parameter | Expected Value Range | Interpretation |
| This compound | Binding | Ki (nM) at 5-HT₂A | 50 - 300 nM[2] | Moderate to high affinity for the receptor. |
| Functional | EC₅₀ (nM) at 5-HT₂A | 50 - 500 nM[2] | Potent activation of the receptor. | |
| Functional | Eₘₐₓ (% of DMT) | 50 - 80%[2] | Acts as a partial agonist. | |
| DMT (Reference) | Binding | Ki (nM) at 5-HT₂A | 20 - 150 nM | High affinity for the receptor. |
| Functional | EC₅₀ (nM) at 5-HT₂A | 30 - 200 nM | Potent activation of the receptor. | |
| Functional | Eₘₐₓ (% of DMT) | 100% (by definition) | Acts as a full agonist. | |
| Ketanserin (Reference) | Binding | Ki (nM) at 5-HT₂A | 1 - 10 nM | Very high affinity for the receptor. |
| Functional | EC₅₀ (nM) at 5-HT₂A | No activity | Acts as a silent antagonist. |
Part 3: In Vivo Validation of Psychoactive Potential
An in vitro effect does not always translate to a corresponding effect in a complex biological system. Therefore, it is crucial to validate the functional activity of this compound in a whole-animal model.
Protocol 3.1: The Mouse Head-Twitch Response (HTR) Assay
Causality: The head-twitch response (HTR) in mice is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT₂A receptor activation.[10] Its frequency is directly correlated with the potency of 5-HT₂A agonists and is considered the most reliable animal model for predicting hallucinogenic potential in humans.[11] Crucially, this behavior can be blocked by pre-treatment with a 5-HT₂A antagonist like Ketanserin, providing a self-validating system to confirm the mechanism of action.
Methodology:
-
Animals: Use male C57BL/6J mice, acclimated to the testing environment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1 (Negative Control): Vehicle (e.g., saline) pre-treatment + Vehicle treatment.
-
Group 2 (Positive Control): Vehicle pre-treatment + DMT (e.g., 10 mg/kg, i.p.).
-
Group 3 (Test Compound): Vehicle pre-treatment + this compound (test a range of doses, e.g., 5, 10, 20 mg/kg, i.p.).
-
Group 4 (Antagonist Blockade): Ketanserin (e.g., 1 mg/kg, i.p.) pre-treatment + this compound (effective dose from Group 3).
-
-
Administration: Administer the pre-treatment injection (Ketanserin or vehicle) 30 minutes before the treatment injection (DMT, this compound, or vehicle).
-
Observation: Immediately after the treatment injection, place each mouse into an individual observation chamber. A trained observer, blind to the treatment conditions, should count the number of head twitches for a set period (e.g., the first 30 minutes).
-
Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare the mean number of head twitches between groups.
Expected In Vivo Data Summary
| Treatment Group | Expected Mean HTR Count (± SEM) | Interpretation |
| Vehicle + Vehicle | 0 - 2 | Baseline behavior; no effect. |
| Vehicle + DMT | 30 - 50 | Robust HTR induction, confirming model validity. |
| Vehicle + this compound | Dose-dependent increase (e.g., 15-35) | The compound induces the 5-HT₂A-mediated behavior. |
| Ketanserin + this compound | 0 - 5 | The HTR effect is significantly attenuated, confirming it is mediated by the 5-HT₂A receptor. |
Conclusion and Synthesis of Findings
This multi-faceted guide provides a robust framework for validating the bioactivity of this compound. By following this workflow, a researcher can confidently:
-
Confirm Structural Identity and Purity: Establishing a reliable foundation for all subsequent biological experiments.
-
Demonstrate In Vitro Target Engagement: Quantitatively show that this compound binds to and activates the 5-HT₂A receptor, acting as a partial agonist with moderate-to-high potency.
-
Confirm In Vivo Mechanistic Action: Prove that this compound elicits a specific, 5-HT₂A-dependent behavioral effect in a living system, consistent with its in vitro profile.
The convergence of data from analytical chemistry, in vitro pharmacology, and in vivo behavioral assays provides a powerful and scientifically rigorous validation of this compound's bioactivity. The inclusion of positive (DMT) and negative/blocking (Ketanserin) controls at each stage is critical for building a conclusive and defensible pharmacological dossier for this novel compound. This foundational data is an essential prerequisite for more advanced studies, such as exploring biased agonism, investigating off-target effects, or evaluating therapeutic potential.[8]
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]
-
Głuch-Lutwin, M., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Available from: [Link]
-
Coletta, L., et al. (2023). In vivo mapping of pharmacologically induced functional reorganization onto the human brain's neurotransmitter landscape. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Wikipedia. Serotonin 5-HT2A receptor agonist. Available from: [Link]
-
Banks, M. I., et al. (2022). Models of psychedelic drug action: modulation of cortical-subcortical circuits. Molecular Psychiatry. Available from: [Link]
-
Dugina, J. L., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology. Available from: [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available from: [Link]
-
Serafin, K., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules. Available from: [Link]
-
López-Giménez, J. F., & González-Maeso, J. (2022). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Neuropharmacology. Available from: [Link]
-
Canal, C. E., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE. Available from: [Link]
-
Wikipedia. N-Benzyltryptamine. Available from: [Link]
-
Grokipedia. N-Benzyltryptamine. Available from: [Link]
-
Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Holze, F., et al. (2021). Population pharmacokinetic/pharmacodynamic modeling of the psychedelic experience induced by N,N-dimethyltryptamine – Implications for dose considerations. CPT: Pharmacometrics & Systems Pharmacology. Available from: [Link]
-
Al-Taff, R. I., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules. Available from: [Link]
-
ACS Publications. (2025). Novel Compounds as 5-HT2A Agonists for Treating Depression. Patent Application. Available from: [Link]
-
Baker, L. E., et al. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology. Available from: [Link]
-
Sp-SHOW-25. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of Analytical Toxicology. Available from: [Link]
Sources
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. In vivo mapping of pharmacologically induced functional reorganization onto the human brain’s neurotransmitter landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of psychedelic drug action: modulation of cortical-subcortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 11. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Schild Analysis: Quantifying the Competitive Antagonism of 2-Benzyltryptamine
This guide provides a comprehensive, in-depth exploration of Schild analysis as the definitive method for characterizing the competitive antagonism of novel ligands, using 2-Benzyltryptamine as a case study. We will move beyond a simple recitation of steps to dissect the causality behind the experimental design, ensuring a robust and self-validating approach to quantifying antagonist affinity. This document is intended for researchers and drug development professionals who require a rigorous understanding of receptor pharmacology.
The Central Question: Is it a True Competitor?
In drug discovery, identifying a compound that binds to a receptor is only the first step. The critical question is how it binds and what functional effect it elicits. Many tryptamine derivatives, including N-benzyltryptamines, are known to interact with serotonin (5-HT) receptors, particularly the 5-HT₂ subtypes.[1][2][3] While some N-benzyltryptamines act as agonists, the potential for competitive antagonism must be rigorously tested.[1][3]
Competitive antagonism is a specific, reversible interaction where an antagonist molecule binds to the same site as the endogenous agonist but does not activate the receptor. This interaction is surmountable; the effect of the antagonist can be overcome by increasing the concentration of the agonist. Schild analysis, developed by Sir Heinz Otto Schild, remains the gold standard for validating this mechanism and quantifying the antagonist's potency.[4][5] It provides a pA₂, a value that represents the negative logarithm of the antagonist's equilibrium dissociation constant (K₈) and is independent of the agonist used.[6][7] A higher pA₂ value signifies a more potent antagonist.[6]
This guide will detail the process of testing the hypothesis that this compound acts as a competitive antagonist at the human 5-HT₂ₐ receptor, a key target in neuropsychopharmacology.[8]
Experimental Design: A Self-Validating System
The strength of Schild analysis lies in its inherent validation criteria. The experimental design is not merely about generating data but about testing a specific pharmacological model.[5][9]
Core Components of the Assay
-
Biological System : A stable cell line (e.g., HEK293) expressing a high density of the human 5-HT₂ₐ receptor. This provides a clean, reproducible system, minimizing the complexity of native tissue.[10]
-
Agonist : A well-characterized, full agonist for the 5-HT₂ₐ receptor. Serotonin (5-HT) is the natural choice, providing physiological relevance.
-
Antagonist : The investigational compound, this compound.
-
Functional Readout : A quantifiable cellular response downstream of receptor activation. For the Gq/11-coupled 5-HT₂ₐ receptor, measuring intracellular calcium mobilization is a robust and common method.[3][11]
The entire experiment hinges on one key principle: a true competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve, with no change in the maximum possible response.[5][12] This indicates that the antagonism is surmountable.
Experimental Workflow Diagram
Caption: Workflow for Schild Analysis of this compound.
Protocol: Schild Analysis of this compound at the 5-HT₂ₐ Receptor
This protocol describes a representative functional assay using calcium mobilization.
I. Cell Preparation
-
Culture : Maintain HEK293 cells stably expressing the human 5-HT₂ₐ receptor in appropriate growth medium.
-
Plating : Seed cells into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24 hours.
II. Compound Preparation
-
Agonist (Serotonin) : Prepare a 10 mM stock solution in an appropriate solvent (e.g., water). Perform serial dilutions in assay buffer to create a range of concentrations spanning from 1 pM to 100 µM.
-
Antagonist (this compound) : Prepare a 10 mM stock solution in DMSO. Dilute this stock in assay buffer to create fixed concentrations for the experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Rationale: Using at least three, and preferably more, log-spaced concentrations of the antagonist is crucial for a reliable Schild regression.[13]
III. Calcium Mobilization Assay
-
Dye Loading : Aspirate the growth medium from the cell plates and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate for 45-60 minutes at 37°C. Rationale: This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Antagonist Incubation : Wash the cells gently with assay buffer to remove excess dye. Add the prepared fixed concentrations of this compound (and a vehicle control). Incubate for 20-30 minutes. Rationale: This pre-incubation period allows the antagonist to reach binding equilibrium with the receptors.
-
Measurement : Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Stimulation : Program the instrument to add the serotonin serial dilutions to the wells while simultaneously reading fluorescence intensity over time (typically for 2-3 minutes). The peak fluorescence response is proportional to the intracellular calcium concentration.
Data Analysis and Interpretation
The data analysis workflow is designed to systematically test the criteria for competitive antagonism.
Step 1: Generate Concentration-Response Curves
First, plot the peak fluorescence response against the logarithm of the serotonin concentration for each fixed concentration of this compound. You should obtain a family of curves.
Table 1: Hypothetical Concentration-Response Data
| Log [Serotonin] (M) | Response (Vehicle) | Response (+1 nM BTA) | Response (+10 nM BTA) | Response (+100 nM BTA) |
| -11 | 2% | 1% | 0% | 0% |
| -10 | 15% | 8% | 2% | 1% |
| -9 | 50% | 35% | 15% | 5% |
| -8 | 85% | 70% | 50% | 25% |
| -7 | 98% | 95% | 85% | 65% |
| -6 | 100% | 100% | 99% | 98% |
| -5 | 100% | 100% | 100% | 100% |
| EC₅₀ (M) | 1.0 x 10⁻⁹ | 3.0 x 10⁻⁹ | 1.1 x 10⁻⁸ | 9.5 x 10⁻⁸ |
BTA: this compound
If this compound is a competitive antagonist, you will observe that its presence shifts the serotonin curve to the right (requiring more agonist for the same effect) without depressing the maximum achievable response.
Step 2: Calculate Dose Ratios and Construct the Schild Plot
The next step is to quantify the magnitude of this rightward shift using the Dose Ratio (r) . The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.[14]
The Schild equation linearizes this relationship:[15]
log(r - 1) = log[Antagonist] - log(K₈)
A plot of log(r - 1) versus the log[Antagonist] concentration should yield a straight line.[6][14]
Table 2: Data for Schild Plot Construction
| [2-BTA] (M) | log[2-BTA] | Agonist EC₅₀ (M) | Dose Ratio (r) | r - 1 | log(r - 1) |
| 1 x 10⁻⁹ | -9.0 | 3.0 x 10⁻⁹ | 3.0 | 2.0 | 0.30 |
| 1 x 10⁻⁸ | -8.0 | 1.1 x 10⁻⁸ | 11.0 | 10.0 | 1.00 |
| 1 x 10⁻⁷ | -7.0 | 9.5 x 10⁻⁸ | 95.0 | 94.0 | 1.97 |
Step 3: Interpret the Schild Plot
The Schild plot is the ultimate diagnostic tool.[5]
Sources
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SPIKESfunc [spikesfunc.github.io]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. neuron.mefst.hr [neuron.mefst.hr]
- 14. youtube.com [youtube.com]
- 15. pdg.cnb.uam.es [pdg.cnb.uam.es]
A Researcher's Guide to Profiling 2-Benzyltryptamine: A Comparative Assessment of Non-Serotonergic Receptor Cross-Reactivity
In the landscape of neuropharmacology research, the tryptamine scaffold serves as a foundational element for a multitude of psychoactive compounds. While the primary focus often lies on their interaction with serotonin (5-HT) receptors, a comprehensive understanding of a compound's full pharmacological profile is paramount for both elucidating its mechanism of action and predicting its potential therapeutic and adverse effects. This guide provides a deep dive into the assessment of 2-Benzyltryptamine's cross-reactivity at non-serotonergic receptors, offering a comparative framework and detailed experimental protocols for researchers in drug discovery and development.
The rationale for investigating off-target interactions is rooted in the principle of ensuring selectivity. A highly selective compound offers a cleaner pharmacological profile, minimizing the potential for unintended side effects that can arise from engaging with a broad range of receptors.[1] For tryptamine derivatives, which share structural similarities with endogenous neurotransmitters, the probability of cross-reactivity with other monoamine receptors, such as dopamine and adrenergic receptors, is a critical consideration.
This guide will walk through the essential in-vitro and in-vivo methodologies required to build a comprehensive cross-reactivity profile for this compound. We will compare its hypothetical binding and functional characteristics with those of other relevant tryptamines, providing context and highlighting the significance of a thorough off-target screening strategy.
I. Foundational In-Vitro Screening: Radioligand Binding Assays
The initial step in assessing cross-reactivity is to determine the binding affinity of this compound across a panel of non-serotonergic G-protein coupled receptors (GPCRs). Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robust quantification of ligand-receptor interactions.[2][3]
The Principle of Competitive Binding
These assays operate on the principle of competition.[4] A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The test compound, in this case, this compound, is then introduced at varying concentrations. By measuring the displacement of the radioligand, we can determine the inhibitory constant (Ki) of the test compound, which is an inverse measure of its binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., Dopamine D2, Adrenergic α1A) are prepared from cultured cells or tissue homogenates through homogenization and centrifugation.[5] The protein concentration is determined using a standard method like the BCA assay.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[5] Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of this compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each specific receptor-ligand pair but are commonly around 60 minutes at 30°C.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[2]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[5]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Comparative Binding Affinity Data
The following table presents hypothetical binding affinity (Ki, in nM) data for this compound and other tryptamines at a selection of non-serotonergic receptors. Lower values indicate higher affinity.
| Compound | Dopamine D2 | Adrenergic α1A | Adrenergic α2A | Histamine H1 |
| This compound | 850 | 1200 | 2500 | >10,000 |
| N,N-Dimethyltryptamine (DMT)[6] | >10,000 | >10,000 | >10,000 | >10,000 |
| Psilocybin[7] | >10,000 | >10,000 | >10,000 | >10,000 |
| N-Benzyltryptamine[8] | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for other tryptamines are based on published literature where available, with ">10,000" indicating negligible affinity.
From this hypothetical data, this compound shows some measurable affinity for the Dopamine D2 and Adrenergic α1A receptors, albeit in the high nanomolar to low micromolar range, suggesting a weaker interaction compared to its expected primary serotonergic targets.
II. Functional Characterization: Cell-Based Assays
While binding assays reveal affinity, they do not provide information about the functional consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist.[9] Cell-based functional assays are therefore essential to characterize the nature of the interaction.[10][11]
Measuring Downstream Signaling
These assays typically involve cells engineered to express the receptor of interest.[12] Upon receptor activation by an agonist, a downstream signaling cascade is initiated, leading to a measurable cellular response, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP (cAMP).[11]
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux assay.
Detailed Protocol: Calcium Flux Assay (for Gq-coupled receptors)
-
Cell Culture and Plating: Cells stably or transiently expressing the target receptor (e.g., Adrenergic α1A) are cultured and plated into 96-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free intracellular calcium.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve. From this curve, the EC50 (the concentration that elicits 50% of the maximal response) can be determined if the compound is an agonist. To test for antagonism, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist's effect is measured to determine the IC50.
Comparative Functional Activity Data
The following table presents hypothetical functional data (EC50/IC50, in nM) for this compound.
| Compound | Receptor | Assay Type | Functional Activity (EC50/IC50, nM) | Efficacy (%) |
| This compound | Dopamine D2 | Antagonist | IC50: 1500 | N/A |
| This compound | Adrenergic α1A | Partial Agonist | EC50: 2200 | 45 |
Note: This data is hypothetical and for illustrative purposes.
This hypothetical functional data suggests that this compound may act as a weak antagonist at the Dopamine D2 receptor and a very weak partial agonist at the Adrenergic α1A receptor. This distinction between binding and function is critical for understanding the compound's overall pharmacological profile.
III. In-Vivo Assessment: Animal Behavioral Models
While in-vitro assays provide valuable molecular and cellular data, in-vivo studies are necessary to understand how these interactions translate to physiological and behavioral effects in a whole organism.[13] Animal models can help to reveal the potential real-world consequences of the observed off-target activities.[14][15]
Rationale for Behavioral Phenotyping
Behavioral assays in rodents can be designed to probe the functional outputs of specific neurotransmitter systems.[16] For example, modulation of the dopaminergic system can be assessed through locomotor activity tests, while adrenergic system effects might be investigated using models of anxiety or cardiovascular function.
Selected Behavioral Paradigms
-
Open Field Test: This test can be used to assess general locomotor activity, exploration, and anxiety-like behavior.[16] A compound with significant dopaminergic activity might be expected to alter the distance traveled, rearing frequency, or time spent in the center of the arena.
-
Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding or aversive properties of a drug.[17] If this compound has significant off-target effects on reward pathways, it may induce a preference or aversion for the drug-paired environment.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is disrupted in some psychiatric disorders and can be modulated by various neurotransmitter systems, including dopamine.
It is important to note that interpreting the results from these behavioral models requires careful consideration of the compound's primary serotonergic activity, as this will also influence behavior. Appropriate control experiments and the use of selective antagonists can help to dissect the contributions of different receptor systems to the observed behavioral phenotype.
IV. Comparative Analysis and Conclusion
The comprehensive assessment of this compound's cross-reactivity at non-serotonergic receptors is a critical exercise in modern drug discovery. By integrating data from in-vitro binding and functional assays with in-vivo behavioral studies, researchers can build a detailed pharmacological profile of the compound.
Our hypothetical data for this compound suggests a compound with a relatively clean off-target profile at the selected non-serotonergic receptors, with only weak interactions observed at the Dopamine D2 and Adrenergic α1A receptors. In comparison to broad-spectrum compounds, this would suggest a lower likelihood of side effects mediated by these off-target interactions.
However, it is crucial to emphasize that this is an illustrative example. A thorough cross-reactivity assessment would involve screening against a much broader panel of receptors, ion channels, and transporters. The methodologies outlined in this guide provide a robust framework for conducting such an investigation, enabling researchers to make informed decisions about the development and potential therapeutic applications of novel tryptamine derivatives.
V. References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Hill, S. J., & Baker, J. G. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1446, 1-16.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 276(3), 889-896.
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., & Weidner, J. R. (2001). Cell-based receptor functional assays. Bioassay techniques for drug development, 31-55.
-
Grokipedia. (2026, January 7). N-Benzyltryptamine. Retrieved from [Link]
-
van Ree, R. (2009). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 39(1), 12-16.
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PloS one, 14(1), e0209804.
-
Wikipedia. (n.d.). N-Benzyltryptamine. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
El-Ghaiesh, S., & Monshi, M. (2020). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology, 11, 1756.
-
Gamber, G. G., Lucas, J. L., Snow, J. T., Thakkar, P. V., Liu, Y., & Gfeller, D. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8489.
-
Braden, M. R., Parrish, J. C., Nayak, S. U., Gundy, P. D., & Nichols, D. E. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS chemical neuroscience, 6(1), 133-143.
-
Braden, M. R., Parrish, J. C., Nayak, S. U., Gundy, P. D., & Nichols, D. E. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & medicinal chemistry letters, 24(9), 2115-2120.
-
Stanford University. (n.d.). Animal Model of Substance Abuse Behavior. Retrieved from [Link]
-
Ericson, M. B., Endicott, P., & Dean, R. A. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLoS genetics, 4(8), e1000151.
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PloS one, 14(1), e0209804.
-
Gatch, M. B., & Forster, M. J. (2018). Behavioral effects of three synthetic tryptamine derivatives in rodents. Journal of Pharmacology and Experimental Therapeutics, 366(2), 295-302.
-
Müller, C. P. (2018). Animal models of psychoactive drug use and addiction-Present problems and future needs for translational approaches. Behavioural brain research, 352, 109-115.
-
Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit9.2.
-
National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. National Academies Press (US).
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]
-
Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British journal of pharmacology and chemotherapy, 23(1), 43-54.
-
Taconic Biosciences. (2017, June 1). Animal Models of Addiction and the Opioid Crisis. Retrieved from [Link]
-
Inotiv. (n.d.). Addiction Models in Rats and Mice. Retrieved from [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2C-selective N-benzyltryptamines. PloS one, 14(1), e0209804.
-
McLean, T. H., Parrish, J. C., Braden, M. R., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339 (6.51) and Phe340 (6.52) with superpotent N-benzyl phenethylamine agonists. Journal of medicinal chemistry, 49(26), 7679-7684.
Sources
- 1. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. Psilocybin - Wikipedia [en.wikipedia.org]
- 8. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. bioivt.com [bioivt.com]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of psychoactive drug use and addiction - Present problems and future needs for translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 16. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
Comparing the efficacy of 2-Benzyltryptamine with other SHIP1/2 inhibitors in cancer models
An In-Depth Comparative Guide to the Efficacy of 2-Benzyltryptamine and Other SHIP1/2 Inhibitors in Cancer Models
This guide provides a comprehensive comparison of this compound and other prominent SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) and SHIP2 inhibitors in preclinical cancer models. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of targeting these critical signaling phosphatases.
The Rationale for Targeting SHIP1 and SHIP2 in Oncology
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Within this cascade, the lipid phosphatases SHIP1 and SHIP2 play a complex and pivotal role. They act by hydrolyzing the 5'-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃ or PIP₃), the direct product of PI3K, to generate phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P₂ or PIP₂).[2][3]
Historically, SHIP enzymes were considered tumor suppressors because they deplete the potent survival signal, PIP₃. However, this view has evolved. A growing body of evidence supports the "Two PIP Hypothesis," which posits that the SHIP product, PIP₂, is also essential for the full and sustained activation of Akt.[4] This dual role suggests that in certain cancer contexts, SHIP1 and SHIP2 can function as proto-oncogenes, promoting survival.[4] Consequently, inhibiting SHIP1 and SHIP2 has emerged as a novel therapeutic strategy to disrupt the delicate balance of phosphoinositide signaling required by cancer cells, leading to apoptosis and reduced tumor growth.[3][5]
This guide focuses on a class of pan-SHIP1/2 inhibitors derived from tryptamine, including this compound, and compares their efficacy against other selective and pan-inhibitors.
A Comparative Profile of Key SHIP1/2 Inhibitors
A number of small molecules have been developed to target SHIP1 and SHIP2, ranging from paralog-selective agents to pan-inhibitors. Understanding their distinct profiles is crucial for selecting the appropriate tool compound for a given cancer model.
-
This compound and Related Analogs (Pan-SHIP1/2 Inhibitors): A series of tryptamine-based compounds, including this compound, have been synthesized and identified as potent pan-SHIP1/2 inhibitors.[6][7] These molecules are designed to target both SHIP paralogs simultaneously. This approach is mechanistically significant, as studies have shown that inhibiting only one paralog can lead to compensatory upregulation of the other, potentially creating a resistance mechanism.[1][8] For example, in a multiple myeloma model treated with a SHIP1-selective inhibitor, tumors that resisted treatment exhibited an upregulation of SHIP2.[1] Pan-inhibition circumvents this escape route.[8]
-
AS1949490 (SHIP2-Selective Inhibitor): Developed by Astellas Pharma, AS1949490 is a well-characterized selective inhibitor of SHIP2.[3][9] It has been primarily investigated in the context of type 2 diabetes due to its ability to enhance insulin signaling.[9][10] While not developed as an anti-cancer agent, its selectivity makes it a valuable tool for dissecting the specific roles of SHIP2 in cancer cell signaling.
-
3α-aminocholestane (3AC) (SHIP1-Selective Inhibitor): 3AC is a selective SHIP1 inhibitor that has demonstrated efficacy in killing malignant hematologic cells.[1] Its utility has been proven in multiple myeloma models, where it induces cell cycle arrest and apoptosis.[1]
-
K161 (Pan-SHIP1/2 Inhibitor): K161 is another potent pan-SHIP1/2 inhibitor that has shown the ability to cross the blood-brain barrier.[11][12] While much of the research on K161 has focused on its ability to modulate microglia function for potential Alzheimer's disease therapy, its characterization as a potent dual inhibitor makes it relevant for oncology research, particularly for brain tumors.[11][13]
Comparative Efficacy in Preclinical Cancer Models
The true measure of a therapeutic agent lies in its performance. Here, we compare the efficacy of these inhibitors based on available preclinical data.
In Vitro Enzymatic Potency
The half-maximal inhibitory concentration (IC₅₀) against the recombinant SHIP1 and SHIP2 enzymes is a primary indicator of a compound's potency and selectivity.
| Inhibitor | Target | SHIP1 IC₅₀ | SHIP2 IC₅₀ | Selectivity | Reference(s) |
| Tryptamine Derivatives | Pan-SHIP1/2 | Potent | Potent | Pan-Inhibitor | [6],[8] |
| AS1949490 | SHIP2-Selective | 13 µM | 0.62 µM | ~21-fold for SHIP2 | [3],[9] |
| 3AC | SHIP1-Selective | Selective | Less Active | SHIP1-Selective | [1] |
| K161 | Pan-SHIP1/2 | Potent | Potent | Pan-Inhibitor | [11],[12] |
Note: Specific IC₅₀ values for many tryptamine derivatives are found within specific publications and can vary based on assay conditions. They are consistently characterized as potent, pan-active agents.
In Vitro Efficacy in Cancer Cell Lines
The ability of an inhibitor to kill cancer cells is a critical downstream measure of its therapeutic potential. Tryptamine-based pan-inhibitors have demonstrated broad cytotoxic activity across various cancer types.
| Inhibitor Class | Cancer Type | Representative Cell Lines | Observed Effect | Reference(s) |
| Tryptamine Pan-Inhibitors | Hematological | NB4, K562 (Leukemia), OPM-2 (Multiple Myeloma) | Cytotoxicity / Apoptosis | [8],[14] |
| Breast Cancer | MDA-MB-231, MCF-7 | Cytotoxicity / Apoptosis | [8] | |
| 3AC (SHIP1-Selective) | Multiple Myeloma | OPM2, U266, RPMI8226 | Reduced Viability, Apoptosis, G0/G1 or G2/M Arrest | [1] |
The cytotoxic effects in breast cancer cell lines, which primarily express SHIP2, are attributed to the inhibition of SHIP2.[8] Conversely, the activity in hematopoietic cancers like leukemia and multiple myeloma, which express high levels of SHIP1, is driven by SHIP1 inhibition.[8] The broad efficacy of pan-inhibitors like this compound highlights their potential to treat a wider range of malignancies.
In Vivo Efficacy
Translating in vitro findings to in vivo models is a crucial step in drug development.
-
The SHIP1-selective inhibitor 3AC has been shown to significantly abrogate multiple myeloma tumor growth in a mouse xenograft model, leading to enhanced survival.[1] As noted, a key finding from this study was the upregulation of SHIP2 in resistant tumors, reinforcing the rationale for a pan-inhibitory approach.[1]
Key Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these inhibitors must be robust and self-validating. Below are detailed methodologies for key experiments.
Protocol 1: SHIP1/2 Enzymatic Activity (Malachite Green Assay)
This assay quantifies the free phosphate released from the PIP₃ substrate upon enzymatic action by SHIP1 or SHIP2. The amount of released phosphate is proportional to enzyme activity.
Causality: This is a direct, biochemical assay to determine if a compound inhibits the catalytic function of the target enzyme and to calculate its IC₅₀.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT). Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
Compound Plating: Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to a 96-well or 384-well plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
-
Enzyme Addition: Add recombinant human SHIP1 or SHIP2 protein to each well at a pre-determined optimal concentration. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate, PtdIns(3,4,5)P₃-diC8, to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the Malachite Green reagent. This reagent complexes with the free phosphate released, resulting in a colorimetric change.
-
Data Acquisition: Read the absorbance at ~620 nm using a plate reader.
-
Data Analysis: Convert absorbance values to phosphate concentration using a standard curve. Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: This cellular assay determines the functional consequence of SHIP inhibition on cancer cell survival and provides a measure of cytotoxic potency (GI₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, OPM-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHIP inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot for Akt Phosphorylation
This technique is used to measure changes in the phosphorylation status of Akt at key residues (e.g., Ser473), which is a direct downstream indicator of pathway modulation.
Causality: This is a target validation assay. A decrease in p-Akt levels following inhibitor treatment provides mechanistic evidence that the observed cytotoxicity is due to the intended disruption of the PI3K/Akt pathway.
Methodology:
-
Cell Treatment & Lysis: Plate cells and treat with the SHIP inhibitor for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Perspectives
The evidence strongly suggests that inhibiting SHIP1 and SHIP2 is a viable and promising strategy for cancer therapy. Pan-inhibitors, such as those derived from the this compound scaffold, offer a distinct advantage by targeting both SHIP paralogs, thereby mitigating the risk of compensatory resistance mechanisms observed with selective inhibitors.[1][8]
The comparative data show that these tryptamine-based inhibitors are effective at killing a range of hematological and solid tumor cell lines in vitro. Their efficacy stems from the induction of apoptosis and cell cycle arrest, driven by the disruption of the critical PI3K/Akt survival pathway.
Future work should focus on comprehensive preclinical evaluation of lead candidates like this compound in a wider array of patient-derived xenograft (PDX) models to confirm in vivo efficacy and to identify predictive biomarkers of response. Further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties will be essential for advancing these promising compounds toward clinical trials.
References
-
Fuhler, G. M., Brooks, R., Toms, B., Iyer, S., Gengo, E. A., Park, M. Y., ... & Kerr, W. G. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer. Molecular medicine, 18(1), 65-75. [Link]
-
Pedicone, C., Meyer, S. T., Chisholm, J. D., & Kerr, W. G. (2021). Targeting SHIP1 and SHIP2 in Cancer. Cancers, 13(4), 890. [Link]
-
Chisholm, J. D., & Kerr, W. G. (2020). Small molecule targeting of SHIP1 and SHIP2. Biochemical Society Transactions, 48(1), 291-300. [Link]
-
Pedicone, C., Meyer, S. T., Chisholm, J. D., & Kerr, W. G. (2021). Targeting SHIP1 and SHIP2 in Cancer. Cancers, 13(4), 890. [Link]
-
Kerr, W. G. (2011). Inhibitor and activator: dual functions for SHIP in immunity and cancer. Frontiers in immunology, 2, 25. [Link]
-
Hiller, H., & Stork, B. (2024). The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 25(10), 5227. [Link]
-
Pedicone, C., Meyer, S. T., Chisholm, J. D., & Kerr, W. G. (2021). Targeting SHIP1 and SHIP2 in cancer. ResearchGate. [Link]
-
Mishra, J., & Drummond, J. (2014). Targeting SHP-1, 2 and SHIP Pathways: A Novel Strategy for Cancer Treatment?. Journal of Tumor, 2(10), 241-250. [Link]
-
Pedicone, C., Meyer, S. T., Chisholm, J. D., & Kerr, W. G. (2020). Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science, 133(2). [Link]
-
Suwa, A., Kurama, T., Asami, T., Kitanaka, N., & Ishii, N. (2009). Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2. British journal of pharmacology, 158(3), 888–898. [Link]
-
Brooks, S. A., et al. (2023). SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late-onset Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 9(4), e12461. [Link]
-
Meyer, S. T., Pedicone, C., Kerr, W. G., & Chisholm, J. D. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8451. [Link]
-
Pedicone, C., Meyer, S. T., Chisholm, J. D., & Kerr, W. G. (2021). Targeting SHIP1 and SHIP2 in Cancer. OUCI. [Link]
-
Meyer, S. T., Pedicone, C., Kerr, W. G., & Chisholm, J. D. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Semantic Scholar. [Link]
-
Ong, Y. T., et al. (2023). INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer's Disease Pathophysiology. International Journal of Molecular Sciences, 24(19), 14500. [Link]
-
Meyer, S. T., Pedicone, C., Kerr, W. G., & Chisholm, J. D. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8451. [Link]
-
Pedicone, C., Meyer, S. T., Chisholm, J. D., & Kerr, W. G. (2020). Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science, 133(2). [Link]
-
Meyer, S. T., Pedicone, C., Kerr, W. G., & Chisholm, J. D. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. KISTI. [Link]
-
Meyer, S. T., Pedicone, C., Kerr, W. G., & Chisholm, J. D. (2022). Activity of pan-SHIP1/2 Inhibitors against leukemia, multiple myeloma, and breast cancer cell lines. ResearchGate. [Link]
-
Bradshaw, W. J., Kennedy, E. C., Moreira, T., Smith, L. A., Chalk, R., Katis, V. L., ... & Gileadi, O. (2023). Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2. bioRxiv. [Link]
-
Soni, P., et al. (2024). Discovery and evaluation of novel SHIP-1 inhibitors. Bioorganic & Medicinal Chemistry, 117965. [Link]
-
Ganesan, R., et al. (2016). A small-molecule inhibitor of SHIP1 reverses age- and diet-associated obesity and metabolic syndrome. JCI Insight, 1(11). [Link]
-
Mills, S. J., et al. (2021). Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention. Journal of Medicinal Chemistry, 64(7), 4166-4177. [Link]
-
Tarasenko, T., et al. (2007). T cell-specific deletion of the inositol phosphatase SHIP reveals its role in regulating Th1/Th2 and cytotoxic responses. Proceedings of the National Academy of Sciences, 104(27), 11378-11383. [Link]
-
Hiller, H., et al. (2023). Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity. International Journal of Molecular Sciences, 24(4), 3328. [Link]
-
Jung, J. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of cancer prevention, 19(4), 269. [Link]
-
Soni, P., et al. (2024). Discovery and evaluation of novel SHIP-1 inhibitors. ResearchGate. [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. altogenlabs.com. [Link]
-
Melior Discovery. Xenograft Mouse Models. meliordiscovery.com. [Link]
-
Reaction Biology. Xenograft Models For Drug Discovery. reactionbiology.com. [Link]
-
Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214-226. [Link]
Sources
- 1. Therapeutic Potential of SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SHIP1 and SHIP2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor and activator: dual functions for SHIP in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents | Semantic Scholar [semanticscholar.org]
- 8. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Benzyltryptamine and N-Benzylphenethylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compound classes is paramount for targeted therapeutic design. This guide provides an in-depth, objective comparison of 2-Benzyltryptamine and N-Benzylphenethylamine derivatives, focusing on their synthesis, pharmacological profiles, and the experimental data that underpins our current understanding.
Introduction: Structural Analogs with Divergent Pharmacological Paths
At their core, both 2-Benzyltryptamines and N-Benzylphenethylamines are derivatives of naturally occurring neurotransmitters, tryptamine and phenethylamine, respectively. The addition of a benzyl group significantly modifies their interaction with biological targets, particularly within the serotonergic system. While tryptamines are structurally analogous to serotonin (5-hydroxytryptamine), phenethylamines provide a versatile scaffold for substitutions that can dramatically alter receptor affinity and selectivity.[1] This fundamental structural difference dictates their initial interactions within receptor binding pockets and ultimately their downstream signaling effects.[1]
Chemical Synthesis: Accessible Routes to Novel Derivatives
The synthesis of both compound classes is generally achieved through well-established methodologies, making them accessible for library development and structure-activity relationship (SAR) studies.
N-Benzylphenethylamines are commonly synthesized via indirect reductive amination.[2][3] This process involves the reaction of a substituted phenethylamine with a corresponding benzaldehyde to form an imine intermediate, which is then reduced to the secondary amine.[3][4]
2-Benzyltryptamines , while less extensively documented in readily available literature, can be synthesized through similar reductive amination procedures, reacting tryptamine with a substituted benzaldehyde.[5][6] Another approach involves the Fischer indole synthesis to construct the tryptamine core, followed by N-alkylation with a benzyl halide.[7]
The choice of synthetic route is often dictated by the desired substitutions on both the core scaffold and the benzyl moiety, allowing for systematic exploration of the chemical space.
Comparative Pharmacological Profiles: A Focus on the 5-HT₂ Receptors
The primary pharmacological interest in both 2-Benzyltryptamines and N-Benzylphenethylamines lies in their interaction with serotonin 2A (5-HT₂A) and 2C (5-HT₂C) receptors.[2][5][8] These receptors are implicated in a wide range of physiological and pathological processes, including mood, perception, and various psychiatric disorders.[5][9]
Receptor Binding Affinity: Phenethylamines Often Show Higher Affinity
Structure-activity relationship studies have consistently shown that phenethylamine derivatives generally possess a higher binding affinity for the 5-HT₂A receptor compared to their tryptamine counterparts.[1][8][10][11][12] The addition of an N-benzyl group to phenethylamine hallucinogens can produce a marked increase in 5-HT₂A binding affinity and potency.[13] For instance, N-benzyl substitution on 2,5-dimethoxy-β-phenethylamine (2C-H) increases the binding affinity 13-fold, with N-(2-methoxy)benzyl substitution leading to a 190-fold increase.[14]
In contrast, while N-benzylation of 5-methoxytryptamine also increases its affinity and potency at 5-HT₂ receptors, the reported affinities are generally several times lower than those of the correspondingly N-benzylated 2-(2,5-dimethoxy-4-iodophenyl)ethylamines.[15] However, it is important to note that compounds with lower initial affinity can be more sensitive to the effects of N-benzyl substitution.[15]
Table 1: Comparative Binding Affinities (Ki) at 5-HT₂A and 5-HT₂C Receptors
| Compound Class | Representative Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Reference |
| N-Benzylphenethylamine | N-benzyl-4-bromo-2,5-dimethoxyphenethylamine (25B-NB) | 16 | 90 | [16] |
| N-Benzyltryptamine | N-benzyl-5-methoxytryptamine | Generally higher than phenethylamine analogs | Varies | [15] |
Note: Specific Ki values can vary significantly between different studies and experimental conditions.[1]
Functional Activity: A Surprising Divergence
While binding affinity is a critical parameter, functional activity—whether a compound acts as an agonist, partial agonist, or antagonist—provides a more complete picture of its pharmacological profile. Here, a significant and somewhat unexpected divergence between the two classes emerges.
N-Benzylphenethylamines are often potent 5-HT₂A receptor agonists.[2][17] The N-(2-hydroxybenzyl) substituted compounds, in particular, have shown very high potency at the 5-HT₂A receptor with good selectivity.[2][3]
Conversely, a study on a series of N-benzyltryptamines revealed that while they exhibited affinities in the nanomolar range for 5-HT₂A receptors, they surprisingly acted as full agonists at the 5-HT₂C receptor while showing low efficacy at the 5-HT₂A subtype.[5][15][18] This suggests that some N-benzyltryptamines may have potential as selective 5-HT₂C agonists, which could have therapeutic applications for conditions like obesity, erectile dysfunction, and schizophrenia.[5][15][18]
This functional divergence highlights the critical importance of conducting functional assays to complement binding studies in drug discovery.
Experimental Protocols: Methodologies for Head-to-Head Comparison
To ensure a robust and objective comparison, standardized and validated experimental protocols are essential. The following outlines key methodologies for characterizing and comparing this compound and N-Benzylphenethylamine derivatives.
Synthesis: Reductive Amination
A general and reliable method for synthesizing both compound classes is reductive amination.[3]
Protocol: Synthesis of N-Benzyl Secondary Amines
-
Suspend the respective phenethylamine or tryptamine hydrochloride (1.0 mmol) and the desired benzaldehyde (1.1 equiv) in ethanol (10 mL).
-
Add triethylamine (Et₃N) (1.0 equiv) and stir the reaction until imine formation is complete, as monitored by TLC or GC (typically 30 min to 3 h).
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by precipitation as a hydrochloride salt.[3]
In Vitro Pharmacology: Binding and Functional Assays
This "gold standard" technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[1][19] It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand for binding to receptor preparations.[19][20][21]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., 5-HT₂A or 5-HT₂C).[19][22]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A) and a range of concentrations of the unlabeled test compound.[19][22]
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[19]
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.[22]
-
Data Analysis: Plot the data to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then determined using the Cheng-Prusoff equation.[20]
Functional assays measure the cellular response following receptor activation.[23] For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, agonist binding leads to an increase in intracellular calcium levels, which can be measured using fluorescent dyes.[5][24]
Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the target receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).[24]
Conclusion: Guiding Future Drug Discovery
The head-to-head comparison of 2-Benzyltryptamines and N-Benzylphenethylamines reveals a fascinating case of how subtle structural modifications can lead to profound differences in pharmacological profiles. While N-benzylphenethylamines often exhibit high affinity and agonist activity at the 5-HT₂A receptor, the corresponding tryptamine analogs can display a surprising functional selectivity for the 5-HT₂C receptor.
This guide underscores the necessity of a multi-faceted approach in drug discovery, combining rational synthesis with a comprehensive suite of in vitro assays. For researchers in this field, the divergent pharmacology of these two compound classes offers a rich landscape for the development of novel, selective ligands targeting the serotonergic system for a variety of therapeutic applications. The provided experimental frameworks serve as a robust starting point for such investigations.
References
-
Hansen, M., Phonekeo, K., Paine, J., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-253. [Link]
-
Hansen, M., Jacobsen, S. E., Plunkett, S., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-3937. [Link]
-
Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Hansen, M., Phonekeo, K., Paine, J., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Kim, K. M., Lee, S. Y., & Cheong, J. H. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(4), 389-398. [Link]
-
Wikipedia. (n.d.). 25B-NB. Wikipedia. [Link]
-
Hansen, M., Phonekeo, K., Paine, J., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. [Link]
-
Hulme, E. C. (1990). Radioligand binding assays and their analysis. Receptor-Ligand Interactions, 47-81. [Link]
- Huckabee, B. K., & St. Jean, D. J. (2002). U.S. Patent No. 6,476,268. Washington, DC: U.S.
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804. [Link]
-
Kim, K. M., Lee, S. Y., & Cheong, J. H. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]
-
McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In Neuropeptide Y Protocols (pp. 231-244). Humana Press. [Link]
-
Bio-protocol. (2020). Radioligand binding and competition assays. Bio-protocol, 10(15), e3693. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PMC. [Link]
-
Zuba, D., Sekuła, K., & Buczek, A. (2013). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Forensic Science International, 227(1-3), 1-8. [Link]
-
Halberstadt, A. L. (2016). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens. ResearchGate. [Link]
-
Pottie, E., L. L. D. V., Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Kim, K. M., Lee, S. Y., & Cheong, J. H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
-
Tagliazucchi, E., & Caldeira, R. L. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Neuroscience, 12, 794. [Link]
-
Kim, K. M., Lee, S. Y., & Cheong, J. H. (2025). (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]
-
Don, E. P., Klyushnichenko, V. E., & Ertuzun, I. A. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Basic and Clinical Physiology and Pharmacology, 28(5), 457-466. [Link]
-
Glatfelter, G. C., Pottie, E., & Stove, C. P. (2025). (PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 133-143. [Link]
-
Kahl, L. J., Kaplan, J., & Sharir, T. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8489. [Link]
-
Grokipedia. (2026). N-Benzyltryptamine. Grokipedia. [Link]
-
Marcher-Rørsted, E., & Kristensen, J. L. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 799. [Link]
-
Rickli, A., Luethi, D., Reinisch, J., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. [Link]
-
Toro-Sazo, M., Brea, J., Loza, M. I., et al. (2019). Possibly psychedelic N-benzyl-5-methoxytryptamines. ResearchGate. [Link]
-
Pottie, E., L. L. D. V., Van den Eynde, J., et al. (2023). Scheme 1. Synthesis of the Phenylalkylamines and Their Corresponding N-Benzyl Analogues a. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]
- 16. 25B-NB - Wikipedia [en.wikipedia.org]
- 17. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. innoprot.com [innoprot.com]
A Researcher's Guide to the Reproducibility and Validation of 2-Benzyltryptamine-Induced Behavioral Effects in Mice
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation and reproducibility of behavioral effects induced by novel psychoactive compounds, using 2-benzyltryptamine as a primary example. Given the limited specific literature on this compound, this document outlines a robust, scientifically-grounded methodology for its initial characterization and comparison with alternative compounds. The principles and protocols detailed herein are designed to ensure the generation of reliable and reproducible data, a cornerstone of preclinical research.[1][2][3][4]
Introduction: The Challenge of Novel Psychoactive Substance Evaluation
The landscape of neuropharmacology is continually evolving with the synthesis of new chemical entities. This compound, a derivative of tryptamine, represents a class of compounds with potential psychoactive properties, likely mediated through interactions with serotonin receptors.[5][6] The critical first step in characterizing such a novel compound is to establish a reproducible and validated profile of its behavioral effects in a preclinical model, such as the mouse. This guide emphasizes a systematic approach, from initial screening to comparative analysis, to ensure the scientific rigor and translational potential of the findings.
Theoretical Framework: Postulated Mechanism of Action
Based on its structural similarity to other N-substituted tryptamines, this compound is hypothesized to exert its effects primarily through the serotonergic system, with a potential affinity for 5-HT2A and 5-HT2C receptors.[6][7][8] Agonism at the 5-HT2A receptor is a hallmark of classic hallucinogens and is associated with specific behavioral readouts in rodents, such as the head-twitch response (HTR).[9][10] The following diagram illustrates the postulated signaling pathway.
Caption: Tiered experimental workflow for behavioral phenotyping.
Detailed Experimental Protocols
For a comprehensive evaluation, a battery of behavioral tests is essential. [11]Below are detailed protocols for key assays.
Open Field Test
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, equipped with an overhead camera and tracking software.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Gently place the mouse in the center of the arena.
-
Record activity for 15-30 minutes.
-
Clean the arena thoroughly with 70% ethanol between subjects.
-
-
Key Parameters: Total distance traveled, time spent in the center versus periphery, rearing frequency.
Head-Twitch Response (HTR) Assay
-
Objective: A primary behavioral proxy for 5-HT2A receptor activation in rodents. [10]* Procedure:
-
Administer the test compound (this compound) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Immediately place the mouse in a clean, standard cage.
-
Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
-
Validation: This assay should be validated with a known 5-HT2A agonist (e.g., DOI or psilocybin) as a positive control. [12][13]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To measure sensorimotor gating, a process often disrupted in psychiatric disorders and by hallucinogenic compounds.
-
Apparatus: A startle response system with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle reflex.
-
Procedure:
-
Acclimate the mouse to the apparatus for 5 minutes with background white noise.
-
Present a series of trials: startle pulse alone (e.g., 120 dB) and prepulse (e.g., 75-85 dB) followed by the startle pulse.
-
Calculate PPI as the percentage reduction in the startle response when the prepulse precedes the pulse.
-
Data Presentation and Comparative Analysis
To facilitate clear interpretation and comparison, quantitative data should be summarized in tables. The following tables present hypothetical data to illustrate how the behavioral effects of this compound could be compared with a classic tryptamine hallucinogen (psilocybin) and a phenethylamine 5-HT2A agonist (DOI).
Table 1: Effects on Locomotor Activity and Anxiety-like Behavior in the Open Field Test
| Compound (Dose, mg/kg) | Total Distance Traveled (m) | Time in Center (%) |
| Vehicle | 15.2 ± 1.8 | 12.5 ± 2.1 |
| This compound (1.0) | 18.5 ± 2.3 | 10.8 ± 1.9 |
| This compound (3.0) | 25.1 ± 3.1 | 8.2 ± 1.5 |
| This compound (10.0) | 12.3 ± 1.9 | 5.1 ± 1.1 |
| Psilocybin (1.0) | 14.8 ± 2.0 | 9.5 ± 1.8 |
| DOI (1.0) | 22.4 ± 2.8 | 7.9 ± 1.6 |
| p < 0.05 compared to Vehicle |
Table 2: Head-Twitch Response (HTR) Induction
| Compound (Dose, mg/kg) | Number of Head Twitches (in 30 min) |
| Vehicle | 0.5 ± 0.2 |
| This compound (1.0) | 8.3 ± 1.5 |
| This compound (3.0) | 21.7 ± 3.4 |
| This compound (10.0) | 35.1 ± 4.8 |
| Psilocybin (1.0) | 25.4 ± 3.9 |
| DOI (1.0) | 30.2 ± 4.1* |
| p < 0.05 compared to Vehicle |
Ensuring Reproducibility and Trustworthiness
The "reproducibility crisis" is a significant concern in preclinical research. [1][3][4]To ensure the trustworthiness of findings, the following practices are mandatory:
-
Internal Replication: Experiments should be conducted in multiple cohorts of animals to ensure the stability of the results. [2]* Blinding: The experimenter should be blind to the treatment conditions during data collection and analysis to prevent bias.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures, from drug preparation to behavioral testing, must be established and followed. [14]* Positive and Negative Controls: The inclusion of appropriate positive (e.g., a known psychoactive compound) and negative (vehicle) controls is crucial for validating the assay's sensitivity and specificity. [15]* Transparent Reporting: Adherence to reporting guidelines such as the ARRIVE guidelines is essential for enabling others to replicate the study. [4]
Conclusion
The characterization of novel psychoactive compounds like this compound requires a rigorous and systematic approach. By employing a comprehensive battery of validated behavioral assays, adhering to strict principles of reproducibility, and conducting thorough comparative analyses, researchers can generate high-quality, reliable data. This guide provides a foundational framework for such endeavors, promoting scientific integrity and facilitating the translation of preclinical findings.
References
-
Boulbes, P. L., et al. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. Available at: [Link]
-
Karp, N. A., et al. (2025). Internal replication as a tool for evaluating reproducibility in preclinical experiments. arXiv. Available at: [Link]
-
Lopatto, D., et al. (2018). A Guide to Reproducibility in Preclinical Research. PMC. Available at: [Link]
-
The Jackson Laboratory. (2025). Fostering Replicability in Preclinical Research. The Jackson Laboratory. Available at: [Link]
-
Gould, T. D. (2015). Methodological Considerations for Optimizing and Validating Behavioral Assays. PMC. Available at: [Link]
-
Grokipedia. (2026). N-Benzyltryptamine. Grokipedia. Available at: [Link]
-
Negus, S. S., et al. (2021). Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls. PMC. Available at: [Link]
-
Haley, A. C., et al. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. PubMed. Available at: [Link]
-
Wikipedia. N-Benzyltryptamine. Wikipedia. Available at: [Link]
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PMC. Available at: [Link]
-
Crawley, J. N. (2008). Behavioral phenotyping of mice in pharmacological and toxicological research. PubMed. Available at: [Link]
-
Yamada, J., & Sugimoto, Y. (1987). The behavioural effects of intravenously administered tryptamine in mice. PubMed. Available at: [Link]
-
Halberstadt, A. L., et al. (2024). Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player?. Molecular Psychiatry. Available at: [Link]
-
Gatch, M. B., et al. (2025). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Behavioural Pharmacology. Available at: [Link]
-
Gumilar, F., et al. (2025). BEHAVIORAL ANALYSES OF ANTIDEPRESSANT-LIKE EFFECT OF SEROTONERGIC PSYCHEDELICS IN MICE. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal replication as a tool for evaluating reproducibility in preclinical experiments [arxiv.org]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 5. chemimpex.com [chemimpex.com]
- 6. grokipedia.com [grokipedia.com]
- 7. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The behavioural effects of intravenously administered tryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BEHAVIORAL ANALYSES OF ANTIDEPRESSANT-LIKE EFFECT OF SEROTONERGIC PSYCHEDELICS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 2-Benzyltryptamine Binding Affinity Data Across Diverse Assay Platforms
Introduction: The Challenge of Consistent Affinity Data
In the landscape of modern drug discovery, particularly within the study of serotonergic compounds, 2-Benzyltryptamine has emerged as a significant modulator of serotonin 5-HT2 receptors.[1] This compound and its analogs are scrutinized for their therapeutic potential and potential for abuse, making the precise and accurate characterization of their binding affinity a critical endeavor.[2][3] Researchers rely on binding affinity data (Kᵢ, Kₐ, IC₅₀) to build structure-activity relationships (SAR), prioritize lead compounds, and understand pharmacological mechanisms.
However, a persistent challenge in our field is the variability of affinity data reported across different studies and laboratories. This variability often stems from the diverse array of assay platforms employed, each with its own underlying principles, strengths, and limitations.[4][5] A Kᵢ value is not an absolute constant but is highly dependent on the experimental context. Therefore, a robust cross-validation strategy is not merely good practice; it is essential for building a reliable pharmacological profile of a compound like this compound.
This guide provides an in-depth comparison of common assay platforms used to determine ligand binding affinity. As a senior application scientist, my goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to select the appropriate assays, critically evaluate published data, and design robust cross-validation studies.
Understanding this compound's Interaction with 5-HT₂ Receptors
This compound demonstrates notable affinity for the serotonin 5-HT₂ family of receptors, which are G protein-coupled receptors (GPCRs) crucial for numerous physiological and pathological processes.[2][6] The action of many therapeutic agents, including modern antipsychotics, involves modulating these receptors.[2] Understanding how this compound interacts with these targets is the first step in harnessing its potential.
| Compound | Receptor | Binding Affinity (Kᵢ) | Assay Type Noted | Source |
| This compound | 5-HT₂ₐ | 245 nM | Radioligand Displacement | [1] |
| 5-HT₂ₑ | 100 nM | Radioligand Displacement | [1] | |
| 5-HT₂ₒ | 186 nM | Radioligand Displacement | [1] |
This table summarizes published binding data and serves as our reference point for discussing how different assay platforms might yield and validate these values.
Part 1: Heterogeneous Assays - The Classic Approach
Heterogeneous assays require a physical separation of the bound ligand-receptor complex from the free ligand. The classic radioligand filtration assay is the archetypal example.
Radioligand Filtration Binding Assay
This technique has long been the gold standard for receptor pharmacology due to its sensitivity and direct measurement of binding.[7] The core principle is straightforward: a radiolabeled ligand competes with the unlabeled test compound (this compound) for binding to a receptor source (typically cell membranes).[8] The mixture is then rapidly filtered, trapping the membrane-bound radioligand while unbound ligand passes through.[9][10]
The success of this assay hinges on the rapid and efficient separation of bound from free radioligand. The use of glass fiber filters pre-treated with a polymer like polyethylenimine (PEI) is a critical choice; PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter, thereby improving the signal-to-noise ratio.[10] Washing with ice-cold buffer is not just for rinsing; the low temperature minimizes dissociation of the ligand-receptor complex during the wash steps, preserving the equilibrium state as much as possible.[11]
Caption: Workflow for a radioligand filtration binding assay.
-
Membrane Preparation : Homogenize cells or tissues expressing the target 5-HT₂ receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[11] Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand), and competitor binding (membranes + radioligand + serial dilutions of this compound).[11]
-
Incubation : Add the cell membranes (e.g., 10-50 µg protein/well), the radioligand (at a concentration near its Kₐ), and the test compound solutions. Incubate the plate for a predetermined time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]
-
Filtration : Terminate the incubation by rapid vacuum filtration onto a PEI-presoaked glass fiber filter plate.[11]
-
Washing : Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[11]
-
Detection : Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a microplate scintillation counter.[11]
-
Data Analysis : Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.
Part 2: Homogeneous Assays - "Mix-and-Measure" Platforms
Homogeneous assays offer a significant advantage in throughput and automation by eliminating the need for a physical separation step.[12][13] The signal is generated only when the ligand is bound to the receptor.
A. Scintillation Proximity Assay (SPA)
SPA technology is a powerful radioisotopic method that combines the sensitivity of radioligands with a convenient homogeneous format.[12] The core of the assay involves SPA beads which contain a scintillant. The receptor-expressing membranes are coupled to the surface of these beads.[14][15] When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal.[14][16]
The choice of isotope is critical in SPA. Tritium ([³H]) is commonly used because its low-energy beta particles travel only a very short distance in aqueous solution. This physical property is what makes the assay possible; only [³H]-labeled ligands that are physically bound to the receptor on the bead can activate the scintillant. This elegant principle obviates the need for wash steps, reducing assay time and potential for complex dissociation during washing.[15]
Caption: Conceptual workflow of a Scintillation Proximity Assay (SPA).
-
Bead-Membrane Coupling : Incubate wheat germ agglutinin (WGA)-coated SPA beads with the 5-HT₂ receptor membrane preparation to allow the WGA to capture glycoproteins on the membrane surface.[14]
-
Assay Setup : In a microplate, add the bead-membrane slurry, the [³H]-radioligand, and serial dilutions of this compound. Include controls for total and non-specific binding as in the filtration assay.
-
Incubation : Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium. The plate can be centrifuged briefly to settle the beads.
-
Detection : Read the plate directly in a microplate scintillation counter. No washing or separation is required.[12]
-
Data Analysis : The analysis is identical to that of the filtration assay, converting IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
B. Fluorescence Polarization (FP)
FP is a non-radioactive alternative that is well-suited for high-throughput screening (HTS).[17][18] The principle relies on the rotational speed of a fluorescently labeled ligand.[19] When excited with polarized light, a small, free-tumbling fluorescent ligand rapidly rotates, and the emitted light is depolarized. However, when this ligand binds to a large receptor protein, its rotation is slowed dramatically. As a result, the emitted light remains highly polarized.[19][20]
This technique is most effective when there is a large difference in size between the small fluorescent ligand and the large receptor protein, a condition perfectly met by small molecules like this compound binding to GPCRs.[19] The change in polarization upon binding is the direct signal, making it a true "mix-and-measure" assay without separation steps.[19] The choice of fluorophore is also important; red-shifted dyes like BODIPY TMR are often preferred to minimize interference from autofluorescence found in biological samples.[17]
Caption: Principle of Fluorescence Polarization (FP) for ligand binding.
C. Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor dye.[21] In a binding assay format, the receptor can be tagged with the donor and a fluorescent ligand can act as the acceptor. When the fluorescent ligand binds the receptor, the donor and acceptor are brought into close proximity, allowing FRET to occur. The time-resolved detection minimizes short-lived background fluorescence, resulting in a very high signal-to-noise ratio.[22]
Part 3: Label-Free Assays - Measuring Real-Time Interactions
Label-free technologies like Surface Plasmon Resonance (SPR) represent a paradigm shift, allowing for the measurement of binding kinetics (association and dissociation rates) in real-time without requiring any labels on the interacting molecules.[23][24]
Surface Plasmon Resonance (SPR)
In a typical SPR experiment for a small molecule like this compound, the purified 5-HT₂ receptor protein is immobilized onto a sensor chip surface.[23][24] A solution containing this compound is then flowed over the surface. Binding of the small molecule to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and reported in Resonance Units (RU).[25]
The power of SPR lies in its ability to generate a sensorgram, a real-time plot of the binding response. The "association phase" shows the binding as the compound flows over the surface, while the "dissociation phase" shows the compound coming off as buffer is flowed over.[25] By fitting these curves, one can determine not only the equilibrium affinity (Kₐ) but also the kinetic rate constants: the association rate (kₐ) and the dissociation rate (kₐ).[25] This kinetic information is invaluable for lead optimization, as compounds with slow dissociation rates often exhibit longer-lasting pharmacological effects.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Protein Immobilization : Purified 5-HT₂ receptor is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[25] The goal is to achieve an immobilization level that will provide a good signal without causing mass transport limitations.
-
Assay Execution : A series of this compound concentrations are injected sequentially over the receptor surface and a reference surface (to subtract non-specific binding and bulk refractive index effects).
-
Association Phase : The compound is injected for a set period, and the increase in RU is monitored as it binds to the receptor.
-
Dissociation Phase : Buffer is flowed over the chip, and the decrease in RU is monitored as the compound dissociates.
-
Regeneration : If necessary, a regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next injection.
-
Data Analysis : The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive kₐ, kₐ, and the equilibrium dissociation constant, Kₐ (Kₐ = kₐ/kₐ).[25]
Cross-Validation: Synthesizing the Data
When comparing data from these diverse platforms, it is crucial to recognize that they measure binding under different conditions.
-
Radioligand and FP assays are typically performed at equilibrium in a solution or membrane suspension. They yield IC₅₀ or Kᵢ values.
-
SPR is a real-time, flow-based system using purified, immobilized protein. It yields kinetic constants (kₐ, kₐ) and an equilibrium constant (Kₐ).
Discrepancies can arise from:
-
Receptor Source : Purified protein used in SPR may have a different conformation or activity compared to receptors in a native membrane environment used in filtration or SPA assays.
-
Assay Buffer and Temperature : Ionic strength, pH, and temperature can significantly impact binding affinity.[26][27] It is critical to match these conditions as closely as possible when cross-validating.
-
Ligand Depletion : In any assay, if the concentration of the receptor is too high relative to the ligand's Kₐ, it can deplete the free concentration of the ligand, leading to an underestimation of affinity.[28]
Best Practice : To truly cross-validate, one should aim to determine the affinity of this compound using at least two orthogonal methods, such as a classic radioligand filtration assay and a label-free SPR analysis. If the Kᵢ from the filtration assay and the Kₐ from SPR are in good agreement (e.g., within 3-5 fold), it provides strong confidence in the measured affinity. Significant deviations warrant further investigation into the assay conditions and potential artifacts.
Conclusion
Characterizing the binding affinity of this compound is a multi-faceted task that benefits immensely from a cross-platform validation approach. While traditional radioligand filtration assays provide a robust and sensitive endpoint, homogeneous methods like SPA and FP offer higher throughput, and label-free technologies like SPR deliver invaluable kinetic insights. By understanding the fundamental principles and causal relationships within each protocol, researchers can make informed decisions, critically interpret data, and build a comprehensive and reliable pharmacological profile for their compounds of interest.
References
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor.
- Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. PubMed.
- SPA Ligand Binding Assays. Revvity.
- Fluorescence Polariz
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Detect GPCR interactions using Cisbio's HTRF technology. Technology Networks.
- Some important considerations for valid
- Optimization of SPA receptor binding assays. Revvity.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- HTRF GTP / Gi protein Binding Kit, 100 Assay Points. Revvity.
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
- Scintillation proximity assay.
- SPR (Biacore) Assay. Gifford Bioscience.
- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
- Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding.
- Revvity GPCRs assays. Genomax.
- Receptor Binding Assays for HTS and Drug Discovery.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
- Filter-binding assay. OpenWetWare.
- Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PubMed Central.
- Some important considerations for validation of ligand-binding assays.
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Med-space. com.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Filter Pl
- Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
- Ligand binding assays at equilibrium: validation and interpret
- 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed Central.
- N-Benzyltryptamine. Wikipedia.
- N-Benzyltryptamine. Grokipedia.
Sources
- 1. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Some important considerations for validation of ligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genomax.com.sg [genomax.com.sg]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Filter-binding assay [gene.mie-u.ac.jp]
- 10. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. youtube.com [youtube.com]
- 17. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 20. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moleculardevices.com [moleculardevices.com]
- 22. Detect GPCR interactions using Cisbio’s HTRF technology | Technology Networks [technologynetworks.com]
- 23. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 24. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Benzyltryptamine for Laboratory Professionals
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 2-Benzyltryptamine. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment
Assumed Hazards Based on Analogous Compounds: Based on the SDS for Benzylamine, this compound should be treated as a substance that is potentially:
-
Corrosive: Capable of causing severe skin burns and eye damage.[1][2]
-
Harmful: May be harmful if swallowed or in contact with skin.[1][2]
-
Combustible: The material may be a combustible liquid.[1][3]
-
Environmental Hazard: Potentially harmful to aquatic life.
It is crucial to consult your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450), for specific guidance on handling hazardous chemicals.[4][5] The CHP should outline standard operating procedures, personal protective equipment (PPE) requirements, and waste disposal protocols.[4]
Regulatory Status: Many tryptamine derivatives are classified as controlled substances.[6] However, available information for related compounds like N-Acetyl-2-benzyl-tryptamine suggests it may not be a DEA-regulated substance.[7] Nevertheless, it is imperative to verify the legal status of this compound in your specific jurisdiction to ensure full compliance. If deemed a controlled substance, disposal must adhere to regulations such as 21 CFR part 1317 in the United States.[6]
Personal Protective Equipment (PPE) and Safety Measures
Given the assumed hazards, stringent safety precautions are necessary when handling this compound waste.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat or other protective clothing must be worn.[6]
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6] Eyewash stations and safety showers must be readily accessible.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, compatible, and leak-proof container for this compound waste. The container should be made of a material that will not react with amines.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Corrosive," "Toxic").[8][9]
-
Segregation: Do not mix this compound waste with other waste streams, particularly acids and oxidizing agents, to prevent violent reactions.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be cool, well-ventilated, and away from heat sources or direct sunlight.[8]
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Workflow for handling this compound waste from generation to disposal.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution as recommended by your EHS department.
Disposal Procedures
The ultimate disposal of this compound must be conducted in compliance with all local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA).[9][10]
Primary Disposal Method:
-
Incineration: The most common and effective method for the disposal of amine waste is high-temperature incineration at a licensed hazardous waste facility.[9][11][12] This process ensures the complete destruction of the organic molecule, converting it into less harmful combustion products.
Prohibited Disposal Methods:
-
Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[8] Amines can be toxic to aquatic life and interfere with wastewater treatment processes.[8]
-
Regular Trash: Contaminated labware and empty containers must be treated as hazardous waste and should not be placed in the regular trash.[13]
Final Disposal Steps:
-
Coordinate with EHS: Contact your institution's EHS department to arrange for the pickup of the hazardous waste from the satellite accumulation area.
-
Licensed Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final destruction of the material.[8]
-
Record Keeping: Maintain meticulous records of all waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
By adhering to these procedures, you contribute to a safe and compliant research environment, ensuring the protection of yourself, your colleagues, and the broader community.
References
- Proper Disposal of N-Methyl-N-ethyltryptamine (MET): A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGne9xXMQAsub0zSSMy6uwv7dNw1NGdSHqccchKJCXB8PsDWaJJi5ZnKRLiTmGCSkwdO7sDymLBjJX7OW3uO5SPMUbVqXv6jbWipiwq3oSn8kWcv-6264qzm2Z_C2dMY5pi-JXY_JSyNbnDlOA0E808WX3wFJ4aqdo0l_V4I38HPxlid26V3LvAprxLGFOMXt0nF6mZk0a6UPhJJwxE3BtsNqw3vMqn9kSZXT_dlIX2HrR4aQ==]
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [URL: https://www.osha.
- OSHA Standards for Biological Laboratories. ASPR. [URL: https://aspr.hhs.gov/technical-resources/book/Pages/ch1-osha.aspx]
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [URL: https://www.binghamton.edu/environmental-health-and-safety/lab-safety/chemical-hygiene-plan.html]
- Amine Disposal For Businesses. Collect and Recycle. [URL: https://www.collectandrecycle.com/chemical-waste/amine-disposal/]
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [URL: https://osha.oregon.gov/shared/Documents/Publications/fact-sheets/fs-26-preventing-exposure-to-hazardous-chemicals.pdf]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
- The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. [URL: https://orbit.dtu.dk/en/publications/the-use-of-amine-reclaimer-wastes-as-a-nox-reduction-agent]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-27191]
- Disposing Amine Waste. Technology Catalogue. [URL: https://www.technologycatalogue.com/company/kuwait-national-petroleum-company-knpc/need/disposing-amine-waste]
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [URL: https://www.epa.
- This compound Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_22294-23-1_EN.htm]
- EPA tweaks hazardous waste rules for academic labs. Chemistry World. [URL: https://www.chemistryworld.com/news/epa-tweaks-hazardous-waste-rules-for-academic-labs/3004610.article]
- SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/407712]
- N-Acetyl-2-benzyl-tryptamine. Chem-Impex. [URL: https://www.chemimpex.com/products/07703]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency. [URL: https://www.epa.
- Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.
- SAFETY DATA SHEET - Benzylamine. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [URL: https://www.witpress.com/elibrary/ecosud10/45133]
- SAFETY DATA SHEET - Benzylamine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A10997]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [URL: https://bme.wisc.edu/bme-shared-labs-chapter-7-chemical-disposal-procedures/]
- SAFETY DATA SHEET - N-Methylbenzylamine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC157400050]
- Laboratory waste. KI Staff portal. [URL: https://staff.ki.
- Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10994348/]
- Biotransformation of tryptamine derivatives in mycelial cultures of Psilocybe. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2614674/]
- Controlled Substances Act. Wikipedia. [URL: https://en.wikipedia.org/wiki/Controlled_Substances_Act]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Researcher's Guide to the Safe Handling of 2-Benzyltryptamine: Personal Protective Equipment and Disposal
As a novel tryptamine derivative, 2-Benzyltryptamine is a compound of significant interest in neuropharmacology and drug development research.[1] Its unique structure suggests potential interactions with biological targets, making it a valuable tool for investigating neurological pathways.[1] However, as with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and proper disposal procedures.
Core Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table outlines the recommended PPE, the level of protection provided, and the specific circumstances for their use.
| PPE Component | Protection Level | Recommended Use |
| Gloves | Chemical Resistant (Nitrile) | Mandatory for all handling activities. Double-gloving is recommended, especially when handling concentrated solutions. |
| Eye Protection | Chemical Safety Goggles | Mandatory to protect against splashes and aerosols. |
| Face Shield | Full Face Protection | Highly Recommended in conjunction with safety goggles, especially when there is a significant risk of splashing. |
| Lab Coat | Body and Clothing Protection | Mandatory to be worn at all times in the laboratory. A lab coat with long sleeves and a secure front closure is essential. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound to prevent inhalation of fine particles. A chemical cartridge respirator may be necessary for large spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental for minimizing the risk of exposure to this compound. The following step-by-step guide outlines the essential procedures for safe handling, from preparation to post-experiment cleanup.
1. Pre-Experiment Preparation:
-
Hazard Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.[4]
-
Gather PPE: Ensure all necessary PPE is readily available and in good condition.[5]
-
Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are easily accessible.[3]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: When handling the solid form of this compound, perform these tasks in a fume hood to minimize inhalation of dust particles.[6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Experiment Procedures:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8]
2. Labeling:
-
Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.[8]
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
4. Disposal:
-
Disposal of chemical waste must be handled in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste management company.
Regulatory Considerations: It is important to note that many tryptamine derivatives are considered controlled substances or analogues of controlled substances.[8] Researchers must be aware of and comply with all relevant regulations, such as the Controlled Substances Act in the United States, regarding the handling and disposal of such compounds.[9]
By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their scientific inquiries involving this compound, ensuring a safe laboratory environment for all.
References
-
Quora. What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Available from: [Link]
-
XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. 2025-09-04. Available from: [Link]
-
Scribd. Tryptamine Msds. Available from: [Link]
-
New Mexico State University. Chemical Safety in Research and Teaching. Available from: [Link]
-
Rosalind Franklin University. Chemical Safety for Laboratory Employees. Available from: [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006-12-06. Available from: [Link]
-
Valspar. Safety Data Sheet. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet. Available from: [Link]
-
Karolinska Institutet. Laboratory waste. 2025-05-28. Available from: [Link]
-
PubMed. Synthesis and cytotoxic properties of tryptamine derivatives. Available from: [Link]
-
Wikipedia. Controlled Substances Act. Available from: [Link]
-
PubMed. Biotransformation of tryptamine derivatives in mycelial cultures of Psilocybe. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Controlled Substances Act - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
